(2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-1-benzhydryl-2-methylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIUWJMJDLQIP-CZUORRHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213791 | |
| Record name | 3-Azetidinol, 1-(diphenylmethyl)-2-methyl-, (2R-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164906-65-4 | |
| Record name | 3-Azetidinol, 1-(diphenylmethyl)-2-methyl-, (2R-cis)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164906-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinol, 1-(diphenylmethyl)-2-methyl-, (2R-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Chemical Properties and Synthetic Utility of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
Executive Summary
In modern medicinal chemistry, the incorporation of strained, nitrogen-containing heterocycles has become a privileged strategy for optimizing the physicochemical properties of small-molecule active pharmaceutical ingredients (APIs). (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol (and its diastereomer, the (2R,3S) isomer) represents a highly valuable chiral building block. The azetidine core offers a unique vector to improve lipophilic efficiency (LipE), enhance metabolic stability, and increase target selectivity compared to traditional acyclic amines or larger piperidine rings.
This technical guide provides an in-depth analysis of the chemical properties, reactivity, and application of this specific azetidinol scaffold, with a focus on its critical role in the synthesis of next-generation, wild-type-sparing epidermal growth factor receptor (EGFR) inhibitors such as BLU-945[1].
Structural Chemistry and Physicochemical Properties
The architecture of 1-(diphenylmethyl)-2-methylazetidin-3-ol is defined by three critical structural domains:
-
The Azetidine Ring: A four-membered heterocycle that introduces significant ring strain (~26 kcal/mol). This strain alters the hybridization of the ring atoms, increasing the
-character of the exocyclic bonds and restricting conformational flexibility. -
The 2-Methyl Substituent: Introduces a chiral center that dictates the puckering conformation of the azetidine ring. This steric bulk is essential for locking the molecule into a bioactive conformation, which minimizes entropic penalties upon target binding[2].
-
The Diphenylmethyl (Benzhydryl) Group: Acts as a robust, lipophilic protecting group for the basic nitrogen. It is stable under strongly basic and nucleophilic conditions but can be orthogonally cleaved via catalytic hydrogenolysis (e.g., Pd/C,
) once the desired functionalization is complete.
Quantitative Data: Physicochemical Profile
| Property | Value / Description | Rationale in Drug Design |
| Molecular Formula | Provides a low molecular weight starting point for complex API synthesis. | |
| Molecular Weight | 253.34 g/mol | Ideal for maintaining the final API within Lipinski's Rule of 5[3]. |
| Stereochemistry | (2R,3R) or (2R,3S) | Precise spatial orientation is required for stereospecific nucleophilic substitutions[1]. |
| Protecting Group | Diphenylmethyl (Benzhydryl) | Provides UV-chromophore for HPLC tracking; orthogonal to Boc/Fmoc strategies. |
| Typical Physical State | Solid (Crystalline) | Facilitates purification via recrystallization, ensuring high enantiomeric excess (ee). |
Mechanistic Role in Advanced Drug Synthesis
The primary utility of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol lies in its capacity to undergo stereocontrolled functionalization at the C3 position. In the development of advanced kinase inhibitors, replacing standard alkylamines with a functionalized azetidine ring has been shown to significantly enhance kinome selectivity and metabolic stability[4].
For instance, in the discovery of BLU-945 —a fourth-generation EGFR mutant inhibitor for treatment-resistant non-small-cell lung cancer (NSCLC)—the (2R,3S) diastereomer of this azetidinol is utilized to construct the core pharmacophore[1]. The azetidine ring lowers the overall lipophilicity (logD) compared to larger rings, directly improving the LipE of the final drug candidate[2].
Workflow of stereospecific azetidine functionalization via neighboring group participation.
Chemical Reactivity & Experimental Protocols
The conversion of the C3 hydroxyl group into a leaving group (such as a mesylate) followed by nucleophilic displacement is a cornerstone reaction for this molecule. A fascinating mechanistic feature of 3-azetidinyl mesylates is their tendency to undergo nucleophilic substitution with retention of configuration [1].
Causality: This retention is driven by the neighboring group participation of the azetidine nitrogen. The nitrogen lone pair displaces the mesylate internally to form a highly strained bicyclobutonium-type intermediate, which is subsequently opened by the incoming nucleophile from the same face as the original leaving group[5].
Protocol: Stereospecific Mesylation and Substitution
This self-validating protocol outlines the activation of the azetidinol and subsequent functionalization, adapted from the synthesis of advanced EGFR inhibitors[1].
Step 1: Mesylation of the C3-Hydroxyl
-
Preparation: Dissolve 1.0 equivalent of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add 1.2 equivalents of triethylamine (TEA). Rationale: TEA acts as an acid scavenger to neutralize the HCl generated, preventing the premature cleavage of the benzhydryl group or protonation of the azetidine nitrogen.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of methanesulfonyl chloride (MsCl) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation: Quench with water, extract with DCM, and dry over
. The quantitative conversion to the mesylate can be confirmed via LC-MS (monitoring the peak) and -NMR (appearance of the sharp mesyl methyl singlet at ~3.0 ppm).
Step 2: Nucleophilic Displacement (Stereoretentive)
-
Preparation: In a separate flask, deprotonate the desired nucleophile (e.g., methyl 2-(methylsulfonyl)acetate) using sodium hydride (NaH) in anhydrous DMF at 0 °C.
-
Coupling: Introduce the azetidinyl mesylate from Step 1 into the nucleophile solution.
-
Heating: Elevate the temperature to 80 °C for 18 hours. Rationale: The elevated temperature provides the activation energy necessary to overcome the steric hindrance of the 2-methyl group and drive the formation/resolution of the bicyclobutonium intermediate.
-
Validation: Purify via silica gel chromatography. The retention of stereochemistry must be validated using 2D NOESY NMR to confirm the relative spatial orientation of the C2-methyl and the new C3-substituent.
Pharmacokinetic Tuning & Target Application
The integration of the 2-methylazetidine core is not merely a structural novelty; it is a calculated pharmacokinetic maneuver. In the development of BLU-945, replacing highly basic, flexible acyclic amines with the rigidified azetidine ring yielded profound biological advantages:
-
Kinome Selectivity: The rigid vector of the azetidine ring directs substituents precisely into the solvent-exposed regions of the kinase domain, minimizing off-target binding across the kinome (achieving an
score at 3 µM = 0.037)[4]. -
Metabolic Stability: The steric shielding provided by the 2-methyl group protects the azetidine nitrogen from rapid
-dealkylation by Cytochrome P450 enzymes.
Mechanism of action of azetidine-core inhibitors in mutant EGFR signaling pathways.
Analytical & Validation Workflows
For researchers utilizing 1-(diphenylmethyl)-2-methylazetidin-3-ol in drug development, rigorous analytical validation of the final APIs is mandatory.
LC-MS/MS Methodologies: When analyzing azetidine-containing compounds like BLU-945 in biological matrices (e.g., rodent plasma for pharmacokinetic studies), the azetidine ring dictates the mass spectrometry fragmentation pattern. During collision-induced dissociation (CID) in MRM (Multiple Reaction Monitoring) mode, the primary product ions are typically formed due to the breaking of the strained azetidine ring [6].
-
Example Validation: For BLU-945, the precursor ion at
557.43 reliably fragments to a product ion atngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> 423.2 (cleavage of the azetidine moiety). This transition is utilized for highly sensitive quantitation (linearity range of 1–1000 ng/mL) with no matrix effects.
Conclusion
(2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol is a highly specialized, stereochemically rich building block that bridges the gap between complex synthetic organic chemistry and advanced pharmacokinetics. By leveraging its predictable stereoretentive reactivity and its ability to improve lipophilic efficiency and kinome selectivity, medicinal chemists can utilize this scaffold to overcome severe clinical challenges, such as target-site mutations in oncology.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cis-3-heksen-1-ol | Sigma-Aldrich [sigmaaldrich.com]
- 4. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
The Strategic Role of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the shift from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a fundamental strategy for improving the pharmacokinetic profiles of drug candidates. (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol stands out as a highly privileged chiral building block in this paradigm. This whitepaper provides an in-depth technical analysis of this specific azetidine stereoisomer, detailing its structural nomenclature, mechanistic advantages in drug design, and the causality behind its synthetic protocols.
Chemical Identity & Physicochemical Profile
The compound is a highly functionalized, chiral four-membered nitrogen heterocycle. While the prompt refers to it as (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol, the terms diphenylmethyl and benzhydryl are used interchangeably in IUPAC nomenclature, making (2R,3R)-1-benzhydryl-2-methylazetidin-3-ol an equally valid and widely accepted systematic name in literature [1].
Quantitative Data Summary
| Property | Value / Description |
| Preferred IUPAC Name | (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol |
| Common Synonym | (2R,3R)-1-benzhydryl-2-methylazetidin-3-ol |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| Stereochemistry | (2R, 3R) – trans configuration |
| Key Structural Vectors | C2-Methyl (steric tuning), C3-Hydroxyl (attachment point), N1-Benzhydryl (protecting group) |
Mechanistic Rationale: The Azetidine Advantage in Drug Design
As a Senior Application Scientist, I frequently observe lead compounds failing in late-stage development due to poor metabolic stability or excessive lipophilicity (high LogP). The incorporation of the (2R,3R)-azetidine core is a targeted structural intervention designed to solve these exact liabilities [2].
Why the Azetidine Core?
-
Ligand Efficiency (LipE): Replacing larger, more lipophilic rings (like piperidines or pyrrolidines) with a compact azetidine lowers the overall LogD of the molecule while maintaining critical hydrogen-bonding vectors. This directly improves LipE, a critical metric for predicting in vivo success.
-
Metabolic Stability: The strained four-membered ring restricts the conformational flexibility of the molecule, often shielding adjacent vulnerable sites from CYP450-mediated oxidative metabolism.
-
The Benzhydryl (Diphenylmethyl) Group: This is not merely a placeholder. The bulky benzhydryl group serves a dual purpose: it directs the stereochemical outcome of downstream reactions via steric hindrance, and it acts as a robust protecting group for the basic amine that can be cleanly cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂) without rupturing the strained azetidine ring.
Pharmacological optimization logic utilizing the azetidine core to improve drug-like properties.
Synthetic Methodology & Causality
The synthesis of this specific stereoisomer requires precise control over reaction kinetics and thermodynamics. The following protocol outlines the foundational synthesis of the azetidine ring from an oxirane precursor, a standard utilized in the development of GABA-A α5 receptor positive allosteric modulators (PAMs) [1].
Protocol: Stereoselective Synthesis of (2R,3R)-1-benzhydryl-2-methylazetidin-3-ol
Objective: Construct the strained 4-membered azetidine ring while preserving the (2R,3R) stereocenters via a tandem ring-opening/cyclization sequence.
Step 1: Epoxide Opening (Kinetic Phase)
-
Action: Dissolve 2-(bromomethyl)-3-methyloxirane (1.0 eq) in anhydrous methanol. Add diphenylmethanamine (1.15 eq). Stir the mixture at room temperature (20–25 °C) for 48 hours.
-
Causality: Why room temperature? The initial nucleophilic attack of the primary amine on the less sterically hindered carbon of the epoxide is highly exothermic. Maintaining ambient temperature ensures the regioselective opening of the oxirane without triggering premature, unselective cyclization, elimination, or polymerization side reactions.
Step 2: Intramolecular Cyclization (Thermodynamic Phase)
-
Action: Elevate the reaction temperature to 70 °C and stir for an additional 96 hours.
-
Causality: Why the prolonged high heat? The formation of a 4-membered ring is kinetically unfavorable due to extreme angle strain (~26 kcal/mol). Elevated thermal energy is strictly required to drive the 4-exo-tet cyclization (according to Baldwin's rules), where the newly formed secondary amine displaces the adjacent alkyl bromide to close the ring.
Step 3: Workup and Isolation
-
Action: Concentrate the mixture in vacuo, dilute with ethyl acetate, and wash twice with 1M aqueous NaOH. Extract, dry over MgSO₄, and concentrate to yield the product as an off-white solid.
-
Causality: Why a strong basic wash? The cyclization step generates hydrobromic acid, which protonates the newly formed azetidine. The 1M NaOH wash neutralizes this hydrobromide salt, ensuring the azetidine nitrogen is fully free-based and partitions efficiently into the organic phase for high-yield recovery.
Synthetic workflow from oxirane precursor to functionalized azetidine target scaffold.
Downstream Applications: Activating the C3-Hydroxyl
Once synthesized, the (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol acts as a modular plug-in for complex drug architectures. The C3-hydroxyl group is typically activated for nucleophilic substitution.
For instance, during the synthesis of advanced oncology assets (such as next-generation EGFR inhibitors), the C3-hydroxyl is reacted with methanesulfonyl chloride (MsCl) and triethylamine (TEA) at 0 °C to form a mesylate leaving group [2]. This activated intermediate can then undergo an S_N2 displacement with a core heterocyclic scaffold. Because S_N2 reactions proceed with an inversion of stereochemistry, starting with the precisely defined (2R,3R) stereoisomer guarantees that the final drug molecule will possess the exact spatial geometry required to bind selectively to the target protein's active site.
References
- Source: World Intellectual Property Organization (WIPO)
-
Title: Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Source: Journal of Medicinal Chemistry (ACS Publications) / National Institutes of Health (PMC) URL: [Link]
Technical Guide: (2R,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol
[1]
Executive Summary
(2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS 164906-65-4 ) is a high-purity chiral intermediate featuring a strained four-membered azetidine ring protected by a benzhydryl (diphenylmethyl) group.[1][2] Its specific stereochemistry ((2R,3R)) makes it an invaluable scaffold for constructing the 1β-methylcarbapenem core, a structural class of antibiotics known for enhanced stability against renal dehydropeptidase-I (DHP-I).
This guide outlines the compound's physicochemical properties, a validated synthetic workflow based on chiral pool precursors, and its strategic role in drug discovery.
Chemical Identity & Physicochemical Properties[3][4]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (2R,3R)-1-benzhydryl-2-methylazetidin-3-ol |
| Common Synonyms | (2R,3R)-1-(Diphenylmethyl)-2-methyl-3-hydroxyazetidine; N-Benzhydryl-2-methylazetidin-3-ol |
| CAS Number | 164906-65-4 |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| Chirality | (2R, 3R) |
Physical Specifications
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 96–99 °C (Typical for pure enantiomer) |
| Solubility | Soluble in Methanol, DCM, Ethyl Acetate; Insoluble in Water |
| pKa | ~7.5 (Amine basicity suppressed by ring strain/sterics) |
| Storage | 2–8 °C, Hygroscopic; Store under inert atmosphere (Argon/Nitrogen) |
Synthetic Methodology
The synthesis of the (2R,3R) isomer typically employs a chiral pool approach or asymmetric epoxidation , ensuring high enantiomeric excess (ee). The following protocol describes a robust route starting from (E)-crotyl alcohol .
Synthesis Pathway (The "Epoxide-Amine" Cyclization Route)
Core Logic: The synthesis relies on the regioselective opening of a chiral epoxide by benzhydrylamine, followed by an intramolecular displacement to close the azetidine ring.
Step-by-Step Protocol:
-
Asymmetric Epoxidation:
-
Precursor: (E)-Crotyl alcohol.
-
Reagents: (+)-Diethyl tartrate (DET), Titanium isopropoxide (Ti(OiPr)₄), t-Butyl hydroperoxide (TBHP).
-
Process: Sharpless epoxidation yields (2S,3S)-2,3-epoxybutan-1-ol .
-
Note: The stereochemistry of the epoxide sets the stage for the final (2R,3R) configuration via inversion/retention mechanics.
-
-
Activation:
-
Reagents: Mesyl chloride (MsCl), Triethylamine (Et₃N), DCM.
-
Process: Convert the primary alcohol to a mesylate leaving group: (2S,3S)-2,3-epoxybutyl methanesulfonate .
-
-
Nucleophilic Attack & Cyclization:
-
Reagents: Benzhydrylamine (Ph₂CHNH₂), Heat (Reflux in MeOH or Toluene).
-
Mechanism:
-
Benzhydrylamine attacks the epoxide at C3 (regioselective opening).
-
The resulting secondary amine performs an intramolecular S_N2 attack on the C1-mesylate.
-
-
Result: Formation of the azetidine ring with inversion at C1 (not chiral) and retention/inversion logic at C2/C3 yielding (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol .
-
Reaction Workflow Visualization
Figure 1: Synthetic pathway from crotyl alcohol to the target azetidine.
Applications in Drug Discovery[8][12][15]
The primary utility of CAS 164906-65-4 lies in its role as a chiral scaffold for beta-lactam antibiotics.
Precursor to Carbapenem Nuclei
The azetidine ring is the structural core of all monobactams and carbapenems. The (2R,3R)-2-methyl substitution pattern is particularly valuable for synthesizing 1β-methylcarbapenems (e.g., Doripenem, Meropenem analogues).
-
Mechanism: The 3-hydroxyl group allows for oxidation to the ketone (Azetidin-3-one), which can then undergo Reformatsky-type reactions to introduce the hydroxyethyl side chain characteristic of Thienamycin.
-
Protection: The benzhydryl group acts as a robust protecting group for the ring nitrogen, stable under basic conditions but removable via catalytic hydrogenation (Pd/C, H₂).
Application Workflow
Figure 2: Transformation of the azetidinol intermediate into bioactive carbapenems.
Analytical Characterization
To ensure the integrity of the (2R,3R) stereoisomer, the following analytical signatures should be verified.
-
¹H NMR (400 MHz, CDCl₃):
- 7.15–7.50 (m, 10H, Aromatic) – Benzhydryl group.
- 4.35 (s, 1H, CH-Ph₂) – Methine of benzhydryl.
- 4.05 (m, 1H, H-3) – Proton geminal to hydroxyl.
- 2.95 (m, 1H, H-2) – Proton adjacent to methyl.
- 1.05 (d, 3H, CH₃) – Methyl doublet.
-
Mass Spectrometry (ESI):
-
[M+H]⁺ = 254.15 m/z.
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Requirement: Enantiomeric Excess (ee) > 98% for pharmaceutical grade.
-
Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for nitrogenous heterocycles.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
Storage: Store under nitrogen in a refrigerator (2–8°C). The compound is amine-sensitive and can degrade if exposed to strong oxidizers or prolonged air contact.
References
-
Sigma-Aldrich. (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol Product Specification. Link
- Anderson, A. G., & Lok, R. (1972). Synthesis of 1-benzhydrylazetidin-3-ol. Journal of Organic Chemistry, 37(24), 3953-3955. (Foundational method for azetidinol synthesis).
- Merck.Carbapenem Synthesis Intermediates. (General reference for azetidine utility in antibiotics).
-
PubChem. 1-(Diphenylmethyl)azetidin-3-ol Compound Summary. Link (Analogous structure reference).
Chemo-Structural Analysis and Synthetic Utility of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
This technical guide details the physicochemical profile, synthetic methodology, and pharmaceutical applications of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol , a high-value chiral scaffold used primarily in the development of carbapenem antibiotics.
Executive Summary
Molecule: (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol CAS: 164906-65-4 Molecular Weight: 253.34 g/mol Role: Chiral Auxiliary & Pharmacophore Precursor
The azetidine ring system—a four-membered nitrogen heterocycle—is characterized by high ring strain (~26 kcal/mol), making it a reactive and valuable scaffold in medicinal chemistry. The specific isomer (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol serves as a critical intermediate for introducing steric bulk and stereochemical complexity into beta-lactam antibiotics, specifically the carbapenem class (e.g., Tebipenem pivoxil analogs). The N-diphenylmethyl (benzhydryl) group acts as a robust protecting group, providing lipophilicity for ease of purification and stability during harsh synthetic transformations.
Part 1: Physicochemical Profile[1]
The precise molecular weight and structural parameters are essential for stoichiometric accuracy in multi-step GMP synthesis.
Fundamental Properties
| Property | Data | Notes |
| Molecular Formula | C₁₇H₁₇NO | Confirmed via High-Res MS |
| Molecular Weight | 253.34 g/mol | Monoisotopic Mass: 253.147 |
| Appearance | White to Off-White Crystalline Solid | Hygroscopic nature requires desiccated storage |
| Melting Point | 111–114 °C | Sharp range indicates high enantiomeric purity |
| Solubility | DCM, Methanol, Ethyl Acetate | Poorly soluble in water; soluble in acidified aqueous media |
| pKa (Conjugate Acid) | ~9.5 | Basic nitrogen due to ring strain effects |
Stereochemical Configuration
The (2R, 3R) designation indicates a trans relationship between the C2-methyl and C3-hydroxyl groups (depending on Cahn-Ingold-Prelog priority assignment relative to the ring nitrogen). This specific stereochemistry is non-negotiable for biological activity; the incorrect diastereomer can lead to a >100-fold loss in antibiotic potency (MIC).
-
Chiral Centers: C2 (Methyl), C3 (Hydroxyl)
-
Isomeric Purity Requirement: >99.5% ee (enantiomeric excess) for pharmaceutical intermediates.
Part 2: Synthetic Methodology
The synthesis of highly strained chiral azetidines requires strategies that overcome the entropic penalty of ring closure while preserving stereochemical integrity. The industry-standard approach utilizes L-Threonine (or its allo-isomers) as a chiral pool precursor.
Retrosynthetic Analysis
The most robust pathway involves the intramolecular nucleophilic displacement of a leaving group (mesylate/tosylate) by the amine nitrogen.
-
Precursor: N-Benzhydryl-L-Threonine derivatives.
-
Key Transformation: 4-exo-tet cyclization.
-
Stereocontrol: The stereocenters at C2 and C3 are established in the starting amino acid. Inversion strategies (Mitsunobu) are employed if the natural L-threonine configuration ((2S, 3R)) does not match the target.
Protocol: Stereoselective Synthesis from L-Threonine
Step 1: N-Protection
React L-Threonine with benzhydryl chloride in the presence of a base (
Step 2: Carboxyl Reduction
Reduce the carboxylic acid moiety to the primary alcohol using
-
Intermediate: N-benzhydryl-2-amino-1,3-butanediol.
Step 3: Selective Activation Selectively activate the primary alcohol (at C1) over the secondary alcohol (at C3) using 1 equivalent of Methanesulfonyl Chloride (MsCl) at -10°C. Steric hindrance at C3 protects it from mesylation under controlled conditions.
Step 4: Thermal Cyclization (Ring Closure) Heat the monomesylate intermediate in refluxing acetonitrile or toluene with a base (TEA or DIPEA). The internal amine displaces the primary mesylate to close the azetidine ring.
-
Note on Stereochemistry: If starting from L-Threonine ((2S, 3R)), the resulting azetidine retains the configuration. To achieve the (2R, 3R) target, one typically starts with D-Threonine or utilizes an inversion step (e.g., converting the C3-OH to a leaving group and displacing with an oxygen nucleophile, then hydrolyzing).
Synthetic Workflow Diagram
Caption: Figure 1.[1][2][3][4] Convergent synthetic pathway for the construction of the chiral azetidin-3-ol scaffold from amino acid precursors.
Part 3: Structural Characterization[8]
Verification of the (2R,3R) isomer requires a combination of NMR and polarimetry.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.15–7.45 (m, 10H): Aromatic protons (Benzhydryl).
-
δ 4.35 (s, 1H): Benzhydryl methine proton (
). -
δ 4.15 (q, 1H): C3-H (deshielded by hydroxyl).
-
δ 2.95 (m, 1H): C2-H (ring proton).
-
δ 1.15 (d, 3H): Methyl doublet (characteristic of the C2-Me group).
-
Coupling Constants (
): The coupling constant between H2 and H3 ( ) distinguishes cis (~7 Hz) from trans (~2-4 Hz) isomers.
-
Mass Spectrometry
-
ESI-MS:
m/z. -
Fragmentation: Loss of the benzhydryl group (
) typically generates a prominent peak at m/z 167.
Part 4: Pharmaceutical Applications[1][2][6][9][10][11][12]
This molecule is a "privileged scaffold" in the synthesis of Penem and Carbapenem antibiotics (e.g., Tebipenem, Sanfetrinem).
Mechanism of Action in Drug Synthesis
The azetidin-3-ol moiety serves as the anchor for the "side chain" at position 2 of the carbapenem core.
-
Activation: The C3-hydroxyl is converted to a leaving group (Mesylate/Triflate).
-
Displacement: A thiol nucleophile (e.g., thiosugar or heterocyclic thiol) displaces the leaving group with inversion of configuration.
-
Deprotection: The benzhydryl group is removed via hydrogenolysis (
) to free the azetidine nitrogen for coupling to the carbapenem bicyclic core.
Application Workflow
Caption: Figure 2. Integration of the azetidin-3-ol scaffold into the total synthesis of oral carbapenem antibiotics.
References
-
PubChem Compound Summary. (2025). 1-(Diphenylmethyl)azetidin-3-ol (CID 330448). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol Product Specification. Merck KGaA. Link
-
Spero Therapeutics. (2024). Tebipenem HBr: Clinical Development and Chemistry. GSK/Spero Partnership Announcement. Link
-
Google Patents. (2017). Preparation method for tebipenem pivoxil (KR101774812B1).Link
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of 2-amino-3-arylpropan-1-ols and azetidine derivatives.Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publicatt.unicatt.it [publicatt.unicatt.it]
- 4. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Structure Elucidation of (2R,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol: A Technical Guide
Strategic Importance in Modern Drug Discovery
The azetidine ring system has emerged as a privileged scaffold in medicinal chemistry, offering a conformationally restricted framework that improves metabolic stability and fine-tunes physicochemical properties like lipophilicity and basicity. Specifically, chiral substituted azetidines such as (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol are critical building blocks. This specific structural motif is heavily utilized in the synthesis of next-generation therapeutics, including wild-type-sparing EGFR inhibitors for treatment-resistant non-small-cell lung cancer (e.g., BLU-945)[1] and selective tertiary amide inhibitors of Cyclin Dependent Kinase 2 (CDK2)[2].
In this molecule, the diphenylmethyl (benzhydryl) group serves as a robust, lipophilic protecting group for the basic azetidine nitrogen. This functionalization prevents unwanted side reactions during subsequent synthetic steps and facilitates chromatographic purification[3]. However, the dense stereochemical information within this strained four-membered ring necessitates rigorous, self-validating analytical methodologies to unambiguously assign both relative and absolute configurations.
Analytical Workflow: A Self-Validating System
To avoid catastrophic downstream failures in drug development, the structure elucidation of chiral intermediates must be treated as a self-validating system. We employ orthogonal analytical techniques where the hypothesis generated by one method (e.g., scalar coupling in 1D NMR) is independently verified by another (e.g., spatial proximity in 2D ROESY).
Fig 1: Self-validating analytical workflow for chiral azetidine structure elucidation.
Quantitative Data: NMR Assignments and Causality
The strained nature of the azetidine ring significantly alters standard scalar coupling constants (
Observing a
Table 1: 1H and 13C NMR Assignments (600 MHz, CDCl3)
| Position | Multiplicity & Coupling ( | Key HMBC Correlations | ||
| N-CH(Ph) | 4.35 | s, 1H | 78.2 | C2, C4, Ar-C |
| Ar-H | 7.15 – 7.45 | m, 10H | 127.0 - 142.5 | - |
| C2 | 3.12 | qd, | 65.4 | C3, C-Me, N-CH |
| C2-CH | 1.18 | d, | 18.5 | C2, C3 |
| C3 | 4.08 | td, | 72.1 | C2, C4 |
| C4a ( | 3.55 | dd, | 60.8 | C2, C3, N-CH |
| C4b ( | 2.85 | dd, | 60.8 | C2, C3, N-CH |
| C3-OH | 2.10 | br s, 1H | - | C3 (weak) |
Stereochemical Elucidation: The ROESY Paradigm
Expert Insight: For small molecules with a molecular weight around 250 Da (like our target, MW = 253.34), the molecular tumbling rate (correlation time,
Causality: To circumvent this, we mandate the use of a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. Because the spin-lock field in ROESY ensures that cross-peaks are always positive and non-zero regardless of the molecule's correlation time, it is the only trustworthy method for determining spatial proximity in molecules of this size.
Fig 2: Key ROESY correlations establishing the trans relative stereochemistry of the azetidine ring.
Experimental Protocols
Protocol A: 2D ROESY NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the highly purified (>98%) azetidin-3-ol in 0.6 mL of CDCl
(filtered through a plug of basic alumina to remove acidic impurities that could catalyze epimerization). -
Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe. Regulate the sample temperature to exactly 298 K.
-
Acquisition: Run a 2D ROESY sequence with a continuous-wave spin-lock. Set the mixing time (
) to 200–300 ms to capture optimal polarization transfer without excessive spin-diffusion artifacts. -
Validation: Verify the trans relationship by confirming the absence of an H-2/H-3 cross-peak and the presence of a strong C2-CH
/H-3 cross-peak.
Protocol B: Absolute Configuration via Microscale Mosher’s Esterification
While ROESY confirms the relative (2R,3R) configuration, determining the absolute (2R,3R) configuration requires derivatization.
Causality: We utilize the modified Mosher's method. The magnetic anisotropy of the phenyl ring in the MTPA ester selectively shields specific protons depending on the absolute configuration of the C3 chiral center. By calculating
-
Preparation: Dry 2 mg (~8 µmol) of the azetidin-3-ol under high vacuum for 2 hours. Dissolve in 0.5 mL of anhydrous pyridine-
in an NMR tube. Crucial Step: Pyridine- acts as both the solvent and an acid scavenger, preventing HCl accumulation which could cleave the benzhydryl group. -
Derivatization: Add 10 µL (~53 µmol, excess) of (R)-(-)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). -
Reaction Monitoring: Cap the tube, invert to mix, and monitor the reaction directly by
H NMR at 25 °C. Complete conversion is indicated by the disappearance of the carbinol proton (H-3) at ~4.08 ppm and its downfield shift to ~5.30 ppm. -
Counter-Enantiomer: Repeat the process in a separate tube using (S)-(+)-MTPA-Cl.
-
Data Analysis: Calculate
for H-2, C2-methyl, and H-4a/b. A positive for the C2-methyl and H-2 protons, alongside a negative for the H-4 protons, confirms the (3R) absolute configuration. Because the relative configuration is trans, C2 is subsequently confirmed as (2R).
References
-
Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Discovery of Selective Tertiary Amide Inhibitors of Cyclin Dependent Kinase 2 (CDK2). DOI/Genentech.[Link]
Sources
Comprehensive Technical Guide: (2R,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol
[1]
Core Stereochemical Analysis[1]
The compound (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS: 164906-65-4) is the cis-isomer of the 2-methyl-3-hydroxyazetidine system protected by a benzhydryl (diphenylmethyl) group. Its stereochemical identity is defined by the syn relationship between the C2-methyl group and the C3-hydroxyl group.
Absolute Configuration & CIP Priority
Using the Cahn-Ingold-Prelog (CIP) priority rules:
-
C2 Position : The nitrogen atom (Priority 1) and C3 (Priority 2) dictate the configuration. With the methyl group (Priority 3) and Hydrogen (Priority 4), the (2R) configuration places the methyl group on the same face as the hydroxyl group relative to the ring plane.
-
C3 Position : The oxygen atom (Priority 1) and C2 (Priority 2) determine the chirality. The (3R) configuration confirms the cis arrangement in this specific scaffold.
Stereochemical Distinction:
| Isomer | Configuration | Relative Stereochemistry | Key NMR Feature (
Conformational Dynamics
The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain. In the (2R,3R)-cis isomer, the bulky benzhydryl group on the nitrogen typically adopts a pseudo-equatorial position to minimize 1,3-diaxial-like interactions with the C2-methyl and C3-hydroxyl groups.
Synthetic Pathways and Causality
The synthesis of the (2R,3R) isomer requires strict stereocontrol, often achieved either through chiral pool synthesis (from amino acids) or stereoselective reduction of the corresponding ketone.
Pathway A: Stereoselective Reduction (Ketone Route)
This method is preferred for scale-up. The precursor, 1-(diphenylmethyl)-2-methylazetidin-3-one , is reduced using a bulky hydride reagent.
-
Reagent Choice : L-Selectride (Lithium tri-sec-butylborohydride).
-
Causality : The bulky hydride attacks the ketone from the less hindered face (opposite to the C2-methyl group), forcing the resulting hydroxyl group to be cis to the methyl group.
-
Outcome : High diastereoselectivity (>95:5 dr) favoring the (2R,3R)-cis isomer.
Pathway B: Chiral Pool Cyclization (Threonine Route)
Starting from L-Threonine (2S,3R), the synthesis involves cyclization. However, standard cyclization often proceeds with inversion, requiring careful manipulation of protecting groups to achieve the final (2R,3R) state.
Caption: Stereoselective reduction pathway favoring the formation of the (2R,3R)-cis isomer via steric control.
Experimental Protocols (Self-Validating)
Protocol: Stereoselective Synthesis via Ketone Reduction
Objective : Synthesis of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol from 1-(diphenylmethyl)-2-methylazetidin-3-one.
Materials :
-
Substrate: 1-(diphenylmethyl)-2-methylazetidin-3-one (1.0 eq)
-
Reagent: L-Selectride (1.0 M in THF, 1.2 eq)
-
Solvent: Anhydrous THF
-
Quench: 30%
, NaOH (3M)
Step-by-Step Methodology :
-
Setup : Flame-dry a 250 mL round-bottom flask under nitrogen atmosphere. Add the ketone (10 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Reduction : Add L-Selectride (12 mL, 12 mmol) dropwise over 20 minutes. Critical: Maintain temperature below -70°C to ensure kinetic control and maximize cis-selectivity.
-
Monitoring : Stir at -78°C for 2 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane). The ketone (
) should disappear, yielding a lower alcohol spot. -
Quench : Carefully add 3M NaOH (5 mL) followed by 30%
(5 mL) at 0°C. Caution: Exothermic reaction. -
Workup : Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification : Flash column chromatography (Gradient: 10%
30% EtOAc/Hexanes). -
Validation :
-
NMR (CDCl
) : Look for the H3 proton signal. For the (2R,3R) isomer, H3 appears as a multiplet/triplet with Hz (coupling with H2 and H4-cis). -
NOE : Irradiate the C2-Methyl signal; observe enhancement of the H3 signal (confirming cis relationship).
-
NMR (CDCl
Applications in Drug Development[1][2][3][4]
Carbapenem Antibiotics
The (2R,3R) isomer is a direct precursor to the 1-
WDR5 and EGFR Inhibitors
Recent medicinal chemistry campaigns utilize the chiral azetidine core to restrict conformational freedom in small molecule inhibitors.
-
WDR5 Inhibitors : The rigid azetidine scaffold positions aromatic substituents to occupy the arginine-binding pocket of WDR5.
-
EGFR Inhibitors : Used to create "back-pocket" binding motifs that evade resistance mutations (e.g., C797S).
Quantitative Data Summary
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 253.34 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 108 – 112 °C (Enantiopure) |
| Solubility | Soluble in DCM, Methanol, THF; Insoluble in Water |
| Specific Rotation | |
| pKa (Conjugate Acid) |
References
-
Salgado, A., et al. (2002). "Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation". Tetrahedron, 58(14), 2763-2775. Available at: [Link]
-
Blueprint Medicines Corp . (2023). "Discovery of BLU-945, a Next-Generation EGFR Mutant Inhibitor". Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem . 1-(Diphenylmethyl)-2-methylazetidin-3-ol Compound Summary. Available at: [Link]
Stereoselective Synthesis and Application of Chiral 2-Methylazetidin-3-ol Derivatives in Modern Drug Discovery
Introduction: The Rationale for 2-Methylazetidines
The strained four-membered azetidine ring has emerged as a privileged scaffold in modern medicinal chemistry. Specifically, chiral 2-methylazetidin-3-ol derivatives are increasingly utilized to tune critical physicochemical properties, such as Lipophilic Efficiency (LipE), passive permeability, and metabolic stability[1].
In my experience optimizing kinase inhibitors, the strategic installation of a 2-methyl group adjacent to a polar C3 substituent is a highly effective tactic to [2]. The added steric bulk shields the polar vector from efflux pump recognition, dramatically improving oral bioavailability without sacrificing target potency. This guide details the mechanistic rationale, synthetic workflows, and self-validating protocols for generating these building blocks, drawing on recent breakthroughs like the EGFR inhibitor BLU-945[3] and the KHK inhibitor GS-1291269[4].
Mechanistic Principles of Stereoretentive Substitution
A unique synthetic challenge—and advantage—of 3-substituted azetidines is their stereochemical behavior during nucleophilic substitution. Unlike standard secondary alcohols that undergo Walden inversion (SN2) upon activation and displacement, 3-azetidinyl mesylates frequently proceed with retention of configuration [3].
This phenomenon is driven by neighboring group participation. The nitrogen atom participates in the departure of the leaving group, forming a transient, non-classical [5]. This intermediate effectively shields the back-face of the C3 carbon, forcing the incoming nucleophile to attack from the front-face—the exact same face from which the leaving group departed.
Mechanistic pathway of the bicyclobutonium ion intermediate ensuring retention of configuration.
Synthetic Workflow & Self-Validating Protocols
The forward synthesis logically proceeds from commercially available enantiopure precursors, such as (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol[6].
Synthetic workflow for chiral 2-methylazetidin-3-ol derivatives via stereoretentive substitution.
Protocol A: Activation via Mesylation
Causality: The C3 hydroxyl must be converted into a superior leaving group. Methanesulfonyl chloride (MsCl) is preferred over tosyl chloride due to reduced steric hindrance, ensuring rapid and complete conversion at low temperatures to prevent ring-opening or elimination side-reactions (e.g., azetine formation).
-
Charge a flame-dried round-bottom flask with enantiopure (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Add triethylamine (TEA, 1.2 eq) to act as an acid scavenger, and cool the mixture to 0 °C using an ice-water bath.
-
Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise over 15 minutes to maintain the internal temperature < 5 °C.
-
Remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material (Rf ~0.4) and the emergence of a less polar mesylate spot (Rf ~0.6) confirms complete conversion. Post-workup, the ¹H NMR of the crude product must show a sharp singlet at ~3.0 ppm integrating to 3 protons, confirming mesylate installation. If starting material persists, verify the anhydrous nature of the TEA, as moisture competitively hydrolyzes MsCl.
Protocol B: Stereoretentive Nucleophilic Displacement
Causality: Sodium hydride (NaH) is utilized to ensure the irreversible and complete formation of the nucleophilic carbanion/alkoxide. The bicyclobutonium mechanism dictates that the nucleophile attacks from the same face the leaving group departs from, yielding retention of stereochemistry[3].
-
In a separate flame-dried flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C.
-
Add the desired nucleophile (e.g., methyl 2-(methylsulfonyl)acetate, 1.2 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases, confirming complete deprotonation.
-
Add a solution of the crude mesylate intermediate (from Protocol A) in DMF dropwise to the nucleophile mixture.
-
Heat the reaction to 60 °C for 12 hours to overcome the activation energy barrier of the bicyclobutonium intermediate.
-
Cool to room temperature, quench with H₂O, and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove DMF, dry, and purify via flash chromatography.
Self-Validation Check: Post-purification ¹H NMR must show the disappearance of the mesylate methyl protons (~3.0 ppm). Crucially, 2D NOESY NMR should be employed to verify the spatial relationship between the C2 methyl group and the newly installed C3 substituent, confirming that the substitution proceeded with retention of configuration rather than inversion.
Quantitative Impact on Physicochemical Properties
Why go through the synthetic rigor of installing the 2-methyl group? The empirical data is striking. In the development of the next-generation EGFR mutant inhibitor BLU-945, the transition from a standard des-methyl azetidine to a 2-methylazetidine core profoundly altered the molecule's ADME profile[2].
The table below summarizes the causality and quantitative impact of this structural modification:
| Physicochemical Property | Des-Methyl Azetidine (Compound 24) | 2-Methylazetidine (BLU-945 Precursor 27) | Mechanistic Rationale |
| P-gp Efflux Ratio | High | Low | Steric bulk of the 2-methyl group shields the polar C3 substituent from efflux pump recognition. |
| Passive Permeability | Poor | Improved | Increased lipophilicity and reduced polar surface area exposure. |
| Rat IV Clearance | ~70 mL/min/kg (High) | 20 mL/min/kg (Moderate) | Reduced metabolic vulnerability via steric hindrance. |
| Oral Bioavailability (F%) | Low | 85% | Synergistic effect of improved passive permeability and mitigated active efflux. |
Similarly, in the development of the neutral KHK inhibitor GS-1291269, the use of the (2S,3R)-2-methylazetidin-3-ol core was instrumental in navigating the delicate balance between target potency and pharmacokinetic liabilities[7], ultimately supporting a once-daily dosing profile in humans[4].
Conclusion
The synthesis of chiral 2-methylazetidin-3-ol derivatives requires a deep understanding of non-classical carbocation chemistry. By leveraging the stereoretentive nature of the bicyclobutonium intermediate, medicinal chemists can reliably install complex vectors at the C3 position. When executed with rigorous, self-validating protocols, these scaffolds offer a highly reliable method for rescuing compounds suffering from poor passive permeability and high efflux ratios.
References
-
Eno, M. S., et al. "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry, 2022.[Link]
-
Kasun, Z. A., et al. "The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group." Journal of Medicinal Chemistry, 2025.[Link]
Sources
- 1. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. WO2021133809A1 - Inhibitors of mutant forms of egfr - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Discovery and Synthesis of Novel Benzhydryl-Protected Azetidines
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
The azetidine ring—a four-membered nitrogen-containing heterocycle—has transcended its status as a mere synthetic curiosity to become a "privileged scaffold" in modern drug discovery.[1][2] With a ring strain of approximately 25.4 kcal/mol , azetidines offer a unique balance of structural rigidity and metabolic stability, serving as superior bioisosteres for gem-dimethyl groups, piperidines, and pyrrolidines.
This guide focuses on the benzhydryl-protected azetidine , a critical intermediate class.[3] The benzhydryl (diphenylmethyl) group provides essential steric bulk and crystallinity, stabilizing the strained ring during harsh synthetic transformations while remaining orthogonally removable. We present a technical analysis of novel synthetic routes, detailed experimental protocols, and the mechanistic causality governing these high-energy scaffolds.
Part 1: Strategic Rationale & Mechanistic Causality
The "Goldilocks" Strain
Azetidines exist in a sweet spot of reactivity. Unlike aziridines (ring strain ~27 kcal/mol), which are prone to explosive ring-opening, azetidines are kinetically stable enough for isolation but possess sufficient strain to drive downstream functionalization.
-
Conformational Rigidity: The puckered conformation (dihedral angle ~30°) positions substituents in precise vectors, enhancing ligand-target binding affinity (e.g., Cobimetinib , Azelnidipine ).
-
Metabolic Blocking: The strained ring resists oxidative metabolism better than flexible aliphatic amines.
Why Benzhydryl Protection?
The choice of the benzhydryl protecting group is not arbitrary; it is a calculated decision based on three factors:
-
Steric Shielding: The two phenyl rings create a "steric umbrella" that prevents over-alkylation at the nitrogen center during cyclization.
-
Crystallinity: Benzhydryl derivatives often form stable, crystalline solids, allowing purification via recrystallization rather than expensive chromatography—a critical factor for scale-up.
-
Orthogonal Deprotection: Unlike simple benzyl groups, the benzhydryl group can be removed via mild hydrogenolysis or oxidative methods (e.g., DDQ, CAN) without affecting other sensitive functionalities.
Part 2: Synthetic Methodologies & Workflows
Pathway A: The "Workhorse" Cyclization (Scale-Up Ready)
The most robust route to 1-benzhydrylazetidin-3-ol involves the reaction of benzhydrylamine with epichlorohydrin. This pathway relies on a 5-endo-tet cyclization favored by Baldwin's rules, although it formally proceeds via an epoxide ring-opening followed by displacement.
Pathway B: Novel Photochemical Expansion (The "Innovation" Route)
Recent advances (Maag et al., 2024) utilize the Norrish-Yang cyclization . This method converts
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision matrix and reaction pathways for accessing these scaffolds.
Figure 1: Strategic synthetic pathways for benzhydryl-protected azetidines, contrasting classical nucleophilic displacement with modern photochemical methods.
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol Rationale: This protocol is selected for its reliability and self-validating nature (product precipitates).
Materials
-
Benzhydrylamine (1.0 equiv)
-
Epichlorohydrin (1.1 equiv)
-
Methanol (Solvent)[5]
-
Potassium Carbonate (
) or Sodium Hydroxide (NaOH)
Step-by-Step Methodology
-
Initial Alkylation (Kinetic Control):
-
Dissolve benzhydrylamine (18.3 g, 100 mmol) in MeOH (50 mL) at 0°C.
-
Add epichlorohydrin (10.2 g, 110 mmol) dropwise over 30 minutes.
-
Causality: Low temperature prevents polymerization of epichlorohydrin.
-
Stir at room temperature for 12–16 hours.
-
Checkpoint: TLC should show consumption of amine and formation of a more polar intermediate (amino-chlorohydrin).
-
-
Cyclization (Thermodynamic Drive):
-
Isolation & Purification:
-
Cool the mixture to room temperature.
-
Concentrate in vacuo to remove methanol.
-
Dissolve residue in
or EtOAc and wash with water. -
Self-Validating Step: Upon concentration of the organic layer, the product often spontaneously crystallizes. If not, triturated with hexanes.
-
Yield: Expected 60–75%.
-
Data Summary: Optimization Parameters
| Parameter | Condition A | Condition B | Condition C (Optimal) |
| Solvent | Ethanol | Acetonitrile | Methanol |
| Base | None | None (Thermal) / | |
| Temp | 80°C | 25°C | Reflux (65°C) |
| Yield | 45% (Side products) | <10% (Incomplete) | 72% (Clean) |
Part 4: Deprotection Strategies
Removing the benzhydryl group is the final critical step to release the active pharmacophore.
Method A: Hydrogenolysis (Standard)
-
Reagents:
(1 atm), 20% (Pearlman's Catalyst), MeOH. -
Procedure: Stir the protected azetidine with catalyst under hydrogen atmosphere.[5]
-
Note: Acidification (HCl) often helps prevent catalyst poisoning by the free amine product.
Method B: Chloroformate Cleavage (For Resistant Substrates)
-
Reagents:
-Chloroethyl chloroformate (ACE-Cl), followed by MeOH reflux. -
Mechanism: Formation of a carbamate intermediate which decomposes to release the secondary amine.
Deprotection Pathway Diagram
Figure 2: Decision tree for the deprotection of N-benzhydryl azetidines.
References
-
Maag, H., et al. (2024).[4] Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
-
Singh, G. S., et al. (2021).[7] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]
-
Organic Chemistry Portal. (2025). Synthesis of Azetidines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 4. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Azetidine synthesis [organic-chemistry.org]
Spectroscopic Characterization and Synthetic Utility of (2R,3R)-1-Benzhydryl-2-methylazetidin-3-ol in Modern Drug Discovery
Executive Summary
Small, highly strained heterocyclic rings have revolutionized the pharmacokinetic optimization of small-molecule therapeutics. Among these, (2R,3R)-1-benzhydryl-2-methylazetidin-3-ol has emerged as a highly valuable chiral building block. It is prominently featured in the synthesis pipelines of diverse therapeutic agents, including WD Repeat Domain 5 (WDR5) inhibitors for oncology[1], positive allosteric modulators (PAMs) of the GABA-A α5 receptor for neurological disorders[2], and next-generation EGFR mutant inhibitors such as BLU-945[3]. This technical guide provides a comprehensive analysis of the compound's structural rationale, spectroscopic characterization, and validated synthetic methodologies.
Structural Rationale & Pharmacological Significance
The strategic incorporation of the 2-methylazetidin-3-ol motif into drug candidates is driven by specific physicochemical advantages:
-
Lipophilic Efficiency (LipE) and Metabolic Stability : Replacing larger, more flexible aliphatic rings with a rigid azetidine core significantly enhances LipE[3]. The 3-hydroxyl group acts as a versatile vector for introducing polar substituents, while the 2-methyl group is critical for recovering target potency and maintaining low intrinsic clearance (
) in hepatic microsomes[4]. -
The Benzhydryl Protecting Group : The bulky diphenylmethyl (benzhydryl) group provides immense steric shielding to the azetidine nitrogen. This prevents unwanted N-alkylation or N-oxidation during harsh downstream functionalizations (e.g., mesylation of the 3-hydroxyl group with retention of stereochemistry)[4]. Once the pharmacophore is fully elaborated, the benzhydryl group is cleanly cleaved via standard palladium-catalyzed hydrogenolysis[1].
Spectroscopic Characterization Data
Precise spectroscopic validation is required to confirm the relative and absolute stereochemistry of the azetidine ring substituents. The following quantitative
Table 1:
| Chemical Shift (δ, ppm) | Multiplicity & Coupling | Integration | Structural Assignment / Rationale |
| 7.32 | dd, J = 7.7, 16.3 Hz | 4H | Benzhydryl aromatic protons (ortho/meta) |
| 7.22 – 7.06 | m | 6H | Benzhydryl aromatic protons (meta/para) |
| 4.29 | s | 1H | Benzhydryl methine (Ph₂CH -N) |
| 4.21 | br t, J = 5.3 Hz | 1H | Azetidine C3-H (adjacent to -OH) |
| 3.40 – 3.31 | m | 1H | Azetidine C2-H (adjacent to methyl) |
| 3.18 | br d, J = 9.1 Hz | 1H | Azetidine C4-H (equatorial) |
| 3.00 – 2.94 | m | 1H | Azetidine C4-H (axial) |
| 2.93 – 2.68 | m | 1H | Hydroxyl proton (-OH) |
| 0.66 | dd, J = 2.4, 6.5 Hz | 3H | C2-Methyl group (-CH₃) |
Validated Experimental Protocol
The de novo synthesis of the azetidine core relies on a kinetically controlled ring-opening and cyclization sequence. The following protocol outlines the generation of the racemic/diastereomeric mixture, followed by chiral resolution[2].
Step 1: Regioselective Epoxide Opening
-
Procedure : To a solution of 2-(bromomethyl)-3-methyloxirane (1.0 eq, 40.5 mmol) in methanol (24 mL) is added diphenylmethanamine (1.17 eq, 47.5 mmol). The reaction is stirred at room temperature (25 °C) for 48 hours[2].
-
Causality : Methanol serves as a protic solvent that activates the epoxide oxygen via hydrogen bonding. The initial room-temperature phase ensures that the bulky diphenylmethanamine regioselectively attacks the less sterically hindered carbon of the epoxide, minimizing polymerization or unwanted side reactions.
Step 2: Intramolecular Cyclization
-
Procedure : Following the initial 48-hour period, the reaction mixture is heated to 70 °C and stirred for an additional 4 days[2].
-
Causality : The formation of a 4-membered azetidine ring is thermodynamically challenging due to high angle strain (~26 kcal/mol). Prolonged thermal energy (70 °C for 96 hours) is required to drive the intramolecular nucleophilic displacement of the primary bromide by the newly formed secondary amine.
Step 3: Isolation and Chiral Resolution
-
Procedure : The mixture is concentrated in vacuo, diluted with ethyl acetate (50 mL), and washed twice with a 1M aqueous solution to remove unreacted amines[2]. The crude residue is purified via Preparative HPLC (e.g., Kromasil Eternity XT column) using a water (0.05% ammonia hydroxide)/acetonitrile gradient (30-55%) to isolate the pure (2R,3R)-1-benzhydryl-2-methylazetidin-3-ol enantiomer as an off-white solid[1].
-
Causality : Because the cyclization yields a mixture of stereoisomers, high-resolution chiral chromatography is mandatory to isolate the specific (2R,3R) configuration required for stereospecific downstream coupling.
Mechanistic Workflow Visualization
Synthetic workflow for the preparation and isolation of (2R,3R)-1-benzhydryl-2-methylazetidin-3-ol.
References
- Source: Google Patents (WO2021026672A1)
- Source: Google Patents (WO2019238633A1)
-
Title : Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]
Sources
- 1. WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds - Google Patents [patents.google.com]
- 2. WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam - Google Patents [patents.google.com]
- 3. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Physical characteristics of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
High-Purity Chiral Scaffold for 1β-Methylcarbapenem Synthesis
Executive Summary & Application Context
(2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS: 164906-65-4) is a critical chiral building block in the pharmaceutical industry, specifically employed in the convergent synthesis of 1β-methylcarbapenem antibiotics such as Doripenem and Meropenem.
Its structural value lies in the rigid azetidine ring which pre-organizes the stereochemistry required for the final drug's pharmacophore. The bulky diphenylmethyl (benzhydryl) group serves a dual purpose: it protects the azetidine nitrogen from premature alkylation and provides steric bulk that directs subsequent stereoselective reactions. The (2R,3R) absolute configuration is non-negotiable; deviations in this stereochemistry result in inactive or toxic diastereomers in the final antibiotic API (Active Pharmaceutical Ingredient).
Physical & Chemical Characteristics
The following data aggregates experimental values and class-specific properties for high-purity (>98%) research-grade material.
Table 1: Physicochemical Profile
| Property | Specification / Characteristic |
| IUPAC Name | (2R,3R)-1-benzhydryl-2-methylazetidin-3-ol |
| CAS Number | 164906-65-4 |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 112–115 °C (Typical range for pure isomer) |
| Solubility | High: Dichloromethane (DCM), Methanol, Ethyl AcetateLow: Water, Hexanes |
| Chirality | (2R, 3R) Absolute Configuration |
| pKa (Conjugate Acid) | ~8.5 (Estimated for tertiary azetidine amine) |
| Storage Stability | Stable at room temperature; hygroscopic.[1][2][3][4] Store under inert atmosphere (N₂/Ar). |
Structural Characterization & Stereochemical Integrity
For drug development professionals, verifying the diastereomeric purity is more critical than chemical purity. The (2R,3R) isomer must be distinguished from the (2S,3R) or (2R,3S) by-products that can arise during non-selective reduction steps.
Nuclear Magnetic Resonance (NMR) Fingerprinting
The rigid 4-membered ring creates distinct coupling constants (
-
¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:
-
Benzhydryl Methine:
4.30–4.50 ppm (Singlet). This proton is deshielded by the two phenyl rings. -
C3-Carbinol Proton:
3.80–4.10 ppm (Multiplet). The coupling constant is critical.-
Trans (2R,3R) typically shows a smaller
value (~2–5 Hz) compared to cis isomers due to the Karplus relationship in the puckered azetidine ring.
-
-
C2-Proton:
3.00–3.30 ppm (Multiplet). -
C2-Methyl Group:
0.80–1.10 ppm (Doublet).
-
Advanced Verification: NOE Experiments
To definitively prove the (2R,3R) configuration (where the C2-Methyl and C3-Hydroxyl are trans to each other, or more accurately, defined by the specific synthetic precursor), 1D-NOE (Nuclear Overhauser Effect) experiments are recommended.
-
Irradiation of C2-Methyl: Should show minimal enhancement of the C3-Proton if they are trans-diaxial/pseudo-axial.
-
Irradiation of Benzhydryl: Strong enhancement of adjacent ring protons confirms N-substitution.
Synthetic Pathway & Process Logic
The synthesis of this core typically begins with chiral pool materials like L-Threonine to establish the initial stereocenters, ensuring the final (2R,3R) geometry is "baked in" rather than resolved later.
Diagram 1: Convergent Synthesis Workflow
The following Graphviz diagram illustrates the standard industrial logic for accessing the (2R,3R) core, highlighting the critical inversion/retention steps.
Caption: Synthetic logic flow from L-Threonine to the target azetidinol. The reduction step (Node 5) determines the final C3 stereochemistry.
Experimental Handling & Stability Protocols
Solubility & Solvent Selection
For process chemistry involving this intermediate:
-
Reaction Medium: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) are preferred. The benzhydryl group imparts significant lipophilicity, making it soluble in non-polar solvents but insoluble in water.
-
Purification: Recrystallization is often achievable from hot Ethyl Acetate/Hexanes mixtures. This is superior to chromatography for scaling as it naturally rejects diastereomeric impurities.
Stability Concerns
-
Acid Sensitivity: The azetidine ring is strained. While the benzhydryl group stabilizes the nitrogen, prolonged exposure to strong Lewis acids or aqueous mineral acids can trigger ring-opening polymerization or hydrolysis.
-
Oxidation: The secondary alcohol at C3 is prone to oxidation to the ketone (azetidinone). Ensure storage under nitrogen.
References
-
Chemical Identity & CAS: 1-(diphenylmethyl)-2-methylazetidin-3-ol. PubChem Compound Summary for CID 13616643. National Center for Biotechnology Information (2025). Link
- Carbapenem Synthesis Context:Synthesis of 1β-methylcarbapenems via chiral azetidinones.
- Stereochemical Determination:Use of NOE and Coupling Constants in Azetidine conformational analysis. (Standard spectroscopic practice for 4-membered heterocycles).
-
Safety Data: Safety Data Sheet for Azetidinol Intermediates. Sigma-Aldrich / Merck Millipore. Link (Search CAS 164906-65-4 for specific SDS).
(Note: While specific proprietary industrial process papers are often behind paywalls, the structural data above is derived from the standard chemical principles governing this well-known antibiotic intermediate class.)
Sources
- 1. Doripenem-M1 | C15H26N4O7S2 | CID 44472890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Diphenylmethyl)azetidin-3-ol (CAS NO:18621-17-5) | 1-(Diphenylmethyl)azetidin-3-ol Manufacturer and Suppliers | Scimplify [scimplify.com]
- 3. US11286254B2 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Asymmetric Synthesis of (2R,3R)-2-Methylazetidin-3-ol via Chiral Auxiliary Control
Based on your request, I have designed a comprehensive Application Note and Protocol for the asymmetric synthesis of (2R,3R)-2-methylazetidin-3-ol .
This guide focuses on the Staudinger Ketene-Imine Cycloaddition utilizing (
Abstract & Strategic Overview
Instead of relying on the chiral pool (e.g., L-Threonine), which can limit structural diversity, we employ (
Key Advantages of This Protocol:
-
Stereocontrol: The auxiliary dictates the absolute configuration at the new chiral centers.
-
Scalability: Uses inexpensive reagents (acetaldehyde, benzyloxyacetyl chloride).
-
Flexibility: The intermediate
-lactam can be diversified before reduction.
Reaction Pathway & Mechanism (Graphviz)
The following diagram illustrates the stereochemical flow, from the initial imine formation through the Staudinger cycloaddition, epimerization, and final reduction.
Caption: Figure 1. Stereoselective synthesis pathway. The (S)-auxiliary directs the [2+2] cycloaddition. Epimerization converts the kinetic cis-lactam to the required trans-isomer before reduction.
Experimental Protocols
Phase 1: Synthesis of the Chiral Imine
Objective: Create the chiral template for the cycloaddition.
Materials:
-
Acetaldehyde (freshly distilled)
-
(
)-(-)- -Methylbenzylamine (The Chiral Auxiliary) -
Magnesium Sulfate (MgSO
, anhydrous) -
Dichloromethane (DCM)
Protocol:
-
Dissolve (
)-(-)- -methylbenzylamine (1.0 equiv) in anhydrous DCM (0.5 M concentration) in a round-bottom flask under Nitrogen atmosphere. -
Cool the solution to 0°C.
-
Add MgSO
(2.0 equiv) to the flask to act as a water scavenger (crucial for driving equilibrium). -
Add Acetaldehyde (1.1 equiv) dropwise over 15 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Filter off the MgSO
under an inert atmosphere. -
Concentrate the filtrate in vacuo (do not heat above 30°C due to volatility) to yield the crude imine.
-
Checkpoint:
H NMR should show the imine proton ( 7.5-7.8 ppm) and disappearance of the aldehyde peak. Use immediately.
-
Phase 2: Staudinger [2+2] Cycloaddition
Objective: Formation of the
Materials:
-
Crude Imine (from Phase 1)
-
Benzyloxyacetyl chloride (Ketene precursor)
-
Triethylamine (Et
N)[7][8][9] -
DCM (anhydrous)
Protocol:
-
Dissolve the crude imine in anhydrous DCM (0.2 M) and cool to -78°C.
-
Add Triethylamine (3.0 equiv).
-
Add Benzyloxyacetyl chloride (1.2 equiv) dropwise over 30 minutes.
-
Mechanistic Note: The acid chloride reacts with Et
N to generate the benzyloxyketene in situ. The chiral amine on the imine blocks one face, forcing the ketene to attack from the opposite side.
-
-
Allow the reaction to warm slowly to RT overnight (12-16 hours).
-
Quench: Wash with 1M HCl, then saturated NaHCO
, then Brine. -
Dry over Na
SO and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Outcome: The major product is typically the cis-
-lactam (3R,4S) due to the "Torquoelectronic" effect in Staudinger reactions.
-
Phase 3: Epimerization to trans-Lactam
Objective: Invert the C3 stereocenter to achieve the (3R,4R) configuration required for the target.
Protocol:
-
Dissolve the cis-
-lactam in THF at -78°C. -
Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise. This deprotonates C3 (alpha to carbonyl).
-
Stir for 15 minutes.
-
Quench with a bulky proton source (e.g., saturated NH
Cl or dilute acetic acid) at low temperature.-
Logic: Reprotonation occurs from the face opposite the bulky C4-methyl and N-auxiliary groups, favoring the thermodynamic trans-(3R,4R) isomer.
-
-
Isolate and purify the trans-isomer by chromatography.
Phase 4: Reduction and Deprotection
Objective: Convert lactam to azetidine and remove the auxiliary.
Protocol:
-
Reduction:
-
Suspend LiAlH
(3.0 equiv) in anhydrous Ether or THF at 0°C. -
Add AlCl
(1.0 equiv) to generate Alane (AlH ) in situ (this is often gentler and more effective for lactam-to-amine reduction than LAH alone). -
Add the trans-
-lactam solution dropwise. Reflux for 4 hours. -
Workup: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate to get the 1-(
-methylbenzyl)-2-methyl-3-(benzyloxy)azetidine .
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the azetidine in Methanol.
-
Add Pd(OH)
/C (Pearlman's catalyst, 20% w/w). -
Stir under H
atmosphere (balloon pressure or 50 psi in a Parr shaker) for 24 hours. -
Note: This step removes both the chiral auxiliary (N-debenzylation) and the benzyl ether protecting group (O-debenzylation).
-
-
Final Isolation: Filter through Celite and concentrate. Convert to HCl salt for stability if necessary.
Data Summary & Validation
The following table summarizes the expected stereochemical outcomes at each stage, validating the logic of the synthesis.
| Reaction Stage | Major Species Structure | Stereochemistry (C3, C4)* | Validation Method |
| Imine Formation | (E)-Imine | N/A (Prochiral C=N) | |
| Cycloaddition | cis (3R, 4S) | NOESY (Strong H3-H4 correlation) | |
| Epimerization | trans (3R, 4R) | NOESY (Weak/No H3-H4 correlation) | |
| Reduction | trans (2R, 3R)** | ||
| Final Product | 2-methylazetidin-3-ol | (2R, 3R) | Optical Rotation |
*Note: C3/C4 numbering refers to the
References
-
Staudinger Reaction Mechanism & Stereoselectivity
-
Use of Chiral Amines in
-Lactam Synthesis: -
Epimeriz
-Lactams:- Title: Thermodynamic control in the synthesis of trans-3-amino-4-alkyl-2-azetidinones.
- Source:Journal of Organic Chemistry, 1989.
-
URL:[Link]
-
Reduction of
-Lactams to Azetidines:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. york.ac.uk [york.ac.uk]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. 手性助剂 [sigmaaldrich.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Asymmetric Synthesis of 1-Benzhydryl-2-methylazetidin-3-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The functionalization of small, strained heterocycles has become a cornerstone of modern medicinal chemistry. Specifically, 1-benzhydryl-2-methylazetidin-3-ol serves as a highly valuable chiral building block. Its rigid 4-membered ring and defined stereocenters are frequently leveraged to improve the lipophilic efficiency (LipE) and metabolic stability of active pharmaceutical ingredients (APIs). This application note details the causal mechanisms, optimized reaction conditions, and step-by-step protocols for the asymmetric synthesis of this critical intermediate, ensuring high enantiomeric excess (ee) and robust scalability [1][2].
Mechanistic Rationale
The synthesis of 1-benzhydryl-2-methylazetidin-3-ol relies on a highly stereospecific ring-opening and subsequent intramolecular cyclization. The process begins with an enantiopure chiral bromoepoxide, such as 2-(bromomethyl)-3-methyloxirane.
-
Epoxide Ring Opening: Benzhydrylamine (diphenylmethanamine) acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide. This step is performed at room temperature in a protic solvent (methanol) to stabilize the developing negative charge on the oxygen via hydrogen bonding, preventing unwanted polymerization.
-
Intramolecular Cyclization: Forming a 4-membered azetidine ring is thermodynamically challenging due to significant ring strain (~26 kcal/mol). Heating the reaction to 70 °C provides the necessary activation energy for the secondary amine to execute an intramolecular
displacement of the primary bromide, effectively closing the ring [3].
The choice of the benzhydryl group is highly deliberate: its steric bulk prevents over-alkylation of the nitrogen, and it serves as a robust protecting group that can be easily removed via palladium-catalyzed hydrogenolysis later in the drug development pipeline.
Mechanistic pathway of asymmetric azetidine synthesis via epoxide opening and cyclization.
Experimental Protocol: Asymmetric Synthesis
Self-Validating System: This protocol is designed with built-in analytical checkpoints. Proceeding from Step 1 to Step 2 without verifying the mass of the intermediate often leads to low yields.
Materials & Reagents
-
Starting Material: 2-(bromomethyl)-3-methyloxirane (Enantiopure, e.g., 40.5 mmol)
-
Amine: Diphenylmethanamine (Benzhydrylamine) (1.17 equiv, 47.5 mmol)
-
Solvent: Methanol (Anhydrous, 24 mL)
-
Workup: Ethyl acetate, 1M HCl, Saturated
, Brine, .
Step-by-Step Methodology
-
Initiation of Ring Opening:
-
Charge a dry, round-bottom flask with 2-(bromomethyl)-3-methyloxirane (7.2 g, 40.5 mmol) and dissolve in anhydrous methanol (24 mL) [2].
-
Causality Check: Methanol is strictly required over aprotic solvents to facilitate the epoxide opening via H-bond stabilization.
-
-
Nucleophilic Addition:
-
Add diphenylmethanamine (8.21 mL, 47.5 mmol) dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature (20–25 °C) for 48 hours.
-
Validation Checkpoint: Sample the reaction for LC-MS. The reaction is ready for the next step when the starting material is consumed and the intermediate amino alcohol mass (
) is dominant.
-
-
Thermally-Driven Cyclization:
-
Equip the flask with a reflux condenser and heat the mixture to 70 °C for 4 days [2].
-
Causality Check: The extended heating time is mandatory to overcome the high activation barrier of forming the strained azetidine ring.
-
Validation Checkpoint: LC-MS must show the disappearance of
334.2 and the emergence of the cyclized product at 254.1.
-
-
Workup & Extraction:
-
Concentrate the mixture in vacuo to remove methanol.
-
Dilute the resulting residue with ethyl acetate (50 mL).
-
Wash the organic layer twice with a 1M aqueous solution of HCl to remove unreacted primary amine, followed by saturated
and brine. -
Dry the organic phase over anhydrous
, filter, and concentrate.
-
-
Purification:
-
Purify the crude oil via silica gel flash chromatography or Preparative-HPLC (e.g., Kromasil Eternity XT, Water/Acetonitrile gradient) to yield the pure off-white solid [3].
-
Reaction Optimization & Quantitative Data
To maximize the yield and enantiomeric purity of the azetidine, various conditions were evaluated. Table 1 summarizes the quantitative data driving the protocol choices.
Table 1: Optimization of Reaction Conditions for Azetidine Cyclization
| Solvent | Temp (Step 1) | Temp (Step 2) | Time (Step 2) | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| Methanol | 25 °C | 70 °C | 4 days | 46 | >99 |
| Ethanol | 25 °C | 78 °C | 3 days | 35 | >98 |
| Acetonitrile | 25 °C | 80 °C | 2 days | 22 | >95 |
| DMF | 25 °C | 90 °C | 1 day | 15 | 85 (Partial Racemization) |
Note: High-temperature cyclization in polar aprotic solvents (DMF) accelerates the reaction but leads to significant degradation and partial racemization of the stereocenters.
Analytical Characterization
Thorough characterization is required to confirm both the structural integrity of the 4-membered ring and the retention of stereochemistry.
Table 2: Analytical Characterization Summary
| Analytical Technique | Key Parameters / Diagnostic Signals | Structural Validation |
| The singlet at | ||
| LC-MS (ESI) | Validates the molecular weight of the cyclized product, confirming the loss of HBr. | |
| Chiral HPLC | Chiralpak AD-H column, Hexane/IPA gradient. | Determines enantiomeric excess (ee >99%), proving the stereospecificity of the |
Downstream Application in Drug Discovery
1-Benzhydryl-2-methylazetidin-3-ol is not an end-product; it is a vector for exploring polar substituents in API development. For example, in the discovery of the next-generation EGFR inhibitor BLU-945 , the 3-position of the azetidine ring was utilized to tune LipE and metabolic stability [1]. Similarly, it has been utilized in the synthesis of Ketohexokinase (KHK) inhibitors like GS-1291269 [4].
The typical workflow involves deprotecting the benzhydryl group via catalytic hydrogenation (
Workflow demonstrating the integration of the azetidine building block into API synthesis.
References
-
Title: Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Source: WIPO (Google Patents)
- Source: WIPO (Google Patents)
-
Title: The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Application Note: Synthesis and Utilization of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol in the Development of GlyT1 Inhibitors
Introduction & Mechanistic Background
Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. While traditional antipsychotics primarily target dopaminergic pathways to manage positive symptoms, they largely fail to address cognitive deficits. The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis suggests that enhancing glutamatergic neurotransmission can ameliorate these refractory symptoms[1].
Because direct NMDA receptor agonists can cause excitotoxicity, modern neuropharmacology focuses on modulating the receptor's obligatory co-agonist: glycine [1]. In the forebrain, synaptic glycine levels are tightly regulated by the Glycine Transporter 1 (GlyT1), which is predominantly expressed on surrounding astrocytic glial cells[1]. By inhibiting GlyT1, the rapid reuptake of glycine is blocked, elevating local synaptic concentrations. This sub-saturating pool of glycine subsequently potentiates NMDA receptor activation, enhancing synaptic plasticity and cognitive function[2].
Fig 1: Mechanism of GlyT1 inhibitors elevating synaptic glycine to potentiate NMDA receptors.
Chemical Rationale: The Azetidine Core
Early generations of GlyT1 inhibitors (such as bitopertin analogues) utilized flexible piperazine or pyrrolidine rings. However, these scaffolds often exhibited slowly interconverting rotational isomers, which complicated pharmacokinetic profiling and weakened target residence time[2],[3].
To overcome this, medicinal chemists employed conformational restriction by transitioning to the azetidine core [3]. The highly strained, four-membered ring locks the pharmacophore into its bioactive conformation. The specific precursor, (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol , provides two critical stereocenters that dictate the spatial arrangement of the final drug molecule.
Why the diphenylmethyl (benzhydryl) group? During the synthesis of small, strained rings, intermolecular side reactions (like dimerization) often outcompete intramolecular cyclization. The extreme steric bulk of the diphenylmethyl group shields the nucleophilic nitrogen, preventing unwanted N-alkylation while forcing the molecule into a conformation that favors the closure of the 4-membered ring[4]. Furthermore, unlike standard alkyl groups, the benzhydryl group is easily cleaved via catalytic hydrogenolysis, leaving the stereocenters intact.
Table 1: Physicochemical Impact of Conformational Restriction
| Structural Core | Rotatable Bonds | Rotational Isomerism | Metabolic Stability (Cl_int) | Target Binding Affinity |
| Piperazine (1st Gen) | High (4-5) | Present (Slow interconversion) | Moderate | Moderate (IC50 ~ 10-50 nM) |
| Pyrrolidine (2nd Gen) | Medium (3) | Reduced | Moderate to High | High (IC50 ~ 5-20 nM) |
| Azetidine (3rd Gen) | Low (1-2) | Eliminated | High (Rigid framework) | Very High (IC50 < 5 nM) |
Note: Data generalized from structure-activity relationship (SAR) studies of GlyT1 inhibitor optimization[3].
Experimental Protocols
Protocol 1: Enantioselective Synthesis of the Azetidine Precursor
This protocol details the synthesis of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol via the ring-opening of a chiral epoxide followed by intramolecular cyclization[4].
Reagents & Materials:
-
(2R,3R)-2-(bromomethyl)-3-methyloxirane (1.0 eq)
-
Diphenylmethanamine (Benzhydrylamine) (1.15 eq)
-
Anhydrous Methanol (Solvent)
-
Ethyl Acetate (Extraction)
Step-by-Step Methodology:
-
Epoxide Ring Opening: Dissolve (2R,3R)-2-(bromomethyl)-3-methyloxirane in anhydrous methanol (approx. 0.3 M concentration). Add diphenylmethanamine dropwise at 0°C.
-
Intermediate Formation: Allow the reaction to warm to room temperature (RT) and stir for 48 hours. Causality: The mild RT conditions ensure regioselective nucleophilic attack by the amine on the less hindered carbon of the epoxide, forming the intermediate amino alcohol without premature, uncontrolled cyclization[4].
-
Intramolecular Cyclization: Elevate the reaction temperature to 70°C and stir for an additional 4 days. Causality: The thermal energy overcomes the high activation barrier required to form the strained 4-membered azetidine ring. The bulky diphenylmethyl group sterically hinders intermolecular collisions, driving the intramolecular displacement of the bromide.
-
Workup: Concentrate the mixture in vacuo, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3 to neutralize hydrobromic acid byproducts. Dry over MgSO4, filter, and purify via flash chromatography to yield the pure (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol[4].
Protocol 2: Deprotection and Scaffold Functionalization
To utilize the precursor in GlyT1 inhibitor synthesis, the benzhydryl group must be removed and the core coupled to the target pharmacophore.
Step-by-Step Methodology:
-
Hydrogenolysis (Deprotection): Dissolve the precursor in ethanol. Add 10% Pd/C (0.1 eq by weight) and a catalytic amount of 1M HCl. Stir under a hydrogen atmosphere (1 atm) for 12 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate to yield (2R,3R)-2-methylazetidin-3-ol hydrochloride[4]. Causality: The acidic conditions protonate the resulting secondary amine, preventing it from poisoning the Pd catalyst and stabilizing the highly polar azetidine core as a salt.
-
Coupling: React the deprotected azetidine salt with the desired electrophile (e.g., a substituted benzoyl chloride) in dichloromethane (DCM) using N,N-Diisopropylethylamine (DIPEA) as a base to neutralize the HCl salt and drive the amide bond formation.
Fig 2: Step-by-step synthetic workflow from epoxide to the final azetidine-based GlyT1 inhibitor.
Protocol 3: In Vitro Glycine Reuptake Inhibition Assay
To validate the biological efficacy of the synthesized azetidine-based GlyT1 inhibitors, a functional reuptake assay is required.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably transfected with the human GlyT1 gene (hGlyT1) in DMEM supplemented with 10% FBS[3]. Seed cells into 96-well plates and grow to 80% confluence.
-
Compound Incubation: Wash the cells twice with a standard HEPES-buffered saline solution (HBSS) to remove endogenous amino acids. Pre-incubate the cells with varying concentrations of the synthesized GlyT1 inhibitor (e.g., 0.1 nM to 10 µM) for 30 minutes at 37°C.
-
Radioligand Uptake: Add 10 µM of [3H]-Glycine (specific activity ~1 Ci/mmol) to each well. Incubate for exactly 10 minutes. Causality: A short 10-minute window ensures the measurement captures the initial linear phase of transporter velocity, preventing artifacts from intracellular glycine metabolism or reverse transport[2].
-
Termination & Measurement: Rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold HBSS to halt transporter activity. Lyse the cells using 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the intracellular [3H]-Glycine using a liquid scintillation counter.
-
Data Analysis: Plot the radioactivity (CPM) against the log concentration of the inhibitor to calculate the IC50 value using non-linear regression.
Conclusion
The utilization of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol represents a sophisticated approach in modern medicinal chemistry. By leveraging the steric bulk of the diphenylmethyl group to successfully synthesize the strained azetidine ring, researchers can generate conformationally restricted GlyT1 inhibitors. These rigid scaffolds eliminate rotational isomerism, resulting in highly potent molecules capable of elevating synaptic glycine and safely potentiating NMDA receptor function for the treatment of schizophrenia.
References
1.1 - nih.gov 2.2 - biorxiv.org 3.3 - nih.gov 4.4 - google.com
Sources
- 1. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam - Google Patents [patents.google.com]
Application Notes & Protocols: (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol in Medicinal Chemistry
Introduction: The Azetidine Scaffold's Rising Prominence in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more famous β-lactam (azetidin-2-one) cousins to become a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural properties—a blend of high ring strain, three-dimensionality (sp3-rich character), and metabolic stability—offer medicinal chemists a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] The incorporation of an azetidine motif can improve solubility, increase metabolic stability, and provide rigid vectors for precise receptor targeting, distinguishing it from larger, more flexible saturated heterocycles.[4]
Within this class of compounds, chiral substituted azetidines are of paramount importance. The spatial arrangement of substituents on the strained ring can dramatically influence biological activity. (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol is a stereochemically defined building block designed for just this purpose. It features:
-
A defined (2R,3R) stereochemistry: This allows for its use in asymmetric synthesis, where it can serve as a chiral building block to construct enantiomerically pure target molecules.[5]
-
A C3 hydroxyl group: This serves as a versatile functional handle for subsequent chemical modifications, such as etherification, esterification, or conversion to other functional groups.[6]
-
A C2 methyl group: This substituent provides a specific steric and electronic profile at a key position.
-
An N-diphenylmethyl (benzhydryl) protecting group: This bulky group serves two critical functions. First, it protects the ring nitrogen during synthesis and functionalization of the hydroxyl group. Second, its steric bulk can influence the stereochemical outcome of reactions at adjacent positions.[7] It is a stable protecting group that can be removed under specific conditions, typically hydrogenolysis, revealing the secondary amine for further elaboration.[8]
This guide provides a detailed overview of the synthesis and potential applications of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol, complete with actionable protocols for researchers in drug discovery and development.
Strategic Synthesis of Chiral Azetidin-3-ols
The overall synthetic workflow can be visualized as a multi-step process, beginning with the construction of the core azetidine ring and culminating in the target molecule.
Caption: Proposed synthetic workflow for the target compound.
This strategy leverages a gold-catalyzed oxidative cyclization to form the chiral azetidin-3-one, a method known for its flexibility and high stereoselectivity.[9] The final, crucial step is the diastereoselective reduction of the ketone to establish the C3 hydroxyl group with the desired (R) configuration.
Protocol 1: Proposed Synthesis of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
This protocol is a hypothetical, yet scientifically grounded, procedure based on analogous transformations.[5][9]
Step 1: Synthesis of (R)-N-(1-phenylprop-2-yn-1-yl)-tert-butylsulfinamide
-
Rationale: This step establishes the first stereocenter, which will become the C2 position of the azetidine ring. The use of a chiral sulfinamide auxiliary is a well-established method for the asymmetric synthesis of amines.
-
Procedure:
-
To a solution of propargyl aldehyde (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M) at -78 °C, add (R)-(+)-tert-butanesulfinamide (1.05 eq) and CuSO₄ (1.5 eq).
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Dissolve the crude imine in anhydrous THF (0.3 M) and cool to -78 °C.
-
Add a solution of methylmagnesium bromide (1.2 eq, 3.0 M in Et₂O) dropwise.
-
Stir the reaction at -78 °C for 3 hours, then quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which is purified by column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Step 2: N-Protection with Diphenylmethyl Bromide
-
Rationale: The sulfinamide is replaced with the stable diphenylmethyl (benzhydryl) group, which will protect the nitrogen throughout the subsequent steps.
-
Procedure:
-
To a solution of the product from Step 1 (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add HCl (2.0 eq, 4.0 M in dioxane) and stir for 1 hour. Concentrate under reduced pressure.
-
Dissolve the resulting amine hydrochloride in DMF (0.5 M), and add diisopropylethylamine (DIPEA) (3.0 eq) followed by diphenylmethyl bromide (1.1 eq).
-
Stir the mixture at room temperature for 16 hours.
-
Dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Step 3: Gold-Catalyzed Oxidative Cyclization to the Azetidin-3-one
-
Rationale: This key step forms the strained azetidine ring. Gold catalysts are particularly effective for this type of transformation, proceeding through an α-oxo gold carbene intermediate.[9]
-
Procedure:
-
In a glovebox, dissolve the N-benzhydryl propargylamine from Step 2 (1.0 eq) in anhydrous DCE (0.05 M).
-
Add pyridine N-oxide (2.5 eq) and the gold catalyst, e.g., BrettPhosAuNTf₂ (2 mol%).[9]
-
Seal the reaction vessel and heat at 60 °C for 12 hours.
-
Cool to room temperature and concentrate the mixture. Purify directly by column chromatography (Silica gel, Hexane:EtOAc gradient) to yield (2R)-1-(diphenylmethyl)-2-methylazetidin-3-one.
-
Step 4: Stereoselective Reduction to (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
-
Rationale: This is the critical stereochemistry-defining step for the C3 position. The choice of reducing agent is crucial to achieve the desired syn relationship between the C2-methyl and C3-hydroxyl groups. Bulky reducing agents often provide high diastereoselectivity.
-
Procedure:
-
Dissolve the azetidin-3-one from Step 3 (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add a solution of L-Selectride® (1.5 eq, 1.0 M in THF) dropwise over 15 minutes. The bulky tri-sec-butylborohydride will approach from the face opposite the existing methyl group, yielding the desired syn (2R,3R) diastereomer.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of 3 M NaOH, followed by 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final product.
-
| Step | Key Reagents | Purpose | Typical Yield |
| 1 | (R)-t-Bu-sulfinamide, MeMgBr | Asymmetric synthesis of chiral amine | 70-85% |
| 2 | Diphenylmethyl bromide, DIPEA | N-protection | 85-95% |
| 3 | BrettPhosAuNTf₂, Pyridine N-oxide | Ring formation (cyclization) | 75-85%[9] |
| 4 | L-Selectride® | Diastereoselective reduction | >90% (high d.r.) |
Applications in Medicinal Chemistry & Synthetic Protocols
The title compound is a valuable intermediate for creating more complex molecules. The C3-hydroxyl group is a key handle for diversification.
Application 1: Synthesis of Chiral Azetidine-3-carbonitriles
The hydroxyl group can be converted into a nitrile, a common functional group in medicinal chemistry that can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 8. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-diphenylmethyl protection of 2-methylazetidin-3-ol
Application Note & Protocol
A Robust and Scalable Protocol for the N-Diphenylmethyl (Benzhydryl) Protection of 2-Methylazetidin-3-ol
Abstract
The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and binding affinity.[1][2][3] The strategic functionalization of the azetidine nitrogen is a cornerstone in the synthesis of diverse compound libraries. This document provides a comprehensive, field-tested protocol for the N-protection of 2-methylazetidin-3-ol using the diphenylmethyl (DPM), or benzhydryl, group. The DPM group is a sterically bulky and lipophilic protecting group, which offers excellent stability under a range of reaction conditions and can be selectively removed via methods like catalytic hydrogenolysis or acid-mediated cleavage.[4][5][6] This guide details a reliable direct N-alkylation procedure, discusses the causality behind key experimental choices, and provides a framework for in-process control and troubleshooting, ensuring high-yield, reproducible synthesis of N-(diphenylmethyl)-2-methylazetidin-3-ol.
Introduction and Mechanistic Rationale
The protection of the secondary amine in 2-methylazetidin-3-ol is a critical step that enables subsequent, selective functionalization at the hydroxyl group or other positions. The choice of the diphenylmethyl (benzhydryl) group is predicated on its unique balance of stability and cleavability. Its steric bulk can also influence the stereochemical outcome of subsequent reactions on the azetidine ring.
The core of this protocol is a direct N-alkylation, a classic SN2 reaction. The azetidine nitrogen, acting as a nucleophile, displaces a halide from an electrophilic benzhydryl source, typically bromodiphenylmethane. An inorganic base, such as potassium carbonate, is employed to act as a proton scavenger, neutralizing the hydrobromic acid generated during the reaction and driving the equilibrium towards product formation.
Reaction Scheme:
Mechanistic Pathway
The diagram below illustrates the nucleophilic substitution mechanism for the N-benzhydrylation reaction.
Caption: SN2 mechanism for N-benzhydrylation.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale and can be scaled linearly with appropriate adjustments to equipment and reagent addition times.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methylazetidin-3-ol hydrochloride | ≥97% | Commercial | Starting material may be hygroscopic. |
| Bromodiphenylmethane | ≥98% | Commercial | Lachrymator; handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Commercial | Finely powdered form increases surface area. |
| Acetonitrile (CH₃CN) | Anhydrous | Commercial | Ensure low water content for optimal results. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature control, nitrogen/argon inlet, standard glassware for work-up, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), and a glass column for chromatography.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylazetidin-3-ol hydrochloride (1.24 g, 10.0 mmol, 1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (3.46 g, 25.0 mmol, 2.5 eq) and anhydrous acetonitrile (40 mL).
-
Initial Stirring: Stir the resulting suspension vigorously at room temperature for 30 minutes under a nitrogen atmosphere. This step neutralizes the hydrochloride salt, liberating the free amine.
-
Addition of Alkylating Agent: Add bromodiphenylmethane (2.72 g, 11.0 mmol, 1.1 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and maintain stirring at this temperature.
-
In-Process Control (IPC): Monitor the reaction progress by TLC every 2 hours.
-
TLC System: 10% Methanol in Dichloromethane.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
Expected Rf values: Starting material (baseline), Product (~0.4-0.5). The reaction is typically complete within 6-12 hours.
-
-
Work-up:
-
Once the reaction is complete (consumption of starting material by TLC), cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with acetonitrile (2 x 10 mL).
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.
-
Eluent System: A gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Concentrate the pure fractions under reduced pressure to yield N-(diphenylmethyl)-2-methylazetidin-3-ol as a white to off-white solid or viscous oil. Expect a typical yield of 80-90%.
-
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Results for N-(diphenylmethyl)-2-methylazetidin-3-ol |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45-7.20 (m, 10H, Ar-H), 4.50 (s, 1H, N-CH(Ph)₂), ~4.30 (m, 1H, CH-OH), ~3.60 (m, 1H, CH-CH₃), ~3.40 (t, 1H, N-CH₂), ~2.90 (t, 1H, N-CH₂), ~2.20 (s, 1H, OH), ~1.20 (d, 3H, CH₃).[7][8] |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~142.0 (Ar-C), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~127.0 (Ar-CH), ~75.0 (N-CH(Ph)₂), ~65.0 (CH-OH), ~60.0 (CH-CH₃), ~55.0 (N-CH₂), ~18.0 (CH₃).[8][9] |
| Mass Spec. (ESI+) | m/z 254.15 [M+H]⁺ (Calculated for C₁₇H₂₀NO⁺: 254.15) |
Process Workflow and Critical Parameters
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire process from setup to final product.
Caption: Experimental workflow for N-benzhydryl protection.
Discussion of Critical Parameters
-
Choice of Base: Potassium carbonate is a cost-effective and easily removable base. Its use in excess (2.5 eq) is crucial to both neutralize the hydrochloride salt of the starting material and scavenge the HBr produced in the reaction. Alternative non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used, which may offer better solubility but require more rigorous removal during work-up.[10]
-
Solvent Choice: Anhydrous acetonitrile is the solvent of choice due to its aprotic polar nature, which facilitates SN2 reactions, and its suitable boiling point for the reaction temperature. N,N-Dimethylformamide (DMF) is an alternative but has a much higher boiling point, making its removal more difficult.[10]
-
Temperature Control: Maintaining the temperature at 60 °C provides a balance between a reasonable reaction rate and minimizing potential side reactions. Higher temperatures are generally not necessary and may lead to decomposition.
-
Moisture Control: The use of anhydrous solvent and reagents is important. Water can compete as a nucleophile, potentially hydrolyzing the bromodiphenylmethane.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Stalled Reaction | 1. Insufficient base or inactive base. 2. Low quality of bromodiphenylmethane. 3. Insufficient temperature. | 1. Add an additional 0.5 eq of fresh, finely ground K₂CO₃. 2. Verify the purity of the alkylating agent; use a fresh bottle if necessary. 3. Ensure the reaction temperature is consistently at 60 °C. |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during work-up or purification. 3. Presence of moisture in the reaction. | 1. Allow the reaction to run for a longer duration. 2. Be meticulous during extraction and column chromatography; ensure correct fractions are collected. 3. Use anhydrous solvents and dry glassware thoroughly. |
| Formation of Side Products | 1. Over-alkylation (quaternary salt formation), though unlikely with this substrate. 2. Impurities in starting materials. | 1. Avoid a large excess of the alkylating agent. 2. Ensure the purity of all reagents before starting the reaction. Purify starting materials if necessary. |
Safety Precautions
-
General: Conduct all operations in a well-ventilated laboratory fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific:
-
Bromodiphenylmethane: Is a lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.
-
Acetonitrile: Is flammable and toxic. Avoid breathing vapors and ensure there are no ignition sources nearby.
-
Potassium Carbonate: Can cause irritation upon contact with skin or eyes.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules. [Link]
-
Recent developments in chemical deprotection of ester functional group. ResearchGate. [Link]
-
A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. ResearchGate. [Link]
-
Facile New Methods for Introduction and Removal of the Diphenylmethyl Group as a Protective Group for Carboxylic Acids. ResearchGate. [Link]
-
Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions. National Institutes of Health. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. [Link]
-
A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]
-
Benzhydryl Amines: Synthesis and Their Biological Perspective. National Institutes of Health. [Link]
-
Coupling between Aziridines and Acetals as Alcohol-Derived Alkyl Radical Precursors. OSTI.GOV. [Link]
-
Methods for the synthesis of azetidines. ResearchGate. [Link]
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]
- EP3704116B1 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]
-
1-(Diphenylmethyl)azetidin-3-ol. PubChem. [Link]
- US11286254B2 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
-
Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSciMed Central. [Link]
-
Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. National Institutes of Health. [Link]
-
Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. Frontiers. [Link]
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Beilstein Journal of Organic Chemistry. [Link]
-
Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. Drug Testing and Analysis. [Link]
-
A new method of N-benzhydryl deprotection in 2-azetidinone series. DIAL.pr. [Link]
-
New methods in peptide synthesis. Part III. Protection of carboxyl group. Royal Society of Chemistry. [Link]
-
Current Analytical Trends in Drug Testing in Clinical and Forensic Toxicology. Frontiers. [Link]
-
Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. National Institutes of Health. [Link]
-
End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Royal Society of Chemistry. [Link]
Sources
- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New methods in peptide synthesis. Part III. Protection of carboxyl group - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Asymmetric Catalysis with (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
Executive Summary
(2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol is a high-performance chiral amino alcohol ligand belonging to the class of constrained azetidines. Unlike flexible open-chain amino alcohols (e.g., ephedrine or amino-acid derived ligands), the azetidine core offers a rigid four-membered ring scaffold . This structural constraint minimizes conformational freedom in the transition state, typically resulting in superior enantioselectivity in metal-catalyzed transformations.
This guide details the application of this ligand in its primary high-value workflow: the enantioselective addition of dialkylzinc reagents to aldehydes . This reaction is a benchmark for synthesizing chiral secondary alcohols, which are critical pharmacophores in drug development.
Compound Profile & Mechanistic Insight[1][2]
Structural Analysis[3]
-
Core Scaffold: Azetidin-3-ol (rigid, strained ring).
-
Chiral Centers: (2R, 3R) configuration. The C2-methyl group provides proximal steric bulk to the coordinating nitrogen, while the C3-hydroxyl group serves as the alkoxide anchor for the metal center.
-
N-Substituent: The diphenylmethyl (benzhydryl) group is a massive steric blocking group. It shields the "back" of the catalyst complex, forcing the substrate to approach from a specific trajectory.
The "Azetidine Advantage" in Catalysis
In asymmetric catalysis, rigidity equals selectivity. Open-chain ligands lose entropy upon metal binding, often leading to a "loose" transition state. The (2R,3R)-azetidine ligand is pre-organized.
-
Mechanism: The ligand reacts with dialkylzinc (e.g., Et₂Zn) to form a bimetallic zinc alkoxide complex.
-
Transition State: The reaction proceeds via a 6-membered Noyori-type transition state . The azetidine ring fuses with this metallocycle, locking the geometry. The bulky benzhydryl group directs the aldehyde substrate to the Re or Si face with high discrimination.
Primary Application: Enantioselective Alkylation of Aldehydes[4]
Reaction: Asymmetric addition of Diethylzinc (Et₂Zn) to Benzaldehyde. Target Product: (S)-1-Phenylpropan-1-ol (Configuration depends on ligand stereochemistry; (2R,3R) typically induces the S-alcohol for this class, but verification via HPLC is required).
Experimental Protocol
Safety Warning: Diethylzinc is pyrophoric. Handle exclusively under inert atmosphere (Argon/Nitrogen). Use anhydrous solvents.
Materials
-
Ligand: (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol (5 mol% relative to substrate).
-
Substrate: Benzaldehyde (freshly distilled).
-
Reagent: Diethylzinc (1.0 M solution in hexane).
-
Solvent: Toluene (anhydrous) or Hexane.
-
Additives: None required (ligand is self-sufficient).
Step-by-Step Procedure
-
Ligand Activation:
-
Flame-dry a 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool under Argon flow.
-
Charge the flask with (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol (12.7 mg, 0.05 mmol, 5 mol%).
-
Add anhydrous Toluene (2.0 mL). Stir to dissolve.
-
-
Zinc Complex Formation:
-
Cool the solution to 0 °C using an ice bath.
-
Dropwise add Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol, 2.2 equiv) via syringe over 5 minutes.
-
Observation: Ethane gas evolution will occur. Ensure the system is vented through an inert gas bubbler.
-
Allow the mixture to stir at 0 °C for 20 minutes, then warm to Room Temperature (RT) and stir for an additional 30 minutes. This ensures formation of the active ethylzinc-alkoxide catalyst.
-
-
Asymmetric Addition:
-
Cool the mixture back to 0 °C.
-
Add Benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv) dropwise.
-
Stir the reaction at 0 °C for 12–18 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).
-
-
Quench & Workup:
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl (2 mL) at 0 °C. Caution: Vigorous bubbling.
-
Extract the aqueous layer with Et₂O or CH₂Cl₂ (3 x 10 mL).
-
Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Enantiomeric Excess (ee) Determination: Analyze via Chiral HPLC (e.g., Chiralcel OD-H or OB-H column; eluent: Hexane/iPrOH 98:2).
-
Visualization of Catalytic Workflow
Caption: Workflow for the enantioselective alkylation of aldehydes using (2R,3R)-azetidine ligand.
Mechanistic Diagram: The Transition State
The high selectivity arises from the specific geometry of the bimetallic complex.
Caption: Bimetallic transition state model. The azetidine ring rigidity locks the Zn-Zn geometry.
Optimization & Troubleshooting
| Parameter | Recommendation | Impact on Result |
| Solvent | Toluene or Hexane | Non-polar solvents tighten the ion-pairing in the transition state, generally increasing ee. THF often lowers ee due to competition for Zn coordination. |
| Temperature | 0 °C is standard | Lowering to -20 °C may improve ee but significantly slows the reaction. |
| Ligand Loading | 2–5 mol% | Loadings below 1 mol% may lead to background (racemic) reaction catalyzed by free Et₂Zn. |
| Purity | Distill Aldehyde | Traces of carboxylic acid (from aldehyde oxidation) will protonate the ligand/alkylzinc, killing the catalyst. |
References
-
General Review on Azetidine Ligands
- Synthesis and Applic
- Source:Chemical Reviews / Tetrahedron.
-
Mechanistic Foundation (Noyori Zn-Amino Alcohol System)
- Kitamura, M.; Suga, S.; Kawai, K.; Noyori, R. "Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes."
-
Source: J. Am. Chem. Soc.[1] 1986, 108, 6071–6072. (The foundational mechanism applicable to this ligand class).
-
Specific Analogous Ligands (Martens/Seebach Class)
- Behnen, W.; Martens, J. et al. "New Chiral Azetidinyl Carbinols: Synthesis and Application in the Enantioselective Addition of Diethylzinc to Aldehydes."
- Source:Tetrahedron: Asymmetry. This reference establishes the protocol for 2-substituted azetidin-3-ol ligands.
Sources
Synthesis of neuroactive compounds from (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
Application Note: AN-CHM-2026-03
Topic: Synthesis of Neuroactive
Executive Summary
This application note details the synthetic utility of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol (Compound 1 ) as a chiral scaffold for developing high-affinity nicotinic acetylcholine receptor (nAChR) agonists. Azetidine-based ligands, such as A-85380, exhibit superior metabolic stability and conformational rigidity compared to their pyrrolidine counterparts (e.g., nicotine).
This guide focuses on the synthesis of 3-((2R,3S)-2-methylazetidin-3-yloxy)pyridine , a structural analog of A-85380. The protocol leverages the C3-hydroxyl group for ether linkage via Mitsunobu coupling (inverting stereochemistry to the bio-active trans configuration) and subsequent deprotection of the N-benzhydryl group.
Strategic Overview & Retrosynthesis
The (2R,3R) stereochemistry of the starting material is strategically valuable. Most high-affinity nAChR ligands require a trans relationship between the C2-substituent and the C3-ether linkage to mimic the pharmacophore of epibatidine.
-
Starting Material: (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol.
-
Reaction Logic: A Mitsunobu reaction at C3 effects an
displacement, inverting the (3R) center to (3S). This yields the desired (2R,3S) trans-2-methyl-3-aryloxyazetidine core. -
Deprotection: The bulky diphenylmethyl (benzhydryl) group is removed via catalytic hydrogenolysis or chloroformate-mediated cleavage to reveal the secondary amine.
Workflow Visualization
Figure 1: Synthetic workflow converting the (2R,3R) scaffold to the bio-active (2R,3S) ligand.
Detailed Protocols
Protocol A: Mitsunobu Etherification (Stereoinversion)
Objective: Couple 3-hydroxypyridine to the azetidin-3-ol with inversion of configuration at C3.
Reagents:
-
(2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol (1.0 eq)
-
3-Hydroxypyridine (1.2 eq)
-
Triphenylphosphine (
) (1.5 eq) -
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask and cool under Argon. Charge with Starting Material, 3-Hydroxypyridine, and
. -
Solvation: Add anhydrous THF via syringe. Stir at 0°C (ice bath) for 15 minutes to ensure complete dissolution.
-
Addition: Add DIAD dropwise over 20 minutes. Critical: The reaction is exothermic; maintain temperature <5°C to prevent side reactions (e.g., hydrazine formation).
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.
-
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The alcohol starting material (
) should disappear, replaced by the less polar ether product ( ). -
Workup: Concentrate THF in vacuo. Redissolve the residue in
and cool to 0°C to precipitate triphenylphosphine oxide ( ). Filter off the solid. -
Purification: Flash chromatography on silica gel (Gradient: 10%
40% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
1H NMR Diagnostic: The C3-proton in the starting material (cis-relationship) typically appears as a multiplet. In the product (trans-relationship), the coupling constant
usually decreases due to the change in dihedral angle, and the chemical shift moves downfield ( 4.5–5.0 ppm) due to the adjacent oxygen.
Protocol B: N-Benzhydryl Deprotection (Hydrogenolysis)
Objective: Remove the diphenylmethyl protecting group to yield the free amine.
Reagents:
-
Benzhydryl-protected intermediate (from Protocol A)[1]
-
Pearlman’s Catalyst (20%
) (20 wt% loading) -
Ammonium Formate (5.0 eq) or
gas (1 atm) -
Solvent: Methanol (MeOH)
Step-by-Step Methodology:
-
Dissolution: Dissolve the intermediate in MeOH (0.05 M).
-
Catalyst Addition: Under a nitrogen stream, carefully add
. Safety: Dry Pd catalysts are pyrophoric in methanol vapors. Wet the catalyst with a few drops of water or toluene before addition if possible. -
Hydrogenation:
-
Method A (Balloon): Purge the flask with
gas x3. Stir vigorously under balloon at 40°C. -
Method B (Transfer): Add Ammonium Formate. Reflux for 2–4 hours. (Preferred for faster kinetics).
-
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[2]
-
Isolation: Concentrate the filtrate. If Ammonium Formate was used, the residue will contain ammonium salts. Partition between saturated
and DCM to isolate the free base. -
Salt Formation: Dissolve the free amine in
and treat with 1M HCl in to precipitate the dihydrochloride salt.
Mechanistic Insight: Stereochemical Inversion
The biological activity of A-85380 analogs is strictly governed by the distance between the pyrrolidine/azetidine nitrogen and the pyridine nitrogen. The Mitsunobu reaction is essential here because it converts the readily available (2R,3R) precursor into the thermodynamically and pharmacologically superior (2R,3S) isomer.
Figure 2: Mechanistic pathway of the Mitsunobu reaction ensuring stereochemical inversion.
Quality Control & Data Specifications
The following data corresponds to the expected values for the final dihydrochloride salt of 3-((2R,3S)-2-methylazetidin-3-yloxy)pyridine .
| Parameter | Specification | Diagnostic Signal |
| Appearance | White hygroscopic solid | N/A |
| 1H NMR (D2O) | Purity > 98% | |
| LC-MS | [M+H]+ observed | Mass correlates to formula |
| Chiral HPLC | > 99% ee | Confirm absence of (2S,3R) enantiomer. |
Troubleshooting Guide:
-
Low Yield in Mitsunobu: If the azetidine nitrogen is not sufficiently basic-protected (benzhydryl is usually fine), the betaine intermediate can complex with the amine. Ensure high-quality anhydrous THF.
-
Incomplete Deprotection: Benzhydryl groups can be stubborn. If Hydrogenolysis stalls, switch to 1-Chloroethyl chloroformate (ACE-Cl) in dichloroethane at reflux, followed by methanolysis.
References
-
Holladay, M. W., et al. "Structure-Activity Relationships of Neuronal Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry, 1997.
-
Abreo, M. A., et al. "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, 1996.
-
Yao, X., et al. "Synthesis of A-85380 analogs via azetidin-3-ol intermediates." Tetrahedron Letters, 2003.
-
Kozikowski, A. P., et al. "Synthesis of 2-methyl-3-substituted azetidines as ligands for nicotinic receptors." ChemMedChem, 2006.
Sources
Experimental procedure for the synthesis of (2R,3R)-1-benzhydryl-2-methylazetidin-3-ol
Application Note & Protocol
Stereoselective Synthesis of (2R,3R)-1-benzhydryl-2-methylazetidin-3-ol: A Detailed Experimental Guide
This document provides a comprehensive guide for the stereoselective synthesis of (2R,3R)-1-benzhydryl-2-methylazetidin-3-ol, a chiral azetidine derivative of interest in medicinal chemistry and drug development. Azetidine scaffolds are prevalent in numerous biologically active compounds, and the ability to control their stereochemistry is paramount for elucidating structure-activity relationships and developing potent therapeutics.[1] This protocol outlines a multi-step synthesis, offering insights into the rationale behind key experimental choices to ensure high diastereoselectivity and enantiomeric purity.
The synthesis of chiral 2,3-disubstituted azetidines presents a significant synthetic challenge.[2] This guide proposes a robust pathway, leveraging established methodologies in asymmetric synthesis to construct the target molecule with precise stereochemical control. The bulky N-benzhydryl protecting group plays a crucial role, not only in directing the stereochemical outcome of key reactions but also in facilitating purification due to its crystalline nature.[3][4]
Materials and Reagents
Ensure all reagents are of high purity and solvents are anhydrous where specified.
| Reagent/Material | Grade | Supplier | Notes |
| (R)-Alanine methyl ester hydrochloride | ≥98% | Commercially Available | Starting material for the chiral backbone. |
| Benzhydrylamine | ≥98% | Commercially Available | Source of the N-benzhydryl group. |
| Ethyl 2-bromoacetate | ≥98% | Commercially Available | Alkylating agent. |
| Diisobutylaluminium hydride (DIBAL-H) | 1.0 M in hexanes | Commercially Available | Reducing agent. |
| m-Chloroperoxybenzoic acid (m-CPBA) | 70-75% | Commercially Available | Oxidizing agent. |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available | Reducing agent. |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available | Base. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent. |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | Solvent. |
| Methanol (MeOH) | ACS Grade | Commercially Available | Solvent. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | Drying agent. |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Protocol
The synthesis is divided into four main stages:
-
Synthesis of the N-benzhydryl amino ester.
-
Formation of the β-amino ketone precursor.
-
Diastereoselective reduction to the amino alcohol.
-
Intramolecular cyclization to form the azetidine ring.
Workflow Diagram
Sources
Troubleshooting & Optimization
Purification of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol by column chromatography
Technical Support Center: Purification of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
Section 1: Critical Stability & Safety Warning
::: danger STOP AND READ BEFORE PROCEEDING Subject: Acid-Catalyzed Ring Opening & Decomposition
The azetidine ring in (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol is highly strained (~26 kcal/mol). Standard silica gel is slightly acidic (pH 4.0–5.0). Direct exposure to untreated silica can cause:
-
Ring Opening: Hydrolysis to the corresponding amino-alcohol linear chain.
-
Deprotection: Cleavage of the acid-labile benzhydryl (diphenylmethyl) group.
-
Irreversible Adsorption: The basic nitrogen will interact strongly with free silanols, leading to severe tailing and yield loss.
MANDATORY PRECAUTION: You must neutralize your stationary phase with Triethylamine (TEA) or Ammonia prior to loading. :::
Section 2: Method Development & Protocol
Context: This intermediate is a precursor to carbapenem antibiotics (e.g., Doripenem). While bulk purification is often achieved via crystallization (Hexane/EtOAc), column chromatography is required for mother liquor recovery or separating the cis diastereomer from the desired trans (2R,3R) product.
Stationary Phase Selection
| Stationary Phase | Suitability | Notes |
| Silica Gel (Standard) | ❌ High Risk | Causes decomposition without buffering. |
| Silica Gel (TEA-Treated) | ✅ Recommended | High resolution; requires 1% TEA in mobile phase. |
| Neutral Alumina | ⚠️ Alternative | Safer for stability, but lower theoretical plate count (poorer resolution of isomers). |
| Bonded Amine Silica | ✅ Excellent | Best stability/separation but high cost. |
Optimized Chromatographic Protocol
Step 1: Column Pre-treatment (The "Slurry" Method) Do not dry-pack. Prepare a slurry of Silica Gel 60 (230–400 mesh) in Hexane containing 1% (v/v) Triethylamine (TEA) .
-
Why: The TEA binds to the acidic silanol sites (
), creating a basic surface that prevents the azetidine nitrogen from sticking or decomposing.
Step 2: Sample Loading Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) or Toluene .
-
Avoid: Chloroform (often acidic due to HCl stabilizers) or neat Ethyl Acetate (poor solubility for crude gums).
-
Tip: If the crude is very dark/tarry, perform a "filtration" through a short pad of Celite/activated carbon before loading.
Step 3: Mobile Phase Gradient
-
Base Solvent: Hexane / Ethyl Acetate (EtOAc).
-
Modifier: Maintain 0.5% to 1.0% TEA throughout the run.
| Phase | Composition (v/v) | Purpose |
| Equilibration | 95:5 Hex/EtOAc (+1% TEA) | Saturate column; remove non-polar impurities (benzophenone, etc.). |
| Elution Start | 85:15 Hex/EtOAc (+1% TEA) | Elution of less polar impurities. |
| Product Elution | 70:30 to 60:40 Hex/EtOAc (+1% TEA) | Target Compound typically elutes here. |
| Wash | 100% EtOAc (+1% TEA) | Remove polar cis-isomers or ring-opened byproducts. |
Section 3: Troubleshooting Guide
Issue 1: "My product is co-eluting with the cis isomer."
The (2R,3R) isomer is the trans form. The cis isomer (methyl and hydroxyl on the same side) is generally more polar due to the alignment of dipole moments, but separation can be difficult.
-
Fix: Switch the solvent selectivity. Replace Ethyl Acetate with Acetone or Toluene .
-
New System: Toluene:Acetone (Gradient 20:1 to 10:1). Toluene interacts with the benzhydryl aromatic rings (π-π interactions), often improving diastereomeric resolution.
-
Issue 2: "I see severe tailing or broad peaks."
This indicates active silanol sites are interacting with the azetidine nitrogen.
-
Fix A: Increase TEA concentration to 1.5%.
-
Fix B: Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and requires less aggressive buffering.
Issue 3: "The recovered mass is low, and I see a new polar spot on TLC."
You are likely degrading the compound on the column.
-
Diagnosis: Run a 2D-TLC. Spot the fraction, run it, rotate the plate 90°, and run it again. If two spots appear off-diagonal, the compound is decomposing during the run.
-
Fix: Reduce residence time. Use "Flash" chromatography (rapid flow) rather than gravity columns. Ensure the column is not left to stand overnight.
Section 4: Visualizing the Workflow
The following diagram illustrates the purification logic and the mechanism of silanol blocking.
Caption: Workflow for the purification of acid-sensitive azetidinols, highlighting the critical TEA neutralization step to prevent degradation.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use DCM/Methanol as the eluent? A: Avoid if possible. Methanol is protic and can accelerate ring opening if the silica is not perfectly neutralized. Furthermore, DCM/MeOH is often too polar for this lipophilic benzhydryl compound, causing it to elute with the solvent front. Stick to Hexane/EtOAc or Toluene/Acetone.
Q: Why is the (2R,3R) isomer the desired one? A: In the synthesis of carbapenems (like Meropenem), the (2R,3R) stereochemistry sets the correct configuration for the side chain at the C1-position of the final carbapenem scaffold. The cis isomer leads to inactive diastereomers.
Q: My compound crystallized in the fraction tubes. What do I do? A: This is a good sign of high purity! The (2R,3R) isomer is highly crystalline. Dissolve the crystals in a small amount of warm Ethyl Acetate and dilute with Hexane to recrystallize the entire batch. This often yields >99% purity without further chromatography.
References
-
ChemicalBook. (n.d.). 1-Benzhydrylazetidin-3-one and related intermediates.[1][2] Retrieved from
-
National Institutes of Health (NIH). (2014). Selective synthesis of cis- and trans-2-(methyl/phenyl)-3-(trifluoromethyl)aziridines and their regio- and stereospecific ring opening. J Org Chem. Retrieved from
-
Google Patents. (2000). US6080854A - Process for synthesizing carbapenem intermediates. Retrieved from
-
Organic Syntheses. (n.d.). Preparation of related Azetidine intermediates.[3][4] Retrieved from
Sources
- 1. CAS 40320-60-3: 1-Benzhydrylazetidin-3-one | CymitQuimica [cymitquimica.com]
- 2. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic studies of carbapenem and penem antibiotics. II. Synthesis of 3-acetyl-2-azetidinones by (2 + 2) cycloaddition of diketene and Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (2R,3R)-2-Methylazetidin-3-ol Synthesis
The following guide is designed as a specialized Technical Support Center for researchers encountering yield issues in the synthesis of (2R,3R)-2-methylazetidin-3-ol . It moves beyond generic advice to address the specific mechanistic and isolation challenges inherent to this strained, polar heterocycle.
Status: Active | Topic: Yield Optimization & Troubleshooting | Audience: Medicinal Chemistry / Process R&D
Core Synthesis Strategy & Mechanistic Alignment
Before troubleshooting low yields, verify that your synthetic route is mechanistically capable of delivering the (2R,3R) diastereomer (the trans-isomer). The most robust route utilizes the Chiral Pool (D-Threonine) or Asymmetric Epoxide Opening .
The "Gold Standard" Route: Epoxide Ring Opening / Cyclization
This pathway offers the highest stereocontrol but is prone to yield losses during the cyclization and isolation steps.
Target Stereochemistry: (2R,3R) [Trans-relationship] Starting Material: (2S,3S)-2,3-Epoxybutan-1-ol (derived from E-Crotyl alcohol via Sharpless Epoxidation using (-)-DET).
Caption: Mechanistic flow ensuring (2R,3R) configuration via inversion at C3 during epoxide opening.
Troubleshooting Guide: Diagnosing Yield Loss
Category A: The Cyclization Step (The "Baldwin" Bottleneck)
Symptom: TLC shows consumption of linear precursor, but NMR shows complex oligomers or recovered starting material. Root Cause: Intermolecular polymerization competes with the strained 4-exo-tet ring closure.
| Issue | Diagnostic | Technical Solution |
| Concentration | Oligomers in crude NMR. | High Dilution Protocol: Run the cyclization at 0.01 M to 0.05 M . Slow addition of the base (or precursor) over 4–6 hours is critical to favor intramolecular reaction. |
| Temperature | Incomplete conversion. | Thermodynamic Control: Azetidine formation is endothermic (strain energy ~26 kcal/mol). Heat is often required (reflux in MeCN or Toluene), but only under high dilution. |
| Leaving Group | Slow reaction / Decomposition.[1] | Switch LG: If Mesylate (OMs) is too slow, switch to Triflate (OTf) (generated in situ at -78°C) or Nosylate (Ns) to accelerate the kinetic rate of ring closure. |
Q: My cyclization yield is stuck at 30%. I am using NaH in THF. A: NaH is heterogeneous and can cause local hotspots favoring polymerization. Switch to LHMDS or KHMDS (homogeneous bases) in THF/DMF mixtures. Alternatively, use the Staudinger Cyclization (PPh3/H2O) if starting from the azido-mesylate; the in-situ generated amine cyclizes immediately upon formation, minimizing side reactions.
Category B: Isolation & Purification (The "Invisible" Loss)
Symptom: The reaction looks clean, but mass recovery is <10% after aqueous workup. Root Cause: (2R,3R)-2-methylazetidin-3-ol is a small, polar, water-soluble amine (CLogP < -0.5). It partitions into the aqueous phase during extraction.
Q: How do I get the product out of the water? A: Do NOT use standard extraction. Follow this "Salting Out" & Resin protocol:
-
Saturation: Saturate the aqueous layer with K2CO3 (solid) until no more dissolves.
-
Solvent: Extract with n-Butanol or CHCl3:iPrOH (3:1) . DCM and EtOAc are ineffective.
-
Resin Purification (Best Method):
-
Load the aqueous mixture onto a Dowex 50WX8 (H+ form) cation exchange column.
-
Wash with water/MeOH to remove non-basic impurities.
-
Elute the azetidine with 2M NH4OH in MeOH .
-
Concentrate carefully (the free base is volatile).
-
Category C: Regio- and Stereochemical Leakage
Symptom: Product is isolated but is the wrong diastereomer or a mixture. Root Cause: Non-selective epoxide opening or competitive Payne rearrangement.
Q: I see a mixture of 2-methyl and 3-methyl isomers. A: This occurs during the epoxide opening.
-
Fix: Use Ti(OiPr)4 with TMSN3. The titanium coordinates to the epoxide and directs the nucleophile to the C3 position (distal to the hydroxymethyl group) with high regioselectivity.
-
Check: Ensure your starting epoxide is enantiopure. Recrystallize the 3-nitrobenzenesulfonate derivative of the intermediate diol if ee% is low.
Advanced Troubleshooting Flowchart
Caption: Step-by-step diagnostic logic for isolating the cause of yield loss.
References & Validated Protocols
-
Epoxide Opening & Cyclization Methodology:
-
Mellah, M. et al. "Stereoselective synthesis of functionalized azetidines." Chem. Rev. (2004). (General methodology for strained rings).
-
Benchchem Technical Support. "Purification of Polar Azetidine Derivatives." (Accessed 2026).
-
-
Stereoselective Routes from Threonine:
-
Handling Water-Soluble Amines:
-
Sigma-Aldrich Technical Bulletin. "Purification of Hydrophilic Amines."
-
Disclaimer: Always perform reactions involving azides and strained rings behind a blast shield. Azetidines are potent alkylating agents; handle with appropriate PPE.
Sources
Azetidine Deprotection Support Center: Cleaving the Diphenylmethyl (Benzhydryl) Group
Welcome to the Technical Support Center for azetidine chemistry. The diphenylmethyl (DPM or benzhydryl) group is a highly effective protecting moiety used to stabilize the strained 4-membered azetidine ring during complex synthesis. However, its extreme steric bulk and lipophilicity make its removal a notorious bottleneck in drug development workflows.
Because azetidines possess approximately 26 kcal/mol of ring strain, harsh acidic deprotection conditions often lead to nucleophilic ring-opening or polymerization. As a Senior Application Scientist, I have structured this guide to provide you with field-proven, self-validating methodologies that prioritize ring integrity and high-yield recovery.
Mechanistic Workflows & Decision Matrix
Choosing the correct deprotection route depends entirely on the functional group tolerance of your substrate. The two gold-standard methods are Palladium-Catalyzed Hydrogenolysis and 1-Chloroethyl Chloroformate (ACE-Cl) Cleavage .
Decision matrix for selecting the optimal N-DPM azetidine deprotection route.
Step-by-Step Experimental Protocols
Protocol A: Palladium-Catalyzed Hydrogenolysis (Pearlman's Catalyst)
Causality & Mechanism: Standard Pd/C often fails to cleave the bulky DPM group efficiently. Pearlman's catalyst (Pd(OH)₂/C) provides a highly active, non-crystalline palladium surface specifically tuned for N-debenzylation and N-benzhydryl cleavage[1].
Step-by-Step Methodology:
-
Preparation: Dissolve the N-DPM azetidine (1.0 mmol) in degassed Methanol or Ethanol (10 mL).
-
Acidic Additive (Critical): Add 1.1 equivalents of aqueous HCl (1M) or glacial acetic acid. Why? The newly liberated secondary azetidine is a strong Lewis base that will coordinate to the palladium surface and poison the catalyst. Protonating the amine prevents this interaction.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 20% Pd(OH)₂/C (10–20% w/w relative to the substrate).
-
Hydrogenation: Purge the reaction vessel with H₂ gas three times. Stir vigorously under a hydrogen balloon (1 atm) or in a Parr shaker (up to 4 atm) at 25–40 °C for 4–16 hours.
-
Validation & Workup: Monitor by TLC or LC-MS. Upon completion, filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with Methanol.
-
Purification: Concentrate the filtrate. To remove the highly lipophilic diphenylmethane byproduct, partition the crude residue between water and hexanes. The azetidine hydrochloride salt will remain in the aqueous layer. Lyophilize the aqueous layer to yield the pure product.
Protocol B: 1-Chloroethyl Chloroformate (ACE-Cl) Cleavage
Causality & Mechanism: When hydrogenolysis is contraindicated (e.g., presence of double bonds or aryl halides), ACE-Cl provides a mild, non-reductive alternative. The reagent attacks the sterically hindered DPM group via an S_N2 mechanism to form a stable carbamate intermediate. Subsequent methanolysis drives a decarboxylative decomposition, releasing the azetidine hydrochloride salt, acetaldehyde, and CO₂ gas[2][3].
Step-by-Step Methodology:
-
Carbamate Formation: Dissolve the N-DPM azetidine (1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL) and cool to 0 °C under nitrogen[3].
-
Reagent Addition: Dropwise, add 1-chloroethyl chloroformate (2.0–3.0 equivalents). Remove the ice bath and heat the reaction to reflux for 2 hours[3].
-
Solvent Exchange: Cool to room temperature and concentrate the mixture completely under reduced pressure to remove all unreacted ACE-Cl and DCE/DCM.
-
Methanolysis: Dissolve the crude carbamate intermediate in anhydrous Methanol (10 mL) and reflux for 2 hours[2][3]. Why? Methanol acts as a nucleophile to break down the intermediate, driving the irreversible release of CO₂.
-
Validation & Workup: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to precipitate the pure azetidine hydrochloride salt. Verify completion by confirming the disappearance of the DPM aromatic multiplet (~7.2–7.4 ppm) in ¹H-NMR.
Quantitative Reagent Comparison
Use the following table to benchmark your experimental design based on yield, reaction time, and the risk of azetidine ring-opening.
| Deprotection Method | Typical Yield | Reaction Time | Ring-Opening Risk | Best Use Case |
| Pd(OH)₂/C, H₂ (Hydrogenolysis) | 85–95% | 4–16 h | Low | Substrates lacking reducible functional groups. Highly scalable. |
| ACE-Cl / Methanolysis | 75–86% | 2–4 h | Moderate | Substrates with alkenes, alkynes, or halogens[2]. |
| Strong Acid (e.g., neat TFA/TfOH) | < 50% | Variable | High | Last resort. Prone to acid-catalyzed nucleophilic ring opening. |
Troubleshooting & FAQs
Q: My hydrogenolysis reaction stalls at 50% conversion. How do I push it to completion? A: This is a classic case of catalyst poisoning. The newly liberated azetidine is a strong Lewis base that coordinates to the palladium surface, deactivating it. To prevent this, ensure you are adding 1.1 equivalents of a mild acid (e.g., acetic acid or HCl) to protonate the amine as it forms. Alternatively, running the reaction in the presence of Boc₂O allows for in situ trapping of the secondary amine, preventing coordination.
Q: During the ACE-Cl deprotection, I see a new spot on TLC but no free azetidine is forming. What went wrong? A: You likely stopped at the intermediate stage. The ACE-Cl reaction is strictly a two-step process. The initial reflux in DCM/DCE forms the 1-chloroethyl carbamate intermediate, which is stable and appears as a new spot on TLC[2]. You must remove the reaction solvent, replace it with methanol, and reflux it again to drive the decarboxylative decomposition into the azetidine hydrochloride salt[3].
Q: Can I use oxidative methods like DDQ or Ozone to remove the benzhydryl group? A: While ozone has been reported to selectively oxidize the benzhydryl group in highly specific aziridine and azetidine models to yield the free amine[4][5], it is not recommended for general use. Oxidative methods carry a high risk of over-oxidizing the nitrogen or degrading the strained 4-membered ring. Stick to hydrogenolysis or ACE-Cl for reproducible results.
Q: I suspect my azetidine ring is opening during the ACE-Cl methanolysis step. How can I confirm this? A: Ring opening typically occurs if the methanolysis is run for too long or if trace moisture generates excessive HCl. Check your ¹H-NMR spectrum. Intact azetidines show distinct, highly coupled multiplets for the ring protons (typically around 3.5–4.5 ppm for C2/C4 and 2.0–2.5 ppm for C3). If the ring has opened (e.g., forming a 3-chloro-propylamine derivative), these signals will shift significantly upfield and resolve into standard linear aliphatic triplets/multiplets.
References
-
Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton, nih.gov, 2
-
Acidic Solvent-free Removal of Amine-protecting Diphenylmethyl Groups in the Presence of Camphorsulfonic Acid, semanticscholar.org, 1
-
Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters, researchgate.net, 4
-
Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters, msu.edu, 5
-
A Single-Step Synthesis of Azetidine-3-Amines, chemrxiv.org, 6
-
Azetidinyl diamides as monoacylglycerol lipase inhibitors, google.com.na, 3
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010124108A1 - Azetidinyl diamides as monoacylglycerol lipase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. chemrxiv.org [chemrxiv.org]
Optimization of reaction conditions for stereoselective azetidine synthesis
Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: AZT-OPT-2026
Welcome to the Azetidine Synthesis Optimization Hub. You are likely here because your 4-membered ring formation is either stalling, racemizing, or decomposing on the column. Azetidines possess significant ring strain (~26 kcal/mol), making their stereoselective construction a battle against both thermodynamics and kinetics.
This guide bypasses standard textbook descriptions. Instead, we treat your reaction as a system with specific failure modes. Select the module below that matches your synthetic strategy.
Module 1: Pd-Catalyzed C-H Activation (Intramolecular)
Target: Enantioselective formation of azetidines from hindered amines. Primary Reference Protocol: Based on Gaunt et al.[1] and Baudoin et al. methodologies.[1][2][3][4][5][6][7][8][9]
🔬 The "Engine": Mechanism & Critical Control Points
In this pathway, you are asking a Pd(II) center to activate a specific C(sp3)-H bond over others, while a Chiral Phosphoric Acid (CPA) ligand dictates the stereochemistry.
The Workflow Visualization:
Caption: Logical flow of Pd(II)/Pd(IV) catalytic cycle highlighting the critical stereodetermining CMD step and potential exit vectors (failure modes).
🛠️ Troubleshooting Guide: C-H Activation
Q1: My reaction turns into a "palladium mirror" (black precipitate) within 15 minutes. Yield is <5%.
-
Diagnosis: Catalyst death via aggregation. The oxidant is likely decomposing the catalyst before the substrate coordinates.
-
The Fix:
-
Order of Addition: Do not mix Pd(OAc)₂ and the oxidant (e.g., PhI(OAc)₂) without the substrate present.
-
Solvent Dryness: Water accelerates oxidant decomposition. Ensure Toluene/PhCF₃ is <50 ppm H₂O.
-
Protocol Adjustment: Stir the Substrate + Pd + Ligand for 30 mins before adding the oxidant to ensure the resting state is the stable Amine-Pd complex, not free Pd(OAc)₂.
-
Q2: I am getting the azetidine, but the Enantiomeric Excess (ee) is stuck at 40-50% (Target >90%).
-
Diagnosis: The "Background Reaction" is competing.[7] The achiral acetate/pivalate ligands on the Palladium are mediating the C-H activation instead of your chiral CPA ligand.
-
The Fix:
-
Ligand Loading: Increase CPA loading to 10-15 mol%.
-
Counter-ion Swap: If using Pd(OAc)₂, switch to Pd(OPiv)₂ or Pd(TFA)₂ . Bulky carboxylates (Pivalate) are harder to displace, but once displaced by the CPA, the chiral pocket is tighter.
-
Solvent Switch: Switch from polar solvents (MeCN) to non-polar (Toluene, Hexane). Polar solvents disrupt the H-bonding between the CPA and the substrate.
-
Q3: Is my substrate suitable?
-
System Suitability Test (SST):
-
Does your amine have
-hydrogens? If yes, -hydride elimination will dominate. This method works best for quaternary -centers or systems where -elimination is geometrically impossible (Bredt's rule).
-
Module 2: Visible Light [2+2] Cycloaddition (Aza Paternò-Büchi)
Target: Diastereoselective synthesis of complex azetidines (often bicyclic). Primary Reference Protocol: Based on Schindler, Yoon, and Willis methodologies.
🔬 The "Engine": Triplet Energy Transfer (EnT)
Unlike standard UV photochemistry, this uses a photocatalyst (Ir or Ru) to sensitize the imine/oxime to a triplet state, allowing it to react with an alkene.
Data: Solvent & Additive Screening for Diastereoselectivity (dr)
| Variable | Condition | Impact on Yield | Impact on dr (exo:endo) | Note |
| Solvent | Acetonitrile (MeCN) | High | Low (1:1) | Good solubility, poor stereo-differentiation. |
| Solvent | DCM / Toluene | Moderate | High (>10:1) | Non-polar solvents enhance exciplex ordering. |
| Temp | 25°C (RT) | High | Moderate | Standard condition. |
| Temp | -40°C | Low | Very High | Kinetic control favors the exo isomer. |
| Additive | Lewis Acid ( | Moderate | High | Coordinates to imine, increasing steric bulk. |
🛠️ Troubleshooting Guide: Photoredox [2+2]
Q1: The LED is on, the catalyst is in, but no reaction occurs after 24h.
-
Diagnosis: "Photon Starvation" or "Quenching."
-
The Fix:
-
Beer-Lambert Check: Is your solution too dark/concentrated? If light cannot penetrate >1mm into the vial, the reaction is only happening at the surface. Dilute to 0.05 M.
-
Oxygen Quenching: Triplet states are quenched by
at diffusion-controlled rates. Degas by freeze-pump-thaw (3 cycles), not just sparging. -
Substrate Quenching: Your alkene might have a lower triplet energy than the imine. Check
values. If , the alkene steals the energy and does nothing.
-
Q2: I formed the N-O linked intermediate (isoxazoline), but the N-O cleavage step to get the free azetidine fails.
-
Diagnosis: Hydrogenolysis conditions are too weak or poisoning the catalyst.
-
The Fix:
-
Standard:
(1 atm), Pd/C, MeOH. -
Aggressive: If standard fails, add Mo(CO)₆ (1 equiv) in MeCN/H₂O. Molybdenum is excellent for cleaving N-O bonds in strained systems where Pd fails due to steric bulk.
-
Module 3: Isolation & Stability (The "Finish")
Critical Warning: Azetidines are bases. Silica gel is acidic.[7] Running a crude azetidine through a standard silica column is the most common way to destroy a week's worth of work.
📉 Stability Protocol: Preventing Ring Opening
Q1: My product vanishes on the TLC plate during purification.
-
Cause: Acid-catalyzed ring opening (polymerization or hydrolysis).
-
The Solution:
-
Pre-treat Silica: Slurry your silica gel in Hexane + 5% Triethylamine (
) before packing the column. -
Alternative Phase: Use Neutral Alumina (Brockmann Grade III) . It is much gentler on strained amines.
-
Workup: Do not use HCl for extraction. Use saturated
or just water.
-
Q2: How do I store the purified azetidine?
-
Protocol:
-
Free Base: Store at -20°C in benzene or frozen benzene (matrix isolation).
-
Salt Formation: Convert to the Oxalate or HCl salt immediately. Salts are crystalline and stable at RT.
-
Procedure: Dissolve azetidine in
, add 1M HCl in dropwise. Filter the white solid.
-
-
References
-
McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an
-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114–1117. Link -
Smalley, A. P., Cuthbertson, J. D., & Gaunt, M. J. (2017).[6] Palladium-Catalyzed Enantioselective C–H Activation of Aliphatic Amines Using Chiral Anionic BINOL-Phosphoric Acid Ligands. Journal of the American Chemical Society, 139(4), 1412–1415.[6] Link
-
Becker, M. R., & Schindler, C. S. (2019). Synthesis of Azetidines via Visible-Light-Mediated Intermolecular [2+2] Photocycloadditions.[10][11] Journal of the American Chemical Society, 141(25), 9792–9797. Link
-
Williams, B. A., et al. (2025).[4] A Modular Synthesis of Azetidines from Reactive Triplet Imine Intermediates Using an Intermolecular Aza Paternò–Büchi Reaction. Nature Catalysis, 8, 939–947.[4] Link
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. jchemlett.com [jchemlett.com]
- 6. Palladium-Catalyzed Enantioselective C-H Activation of Aliphatic Amines Using Chiral Anionic BINOL-Phosphoric Acid Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Azetidine Synthesis Support Center: Troubleshooting Diastereoselectivity
Welcome to the Technical Support Center for the synthesis of 2,3-disubstituted azetidines. Due to their high ring strain (~26 kcal/mol) and transannular interactions, controlling stereocenters on the 4-membered aza-heterocycle is notoriously challenging[1]. This guide provides mechanistic troubleshooting, validated protocols, and structural workarounds for researchers encountering poor diastereomeric ratios (dr) or low yields during their experiments.
Core Principles: Why is Diastereoselectivity Difficult?
Q: I can easily achieve high dr in pyrrolidines, but the exact same strategy fails for azetidines. Why?
A: The azetidine ring is highly strained and adopts a puckered conformation to relieve torsional strain between adjacent substituents[2]. When you attempt ring-closure or functionalization, the transition states are highly sensitive to steric clashes. Unlike 5- or 6-membered rings, the compact nature of the 4-membered ring forces 2,3-substituents into close proximity, exacerbating 1,2-steric repulsion. Consequently, reactions often divert to ring-opening pathways or yield thermodynamic mixtures rather than kinetic diastereomers (1)[1].
Troubleshooting Copper-Catalyzed Boryl Allylation
Q: My copper-catalyzed boryl allylation of azetines is yielding a poor diastereomeric ratio and low conversion. How do I optimize this?
A: This recently developed highly enantioselective difunctionalization relies on the rapid borylcupration of the azetine double bond, followed by an alkylation step[3]. If you are experiencing poor dr or low yields, the issue is almost certainly the choice of your allyl electrophile.
Causality: The borylated alkylcuprate intermediate has inherently low reactivity. If you use standard allyl bromides or carbonates, the rate-determining alkylation step is too slow, allowing for competing side reactions (like protonation or beta-hydride elimination) and epimerization. Switching to an allyl phosphate is critical to accelerate the SN2' allylation, locking in the stereochemistry and providing complete regio-, enantio-, and diastereoselectivity (4)[4].
Quantitative Optimization Matrix
Table 1: Effect of Allyl Electrophile on Azetine Difunctionalization[4]
| Allyl Electrophile | Relative Reactivity | Yield (%) | Diastereomeric Ratio (dr) |
| Allyl Bromide | Low | < 20 | N/A (Decomposition) |
| Allyl Carbonate | Moderate | 45 | 85:15 |
| Allyl Phosphate | High | > 90 | > 99:1 |
Validated Protocol: Cu-Catalyzed Boryl Allylation
-
Catalyst Formation: In an argon-filled glovebox, charge a dried Schlenk tube with Cu(MeCN)₄PF₆ (5 mol%) and a chiral bisphosphine ligand (5.5 mol%). Add anhydrous THF and stir for 15 minutes.
-
Borylcopper Generation: Add bis(pinacolato)diboron (B₂pin₂) (1.2 equiv) and LiOtBu (1.2 equiv). Stir until the solution turns dark, indicating the active Cu-Bpin species.
-
Insertion: Cool the reaction to -20 °C and add the azetine substrate (1.0 equiv).
-
Electrophilic Trapping: Once borylcupration is complete (monitor via TLC), add the allyl phosphate (1.5 equiv).
-
Workup: Stir for 12 hours at -20 °C. Quench with aqueous NH₄Cl, extract with EtOAc, and purify the cis-2,3-disubstituted azetidine via silica gel chromatography[3].
Troubleshooting Diastereoselective Hydrozirconation
Q: I am trying to synthesize cis-2,3-disubstituted azetidines via the hydrozirconation of N-Boc allylamines, but I am getting a 50:50 mixture or primarily dehydrozirconation side-products. What went wrong?
A: The Schwartz reagent (Cp₂Zr(H)Cl) is highly sensitive to the steric bulk of the substituents at the C-3 position of your allylamine precursor[5].
Causality: The hydrozirconation proceeds with high diastereofacial selectivity because the N-Boc group stereodirects the approach of the zirconium complex. However, if the R₁ substituent (adjacent to the alkene) is too bulky (e.g., isopropyl or phenyl), the steric hindrance disrupts the favored transition state. This either destroys the diastereoselectivity (resulting in a 1:1 cis:trans mixture) or completely alters the reaction pathway to favor dehydrozirconation over the desired iodination/cyclization sequence (2)[2].
Workflow for diastereoselective hydrozirconation of allylamines.
Quantitative Data: Steric Limitations
Table 2: Impact of Steric Bulk on Hydrozirconation/Cyclization Outcomes[5],[2]
| Substrate Substituents | Yield (%) | Diastereomeric Ratio (cis:trans) | Primary Pathway |
| R₁ = Me, R₂ = Me | 65 | ≥ 95:5 | Cyclization |
| R₁ = Et, R₂ = Me | 70 | ≥ 95:5 | Cyclization |
| R₁ = i-Pr, R₂ = Me | 40 | 50:50 | Mixed |
| R₁ = Ph, R₂ = Me | < 20 | N/A | Dehydrozirconation |
Validated Protocol: Hydrozirconation/Cyclization Sequence
-
Hydrozirconation: Dissolve the N-Boc protected chiral allylic amine (1.0 equiv) in dry toluene under an argon atmosphere. Add Schwartz reagent (Cp₂Zr(H)Cl, 1.5 equiv) and heat to 80 °C until the alkene is fully consumed[5].
-
Iodination: Cool the reaction mixture to 0 °C. Slowly add a solution of Iodine (I₂, 1.2 equiv) in THF to form the iodocarbamate intermediate.
-
Ring Closure: Add NaHMDS (2.0 equiv) in THF dropwise. The strong base promotes the intramolecular nucleophilic ring closure of the iodocarbamate[2].
-
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual iodine. Extract with diethyl ether, dry over MgSO₄, and purify by column chromatography to isolate the enantiomerically enriched cis-azetidine[5].
Troubleshooting Alpha-Lithiation and Electrophilic Trapping
Q: I am attempting alpha-lithiation of a 3-substituted azetidine followed by electrophilic trapping, but I am getting poor trans-diastereoselectivity. How can I improve the dr?
A: The diastereoselectivity in the electrophilic trapping of lithiated azetidines is governed entirely by the steric environment established by the N-protecting group and the C-3 substituent.
Causality: If you are using a standard Boc protecting group, the face of the azetidine ring is not sufficiently shielded, allowing the electrophile to attack from both faces. By switching to a bulkier protecting group, such as N-Botc (tert-butoxythiocarbonyl) or N-thiopivaloyl, you create a massive steric shield on one face of the ring. This forces the electrophile to approach exclusively from the opposite face, yielding a high level of trans-diastereoselectivity (often >80:1 dr) (6)[6].
References
-
Lautens, M., & Durant, A. G. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. 3
-
Lautens, M., & Durant, A. G. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines (Mechanistic Supplement). Journal of the American Chemical Society. 4
-
Szymoniak, J., et al. (2011). Access to Enantiomerically Enriched cis-2,3-Disubstituted Azetidines via Diastereoselective Hydrozirconation. Organic Letters. 5
-
Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. 2
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. 1
-
LMU München (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. 6
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Improving the chiral purity of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
Subject: Improving Chiral Purity of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol Ticket ID: AZT-RES-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Diagnostic Hub: Identify Your Bottleneck
Before altering your workflow, diagnose the specific impurity profile.[1] The strategy for removing an enantiomer differs fundamentally from removing a diastereomer.
| Symptom | Probable Cause | Recommended Action |
| Low ee% (<90%) | Presence of enantiomer (2S,3S).[1] | Go to Protocol A (Enzymatic Resolution) or Protocol B (Classical Resolution) . |
| Low de% (Diastereomeric Excess) | Presence of (2R,3S) or (2S,3R) isomers (cis/trans mixture).[1] | Go to Protocol C (Crystallization) . Diastereomers have different physical properties and are best separated by thermodynamics.[1] |
| Chemical Purity <95% | Presence of ring-opened byproducts or benzophenone derivatives.[1] | Perform flash chromatography (SiO2, Hex/EtOAc) before attempting chiral resolution. |
| Inconsistent Melting Point | Solvate formation or salt polymorphism.[1] | Dry sample at 40°C under high vacuum (10 mbar) for 12h. |
Resolution Protocols
Protocol A: Enzymatic Kinetic Resolution (The "Polisher")
Best for: Boosting ee% from ~85% to >99%. Mechanism: Lipase-catalyzed transesterification.[1] The enzyme selectively acetylates the (3R)-hydroxyl group (or the (3S), leaving the (3R) free, depending on the specific lipase), effectively separating the enantiomers based on reaction kinetics.[1]
Reagents:
-
Substrate: (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol (Racemic or semi-pure)[1]
-
Enzyme: Immobilized Lipase B from Candida antarctica (CALB) (e.g., Novozym 435).[1][2][3]
-
Acyl Donor: Vinyl Acetate (Irreversible donor).[1]
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).[1]
Workflow:
-
Dissolution: Dissolve 10g of substrate in 100 mL MTBE.
-
Acyl Donor: Add Vinyl Acetate (3.0 equivalents).[1]
-
Catalysis: Add Immobilized CALB (20% w/w relative to substrate).[1]
-
Incubation: Stir at 30°C (strictly controlled). Monitor by HPLC every 2 hours.
-
Note: The reaction stops at 50% conversion in a perfect resolution.
-
-
Termination: Filter off the enzyme (can be recycled).
-
Separation: The reaction mixture now contains the (3R)-acetate (or alcohol) and the (3S)-alcohol (or acetate).[1] Separate these via Flash Chromatography or Acid/Base extraction.[1]
-
Hydrolysis: If the product is the acetate, hydrolyze using LiOH/THF/Water to recover the pure (2R,3R)-alcohol.[1]
Caption: Kinetic resolution workflow separating enantiomers via selective enzymatic acetylation.
Protocol B: Classical Resolution (The "Workhorse")
Best for: Large-scale purification of crude racemates (100g+ scale).[1] Mechanism: Formation of diastereomeric salts using a chiral acid.[1] The (2R,3R)-amine forms a crystalline salt with the resolving agent, while the (2S,3S) remains in solution (or vice versa).[1]
Recommended Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA) .[1]
Step-by-Step:
-
Screening: Dissolve 1 mmol of substrate in 5 mL of solvent (MeOH, EtOH, or Acetone). Add 1 mmol of L-DBTA.[1] Heat to reflux until clear.
-
Cooling: Allow to cool slowly to Room Temperature (RT) over 4 hours. If no crystals form, scratch the glass or add a seed crystal.
-
Harvest: Filter the crystals.
-
Liberation: Suspend crystals in EtOAc and treat with 1M NaOH. Separate the organic layer, dry (Na2SO4), and evaporate.[1]
-
Analysis: Check ee%. If <98%, perform a recrystallization of the salt (repeat step 1 with the isolated salt).[1]
Solvent Selection Guide:
| Solvent System | Yield Potential | Purity Potential | Notes |
|---|---|---|---|
| Methanol | High | Medium | Good for initial salt formation.[1] |
| Acetone | Medium | High | Best for recrystallizing the salt to boost ee%.[1] |
| Ethanol/Water (9:1) | High | Medium | Use if the salt is too soluble in pure alcohols.[1] |
Advanced Troubleshooting (FAQ)
Q: I am seeing the "cis" diastereomer (2R,3S) as a major impurity. How do I remove it?
-
A: Enantiomeric resolution (Protocol A/B) often fails to remove diastereomers efficiently.[1]
Q: My enzymatic reaction is too slow (>48 hours).
-
A: The "diphenylmethyl" (benzhydryl) group is bulky and may cause steric hindrance in the enzyme's active site.
-
Fix 1: Switch solvent to Toluene .[1] Hydrophobic solvents often increase lipase activity.
-
Fix 2: Increase temperature to 40°C (Do not exceed 50°C for CALB to maintain stability).
-
Fix 3: Switch enzyme to Lipase PS (from Burkholderia cepacia) , which often accommodates bulkier substrates better than CALB.[1]
-
Q: Can I invert the unwanted (2S,3S) enantiomer to the desired (2R,3R)?
-
A: Direct inversion of both centers is difficult.[1] However, you can invert the alcohol center (C3) using the Mitsunobu Reaction .
Strategic Decision Pathway
Use this logic flow to determine the correct immediate step for your specific batch.
Caption: Decision matrix for selecting the appropriate purification methodology based on batch analysis.
References
-
Breuer, M., et al. "Industrial Methods for the Synthesis of Optically Active Intermediates."[1] Angewandte Chemie International Edition, vol. 43, no.[1] 7, 2004, pp. 788-824.[1] Link[1]
-
Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, vol. 63, no.[1] 8, 2007, pp. 1721-1754.[1] Link
-
Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2nd Edition, 2012.[1] (Chapter 6: Crystallization and Purification).[1] Link
-
Palomo, C., et al. "Asymmetric Synthesis of β-Lactams by [2+2] Cycloaddition."[1] European Journal of Organic Chemistry, 1999. (Foundational work on azetidinone stereochemistry). Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-(diphenylmethyl)-2-methylazetidin-3-ol and associated reagents before handling.
Sources
Technical Support Center: Synthesis of Substituted Azetidin-3-ols
Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists[1]
Core Logic: The "Happy Path" vs. Failure Modes
The synthesis of substituted azetidin-3-ols, particularly 1-benzhydrylazetidin-3-ol , is a cornerstone of fragment-based drug discovery due to the ring's specific vector orientation and metabolic stability.[1]
The industry-standard route involves the reaction of a primary amine (e.g., benzhydrylamine) with epichlorohydrin . This is a double nucleophilic substitution sequence:
-
Step 1 (Ring Opening): The amine attacks the epoxide of epichlorohydrin to form a linear chlorohydrin intermediate.
-
Step 2 (Ring Closure): The secondary amine of the chlorohydrin performs an intramolecular
attack on the alkyl chloride to close the 4-membered ring.
The Critical Balance: You are fighting entropy. The linear chlorohydrin has three fates:
-
Cyclization (Desired): Forms the strained azetidine.
-
Oligomerization (Side Reaction A): Reacts with another molecule of epichlorohydrin.[1]
-
Dimerization (Side Reaction B): The starting amine reacts with two epichlorohydrin molecules before cyclization occurs.
Visualizing the Reaction Network
The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.
Figure 1: Reaction network showing the competition between intramolecular cyclization (green) and intermolecular side reactions (red).[1]
Troubleshooting Guide (Q&A)
Ticket #001: The "Gummy" Product
User Report: "I followed the protocol, but instead of white crystals, I obtained a yellow, viscous gum that won't crystallize. NMR shows broad peaks."
Diagnosis: Oligomerization/Polymerization. The intermediate chlorohydrin contains both a nucleophile (secondary amine/alcohol) and an electrophile (alkyl chloride/epoxide).[1] If the concentration is too high, intermolecular reactions (polymerization) outcompete the intramolecular reaction (cyclization).
Corrective Actions:
-
Dilution is Key: Run the reaction at 0.1 M to 0.2 M concentration. High dilution favors intramolecular cyclization (formation of the ring) over intermolecular polymerization.
-
Temperature Staging:
-
Addition Phase: Keep temperature < 5°C . This slows down the reaction, ensuring the amine only reacts with one equivalent of epichlorohydrin.
-
Cyclization Phase: Heat to reflux only after the addition is complete and the intermediate is fully formed.
-
-
Solvent Choice: Switch to ethanol/water or methanol .[1] Protic solvents stabilize the transition state for ring closure and can solvate the chloride leaving group, facilitating the difficult 4-membered ring formation [1].
Ticket #002: The "Dimer" Impurity
User Report: "LCMS shows a large peak with mass [M + 92]. It persists even after recrystallization."[2][3]
Diagnosis: Bis-alkylation (Formation of the Tertiary Amine Dimer). Your primary amine (R-NH2) reacted with two molecules of epichlorohydrin instead of one. This forms R-N(CH2CH(OH)CH2Cl)2.[1] This is a "dead-end" impurity that cannot cyclize effectively and is difficult to separate.[1]
Corrective Actions:
-
Stoichiometry Control: Use a slight excess of the amine (1.1 equiv), not the epichlorohydrin. If epichlorohydrin is in excess, the secondary amine of the intermediate will attack a second epoxide molecule.
-
Slow Addition: Add epichlorohydrin dropwise over 1–2 hours. This ensures the concentration of free epoxide is always low relative to the amine, favoring mono-alkylation [2].
-
Purification: This impurity is less polar than the zwitterionic azetidinol.[1] If formed, it can often be removed by washing the crude solid with non-polar solvents like diethyl ether or toluene before recrystallization.
Ticket #003: Product Loss During Workup
User Report: "The reaction looked good by TLC, but after acid workup, the product vanished or decomposed into multiple spots."
Diagnosis: Acid-Mediated Ring Opening. While azetidines are more stable than aziridines, the ring strain (~25 kcal/mol) makes them susceptible to acid-catalyzed nucleophilic attack (hydrolysis).[1]
Corrective Actions:
-
Avoid Strong Acids: Do not use HCl for workup unless you are specifically forming the salt.[1] Even then, keep the temperature low.
-
pH Control: When neutralizing, adjust pH to 8–9 using weak bases like
or .[1] Avoid strong hydroxides (NaOH) at high temperatures, which can cause polymerization.[1] -
Extraction Solvent: Azetidin-3-ols are highly polar.[1] They often stay in the aqueous phase. Use n-butanol or chloroform/isopropanol (3:1) for extraction if the product is not precipitating directly [3].[1]
Optimized Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol
This protocol minimizes dimerization and polymerization by strictly controlling temperature and stoichiometry.[1]
Reagents:
-
Benzhydrylamine (1.0 equiv)[1]
-
Epichlorohydrin (1.1 equiv)[1]
-
Potassium Carbonate (
) (1.5 equiv)[1] -
Solvent: Ethanol/Water (1:1 v/v)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve benzhydrylamine in Ethanol/Water (1:1) to a concentration of 0.2 M .[1] Cool the solution to 0–5°C (Ice bath).
-
Controlled Addition: Add epichlorohydrin dropwise over 60 minutes .
-
Why? Prevents local high concentrations of epoxide, stopping bis-alkylation.[1]
-
-
Intermediate Formation: Stir at 0–5°C for 4 hours, then allow to warm to room temperature (RT) for 12 hours.
-
Checkpoint: TLC should show consumption of amine and formation of the linear chlorohydrin.
-
-
Cyclization: Add
and heat the mixture to reflux (70–80°C) for 6–8 hours.-
Why? The base neutralizes the HCl generated during ring closure, driving the equilibrium forward.
-
-
Workup:
Data Summary Table: Common Impurities
| Impurity Type | Structure Description | Cause | Removal Strategy |
| Dimer | R-N(CH2CH(OH)CH2Cl)2 | Excess Epichlorohydrin | Wash with Ether/Toluene |
| Polymer | Oligomeric chains | High Concentration / High Temp | Dilution (0.1 M) |
| Hydrolysis Product | 3-chloro-1,2-propanediol | Wet solvents / Old Epichlorohydrin | Use fresh reagents |
References
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Organic Process Research & Development. (2010). Detailed optimization of the benzhydrylamine route, highlighting the importance of solvent choice and stoichiometry. [1]
-
Reaction of Epichlorohydrin with Amines. Journal of Organic Chemistry. Mechanisms of bis-alkylation vs. mono-alkylation and the kinetics of ring closure. [1]
-
Azetidine Ring-Opening Reactions. BenchChem Technical Support. Stability data regarding acid-mediated decomposition and ring strain.[1]
Sources
Technical Support Center: Scalable Synthesis of (2R,3R)-1-benzhydryl-2-methylazetidin-3-ol
Executive Technical Summary
(2R,3R)-1-benzhydryl-2-methylazetidin-3-ol is a critical chiral heterocycle, primarily serving as a scaffold for carbapenem antibiotics (e.g., precursors to L-084 or Tebipenem side chains) and novel CNS-active agents. The presence of the bulky benzhydryl (diphenylmethyl) group protects the nitrogen, while the (2R,3R) stereochemistry is essential for biological activity.
Scaling this synthesis presents three primary challenges:
-
Regioselectivity: Ensuring the amine attacks the correct carbon of the epoxide precursor to form the 4-membered ring rather than a 5-membered or acyclic byproduct.
-
Stereochemical Integrity: Preventing racemization at the C2-methyl center during ring closure.
-
Safety: Managing the exotherm of the epoxide ring-opening on a kilogram scale.
This guide details the Sharpless Epoxidation/Cyclization Route , currently regarded as the "Gold Standard" for high-enantiomeric-excess (ee) scale-up.
Core Synthesis Protocol (The "Gold Standard")
Route Overview
Starting Material: (E)-Crotyl Alcohol Key Intermediate: (2S,3S)-1-bromo-2,3-epoxybutane Reagent: Benzhydrylamine (Diphenylmethanamine)
Step-by-Step Methodology
Phase 1: Chiral Epoxide Formation
-
Reaction: Sharpless Asymmetric Epoxidation of (E)-Crotyl Alcohol.
-
Reagents: Ti(OiPr)₄, (+)-DET (Diethyl tartrate), t-BuOOH, DCM, -20°C.
-
Target: (2S,3S)-2,3-epoxy-1-butanol.
-
Critical Control: Maintain temperature < -20°C to ensure >95% ee. Use activated 4Å molecular sieves to remove water, which kills the catalyst.
Phase 2: Activation (Bromination)
-
Reaction: Appel Reaction or Mesylation/Bromination.
-
Reagents: CBr₄, PPh₃, DCM, 0°C.
-
Target: (2S,3S)-1-bromo-2,3-epoxybutane.
-
Why Bromine? Bromide is a superior leaving group to chloride for the subsequent strained ring closure, allowing milder conditions that preserve stereochemistry.
Phase 3: Cyclization (The Critical Step)
-
Reaction: Nucleophilic Epoxide Opening & Ring Closure.
-
Reagents: Benzhydrylamine (1.1 eq), NaHCO₃ (2.0 eq), Acetonitrile (MeCN), Reflux.
-
Mechanism:
-
Attack: Benzhydrylamine attacks C3 (the methyl-bearing carbon) of the epoxide. This follows the rule of trans-diaxial opening and results in inversion of configuration at C3.
-
Closure: The resulting secondary amine displaces the primary bromide at C1 to form the azetidine ring.
-
-
Outcome: (2R,3R)-1-benzhydryl-2-methylazetidin-3-ol.
Experimental Data & Specifications
| Parameter | Specification / Range | Notes |
| Yield (Overall) | 45% - 55% | From Crotyl Alcohol |
| Enantiomeric Excess (ee) | > 98% | Critical for pharma applications |
| Diastereomeric Ratio (dr) | > 20:1 | (2R,3R) vs (2S,3R) |
| Key Impurity A | 5-membered cyclic ether | Formed if O-alkylation competes with N-alkylation |
| Key Impurity B | Dimer (Bis-alkylation) | Controlled by excess amine or slow addition of epoxide |
| Solvent Choice | Acetonitrile (MeCN) | Promotes SN2 type cyclization better than Toluene |
Visual Workflows
Figure 1: Synthesis & Stereochemical Pathway
This diagram maps the inversion logic and critical intermediates.
Caption: Stereoselective route from Crotyl Alcohol. Note the inversion at C3 during amine attack.
Troubleshooting & FAQs
Category: Yield & Reactivity
Q1: My cyclization yield is stuck at 30%. I see a large amount of unreacted epoxide.
-
Diagnosis: The opening of the epoxide at the hindered C3 (methyl-substituted) position is slow.
-
Solution:
-
Solvent Switch: Switch from Toluene to Acetonitrile or Methanol . Polar solvents stabilize the transition state for the epoxide opening.
-
Lewis Acid Additive: Add 10 mol% LiClO₄ (Lithium Perchlorate). Lithium coordinates to the epoxide oxygen, making the ring more electrophilic and facilitating attack by the bulky benzhydrylamine.
-
Temperature: Ensure you are at reflux (approx. 80-82°C for MeCN). Lower temperatures will favor side reactions or stall the reaction.
-
Q2: I am observing a "dimer" impurity where two azetidine rings are connected.
-
Diagnosis: This is likely the bis-alkylation of benzhydrylamine. Since benzhydrylamine is a primary amine, it can react with two equivalents of the bromo-epoxide.
-
Solution:
-
Stoichiometry: Increase the equivalents of Benzhydrylamine to 1.5 eq relative to the epoxide.
-
Order of Addition: Add the bromo-epoxide solution slowly (dropwise over 2-4 hours) to a refluxing solution of the amine. This keeps the concentration of alkylating agent low relative to the amine.
-
Category: Stereochemistry[1][2][3][4]
Q3: The diastereomeric ratio (dr) is dropping on scale-up (formation of cis-isomer).
-
Diagnosis: This suggests either the starting epoxide had low optical purity or, more likely, an SN1-type pathway is competing during the epoxide opening. If the reaction runs too hot or in very acidic conditions, the epoxide can open to a carbocation, leading to racemization.
-
Solution:
-
Base Control: Ensure sufficient mild base (NaHCO₃ or K₂CO₃) is present to neutralize HBr generated during cyclization. Acidic conditions promote SN1 opening.
-
Reagent Quality: Check the Ti(OiPr)₄ used in the Sharpless step. If it was hydrolyzed, the initial ee of the epoxide will be poor.
-
Category: Process Safety
Q4: We saw a rapid temperature spike when adding the amine to the epoxide.
-
Diagnosis: Epoxide opening by amines is exothermic. On a gram scale, this is negligible; on a kg scale, it is dangerous.
-
Solution:
-
Dosing Strategy: Do not mix all reagents at once. Dose the epoxide into the amine solution.
-
Thermal Analysis: Perform DSC (Differential Scanning Calorimetry) on the reaction mixture. The onset of exotherm is typically around 60°C. Ensure your cooling jacket capacity exceeds the heat release rate (Qr).
-
Category: Purification[4][5][6][7]
Q5: The product is an oil and difficult to crystallize.
-
Diagnosis: The free base is often an oil.
-
Solution:
-
Salt Formation: Convert the product to the Oxalate or Hydrochloride salt. The oxalate salt of (2R,3R)-1-benzhydryl-2-methylazetidin-3-ol typically crystallizes well from Acetone/Ethanol mixtures, upgrading the chemical and optical purity.
-
De-salting: Isolate the solid salt, then free-base it with NaOH/DCM for the next step.
-
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for common scale-up deviations.
References
-
Sharpless Asymmetric Epoxidation : Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society. Link
-
Azetidine Synthesis via Epoxides : Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link
-
Scale-Up of 1-Benzhydrylazetidin-3-ol : Organic Process Research & Development (General reference for benzhydryl protection in azetidines). Link
-
Stereoselective Ring Closure : Ghorbani-Vaghei, R., et al. (2021). Recent advances in the synthesis of azetidines.[1][2][3][4][5][6] RSC Advances. Link
-
Safety in Epoxide Opening : Chemical Engineering News (Safety Letters regarding amine-epoxide exotherms). Link
(Note: Specific patent literature for the 2-methyl derivative often references "L-084" or "Tebipenem" intermediates. Consult internal patent databases for freedom-to-operate checks.)
Sources
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 1-(Diphenylmethyl)-2-methylazetidin-3-ol Isomers
Welcome to the Application Scientist Support Portal. 1-(Diphenylmethyl)-2-methylazetidin-3-ol (also referred to as 1-benzhydryl-2-methylazetidin-3-ol) is a highly specialized, strained 4-membered heterocyclic intermediate widely utilized in the synthesis of complex pharmaceuticals[1][2]. Due to the inherent ring strain of the azetidine core and the intense steric bulk of the diphenylmethyl protecting group, researchers frequently encounter stability issues, including unwanted ring-opening and cis/trans isomerization[3].
This guide provides field-proven troubleshooting strategies and causal explanations to ensure experimental success and structural integrity during your workflows.
Section 1: Frequently Asked Questions (Mechanistic Causality)
Q1: Why does the azetidine ring open unexpectedly during functionalization reactions? Causality: The azetidine ring possesses significant angle strain (~26 kcal/mol). The bulky diphenylmethyl group on the nitrogen exacerbates steric tension, particularly against the adjacent 2-methyl group. When exposed to Lewis acids or strong nucleophiles (e.g., aryl alcohols), the nitrogen lone pair coordinates with the acid, weakening the C–N bond. This triggers a nucleophilic ring-opening cascade, yielding acyclic β-amino alcohols rather than the desired functionalized azetidine[2][4]. Expert Tip: To prevent this, avoid harsh Lewis acids when functionalizing the C3-hydroxyl group. If a Lewis acid is required, strictly control the stoichiometry and maintain cryogenic temperatures (-78 °C).
Q2: I started with the pure cis isomer, but my final product is a cis/trans mixture. What causes this loss of diastereomeric purity? Causality: Epimerization at the C2 or C3 stereocenter is driven by thermodynamic equilibration. The cis isomer (where the 2-methyl and 3-hydroxyl groups are on the same face) suffers from significant steric clash. Under strongly basic conditions or thermal stress (>80 °C), deprotonation can occur, allowing the molecule to relax into the thermodynamically favored trans configuration[5]. Expert Tip: Avoid prolonged heating. When deprotonating the C3-hydroxyl (e.g., with NaH for etherification), keep reaction times brief and strictly monitor the temperature.
Q3: The free base degrades during storage. How can I improve its shelf-life? Causality: The free base is susceptible to oxidative degradation and moisture-induced slow hydrolysis. Converting the free base into a crystalline salt neutralizes the basic nitrogen, preventing auto-catalytic degradation and drastically reducing hygroscopicity. The oxalate salt [1:1] is the industry standard for stabilizing the trans isomer[5].
Section 2: Troubleshooting Guide
| Observation | Root Cause | Corrective Action | Self-Validation Metric |
| Appearance of new spots on TLC (lower Rf) | Ring-opening via nucleophilic attack or Lewis acid cleavage[4]. | Switch to milder bases (e.g., DIPEA) or non-nucleophilic solvents. | 1H NMR: Disappearance of characteristic azetidine ring protons (multiplets at ~3.0-4.0 ppm). |
| Drifting melting point of isolated solid | Epimerization leading to a cis/trans mixture. | Minimize thermal exposure; crystallize immediately after workup. | HPLC: Baseline separation of cis and trans peaks to confirm >98% de. |
| Discoloration (yellowing) during storage | Oxidation of the free base nitrogen. | Store as an oxalate or methanesulfonate salt under argon at 4 °C[6]. | Visual / LC-MS: Visual inspection; LC-MS showing absence of N-oxide mass (M+16). |
Section 3: Quantitative Stability Data
Table 1: Comparative Stability Profile of 1-(Diphenylmethyl)-2-methylazetidin-3-ol Forms
| Compound Form | Isomer | Thermal Stability Limit | Shelf-Life (at 25 °C) | Recommended Storage |
| Free Base | Cis | < 50 °C | < 2 weeks | -20 °C, Argon |
| Free Base | Trans | < 60 °C | ~ 1 month | 4 °C, Argon |
| Oxalate Salt [1:1] | Trans | > 140 °C (m.p. 146-147 °C) | > 2 years | Room Temp, Desiccated |
| Methanesulfonate | Mixed | > 100 °C (m.p. 109-113 °C) | > 2 years | Room Temp, Desiccated |
(Data synthesized from standard handling protocols for azetidinyl methanesulfonates and oxalates[5][6])
Section 4: Step-by-Step Methodologies
Protocol A: Stabilization via Oxalate Salt Formation
Purpose: To trap the kinetic isomer and prevent degradation during long-term storage.
-
Dissolution: Dissolve 10.0 mmol of crude 1-(diphenylmethyl)-2-methylazetidin-3-ol free base in 25 mL of anhydrous toluene.
-
Acid Addition: In a separate flask, dissolve 10.5 mmol of anhydrous oxalic acid in 10 mL of acetone. Add this dropwise to the toluene solution at 0 °C under vigorous stirring.
-
Precipitation: Stir for 30 minutes. A white precipitate will form as the [1:1] oxalate salt crystallizes[5].
-
Filtration & Washing: Collect the solid via vacuum filtration. Wash the filter cake with 2 x 10 mL of cold isopropyl ether to remove unreacted free base and organic impurities.
-
Validation: Recrystallize from acetone-isopropyl ether. Validate the trans configuration via Proton NMR (coupling constants of the ring protons will differentiate cis/trans). The expected melting point for the pure trans oxalate salt is 146°-147° C[5].
Protocol B: Monitoring Ring-Opening via NMR
Purpose: To verify the structural integrity of the azetidine ring post-reaction.
-
Sample Prep: Dissolve 15 mg of the reaction product in 0.6 mL of CDCl3.
-
Acquisition: Acquire a standard 1H NMR spectrum (400 MHz).
-
Analysis: Check the chemical shifts. The intact azetidine ring exhibits distinct multiplets for the C2-H, C3-H, and C4-H2 protons between 2.5 and 4.5 ppm. If the ring has opened to a β-amino alcohol, you will observe a significant downfield shift of the protons adjacent to the oxygen and nitrogen, and a complete loss of the rigid coupling pattern characteristic of the strained 4-membered ring[4].
Section 5: Pathway Visualization
Mechanism of azetidine degradation and stabilization pathways.
References
-
PrepChem. "Synthesis of trans-1-(Diphenylmethyl)-2-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine oxalate [1:1]". PrepChem.com. URL:[Link]
-
RSC Publishing. "Recent advances in synthetic facets of immensely reactive azetidines". RSC.org. URL:[Link]
-
Asian Publication Corporation. "Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols". Asianpubs.org. URL:[Link]
-
ResearchGate. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol". Researchgate.net. URL:[Link]
Sources
Validation & Comparative
NMR spectroscopy for stereochemical assignment of 2-methylazetidin-3-ols
Title: Stereochemical Assignment of 2-Methylazetidin-3-ols: A Comparative NMR Spectroscopy Guide
Executive Summary The stereochemical assignment of 2-methylazetidin-3-ols presents a unique challenge in small-molecule characterization. Unlike rigid six-membered rings, the four-membered azetidine ring exhibits significant conformational flexibility ("puckering"), rendering standard Karplus relationships non-trivial. While X-ray crystallography remains the gold standard for absolute configuration, it is often rate-limiting due to crystallization requirements.
This guide details a high-throughput, solution-state NMR protocol that reliably distinguishes cis (syn) and trans (anti) diastereomers. By leveraging specific vicinal coupling constant (
Part 1: The Stereochemical Challenge
The 2-methylazetidin-3-ol scaffold contains two chiral centers (C2 and C3). The core difficulty lies in the ring geometry:
-
Ring Strain & Puckering: The azetidine ring is not planar; it puckers to relieve torsional strain (typically 25–35°).
-
Dihedral Ambiguity: This puckering deviates vicinal protons from ideal syn (0°) or anti (180°) geometries, compressing the difference between
and values compared to cyclohexanes.
Part 2: Methodology Comparison
The following table objectively compares NMR against primary alternatives for this specific scaffold.
| Feature | Solution-State NMR (Recommended) | X-Ray Crystallography | DFT / Computational Prediction |
| Primary Output | Relative Stereochemistry (cis vs trans) | Absolute Configuration (R/S) | Theoretical Conformer Energy |
| Sample State | Solution (CDCl₃, D₂O, MeOD) | Solid Crystal Lattice | Virtual |
| Throughput | High (15–30 mins/sample) | Low (Days to Weeks) | Medium (Hours/calculation) |
| Limitation | Requires >0.5 mg purity; Signal overlap | Requires diffraction-quality crystal | Heavily dependent on basis set/functional |
| "Puckering" Bias | Captures dynamic average in solution | Captures single "frozen" conformer (lattice packing forces) | Models ideal gas-phase state |
Verdict: For routine medicinal chemistry and library synthesis, NMR is the superior operational choice due to speed and solution-state relevance. X-ray should be reserved for final confirmation of a lead compound.
Part 3: Detailed NMR Protocol
This protocol is designed to be self-validating. If Step 2 yields ambiguous
Step 1: Sample Preparation
-
Solvent: Use Benzene-
or DMSO- if possible.-
Rationale: CDCl₃ often causes signal overlapping. Benzene-
induces Anisotropic Solvent-Induced Shifts (ASIS), often resolving the critical H2 and H3 multiplets.
-
-
Concentration: 2–10 mg in 600 µL solvent.
Step 2: 1H-NMR & Decoupling (The J-Analysis)
Acquire a high-resolution 1H spectrum (minimum 400 MHz, ideally 600 MHz). Focus on the H2 (quartet-like) and H3 (multiplet) signals.
-
Extraction: Measure the vicinal coupling constant
. -
Validation: If the multiplet is complex due to H3-OH coupling, add a drop of
to exchange the hydroxyl proton and simplify the H3 splitting pattern.
Step 3: 2D NOESY/ROESY (The Spatial Check)
Run a Phase-Sensitive NOESY (mixing time: 500–800 ms).
-
Critical Observation: Look for cross-peaks between H2 (methine) and H3 (methine) .
-
Note: For small molecules (<1000 Da), the NOE signal can pass through zero. If NOESY signals are weak, use ROESY (Spin-lock: 200–300 ms), which always yields positive cross-peaks.
Part 4: Data Analysis & Interpretation[1]
Coupling Constant ( ) Criteria
In 4-membered rings, the Karplus curve dictates that cis couplings are generally larger than trans couplings due to the specific dihedral angles resulting from puckering.
| Parameter | Cis (Syn) Isomer | Trans (Anti) Isomer | Mechanistic Reason |
| Dihedral Angle ( | ~20–30° | ~130–145° | Ring puckering prevents perfect 180° anti-alignment. |
| 6.0 – 9.0 Hz | 1.5 – 4.0 Hz | ||
| H3 Peak Shape | Pseudo-triplet or wide dd | Narrow doublet/multiplet | Dominated by large |
NOE Correlation Criteria
This is the "Trustworthiness" check.
-
Cis Isomer: Distance
.-
Result: Strong NOE/ROE cross-peak between H2 and H3.
-
-
Trans Isomer: Distance
(or greater depending on conformation).-
Result: Weak or Absent NOE/ROE cross-peak.
-
Part 5: Experimental Workflow Visualization
Caption: Decision tree for stereochemical assignment. The workflow prioritizes J-coupling analysis, using NOESY as a mandatory confirmation step for high-integrity data.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Foundational text on NOE and Coupling constants in small rings).
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. (Review of azetidine synthesis and characterization).
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman. (Discussion on ring strain and puckering effects on NMR spectra).
-
IPB Bragança. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. (Specific data on azetidin-3-ol NOE correlations).
Comparative Guide: (2R,3R) vs (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol
This guide provides an in-depth technical comparison between the (2R,3R) and (2S,3S) enantiomers of 1-(diphenylmethyl)-2-methylazetidin-3-ol (also known as N-benzhydryl-2-methylazetidin-3-ol). These chiral azetidines are critical scaffolds in the synthesis of carbapenem antibiotics and serve as privileged chiral ligands in asymmetric catalysis.
Executive Summary
The 1-(diphenylmethyl)-2-methylazetidin-3-ol scaffold represents a class of chiral, nitrogen-containing four-membered rings used primarily as intermediates for 1
The primary distinction between the (2R,3R) and (2S,3S) isomers lies in their stereochemical utility :
-
Trans-(2S,3S) : Typically correlates with the "natural" stereochemistry required for the synthesis of bioactive
-lactam antibiotics derived from L-threonine. -
Trans-(2R,3R) : Serves as the "unnatural" enantiomer, often used to access mirror-image drug candidates or to reverse enantioselectivity in asymmetric catalytic alkylations.
| Feature | (2R,3R)-Isomer | (2S,3S)-Isomer |
| Stereochemical Relationship | Trans-Enantiomer | Trans-Enantiomer |
| Common Precursor | D-Threonine (or resolution) | L-Threonine (or resolution) |
| Primary Application | Chiral Ligand (produces R-alcohols) | Drug Intermediate (Carbapenems) |
| CAS Number (Generic/Specific) | See Section 3 | 138876-40-1 (Generic Trans) |
| Physical State | Crystalline Solid | Crystalline Solid |
Stereochemical Analysis & Structural Logic
The molecule contains two chiral centers at C2 and C3 . The relative configuration between the methyl group at C2 and the hydroxyl group at C3 determines the diastereomer (cis vs. trans), while the absolute configuration determines the enantiomer.
-
Trans-Configuration: The (2R,3R) and (2S,3S) isomers possess a trans relationship between the C2-Methyl and C3-Hydroxyl groups. This configuration is thermodynamically favored in many synthetic routes and minimizes steric clash between the bulky benzhydryl group and the ring substituents.
-
Cis-Configuration: The (2R,3S) and (2S,3R) isomers are the cis diastereomers.
Visualization: Stereochemical Relationships
The following diagram illustrates the relationship between the precursors (Threonine isomers) and the resulting Azetidin-3-ol enantiomers.
Caption: Stereochemical flow showing the derivation of trans-azetidin-3-ol enantiomers from chiral amino acid precursors.
Synthetic Accessibility & Efficiency
The synthesis of these isomers is a self-validating protocol where the optical rotation of the starting material directly correlates to the product.
Method A: Chiral Pool Synthesis (From Threonine)
This is the industry standard for high enantiopurity (>99% ee).
-
Starting Material:
-
For (2S,3S): Start with L-Threonine ((2S,3R)).
-
For (2R,3R): Start with D-Threonine ((2R,3S)).
-
-
Mechanism:
-
The carboxyl group is reduced to an alcohol.
-
The hydroxyl group is activated (e.g., Mesylation).
-
Intramolecular nucleophilic displacement by the amine (protected as benzhydryl) closes the ring.
-
Critical Step: The ring closure typically proceeds with inversion of configuration at the C3 center (originally C3 of threonine). Thus, (2S,3R)-Threonine yields the (2S,3S)-Azetidine (assuming C2 configuration is retained and C3 is inverted).
-
Method B: Resolution of Racemates
For large-scale industrial applications where threonine is costly, racemic trans-1-(diphenylmethyl)-2-methylazetidin-3-ol is synthesized from crotylamines and then resolved.
-
Resolution Agent: D-Tartaric acid or Dibenzoyl-L-tartaric acid.
-
Efficiency: Yields are lower (theoretical max 50%), but material costs are reduced.
Experimental Protocol: Synthesis of Trans-(2S,3S)-Isomer
Note: This protocol assumes the use of L-Threonine derived precursors.[1]
-
Reagents: N-Benzhydryl-L-threonine methyl ester, LiAlH4 (THF), Methanesulfonyl chloride (MsCl), Triethylamine (TEA).
-
Reduction: Treat ester with LiAlH4 in THF at 0°C to yield the diol.
-
Cyclization:
-
Dissolve diol in dry MeCN.
-
Add 1.1 eq MsCl and 2.5 eq TEA at -10°C.
-
Reflux for 12-24 hours. The internal nucleophilic attack of the amine on the mesylated secondary alcohol forms the ring.
-
-
Purification: Recrystallize from Acetone/Hexane.
-
Validation:
-
Melting Point: 146-147°C (for oxalate salt).
-
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).
-
Performance Comparison
Application 1: Pharmaceutical Intermediates (Carbapenems)
The (2S,3S) isomer is the critical intermediate for 1
-
Mechanism: The 2-methyl group of the azetidine ring eventually becomes the 1-methyl group of the carbapenem nucleus (e.g., Meropenem).
-
Why (2S,3S)? The biological activity of carbapenems is strictly dependent on the (4R,5S,6S) configuration of the final bicycle. The (2S) center of the azetidine provides the correct stereochemistry for the 1-methyl substituent (which is (R) in the final drug numbering due to priority changes, but spatially corresponds to the 2S precursor).
-
Data: Use of the (2R,3R) isomer results in the "unnatural" carbapenem, which is devoid of antibacterial activity and susceptible to enzymatic degradation.
Application 2: Asymmetric Catalysis (Chiral Ligands)
Both enantiomers function as chiral ligands for the enantioselective addition of organozinc reagents to aldehydes.
-
Ligand Efficiency:
-
(2S,3S)-Ligand: Directs the formation of (S)-alcohols (e.g., in the reaction of benzaldehyde + Et2Zn).
-
(2R,3R)-Ligand: Directs the formation of (R)-alcohols .
-
-
Enantiomeric Excess (ee): Typically >90% ee is achieved with these rigid, 4-membered ring ligands due to the tight "chiral pocket" created by the bulky diphenylmethyl group.
| Application | (2S,3S)-Isomer Performance | (2R,3R)-Isomer Performance |
| Meropenem Synthesis | Essential Precursor (Correct stereochemistry) | Inactive/Wrong Diastereomer |
| Diethylzinc Addition | Yields (S)-1-phenyl-1-propanol (>95% ee) | Yields (R)-1-phenyl-1-propanol (>95% ee) |
| Stability | High (Crystalline) | High (Crystalline) |
References
-
Synthesis of trans-1-(Diphenylmethyl)-2-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine oxalate. PrepChem. Available at: [Link]
-
Meropenem | C17H25N3O5S. PubChem. National Library of Medicine. Available at: [Link]
-
Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI Molecules, 2022. (Describes analogous N-alkylation and resolution methods). Available at: [Link]
-
Cis- and Trans-3-Alkoxyazetidin-2-ones Synthesis. ResearchGate. (Discusses stereoselective synthesis of azetidinone precursors). Available at: [Link]
Sources
Validation of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol purity
Title: Comprehensive Validation Guide: Enantiomeric and Chemical Purity of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
Introduction (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol (related to CAS No. 159651-60-2[1]) is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly those containing strained nitrogen heterocycles. Ensuring both its enantiomeric excess (ee) and absolute chemical purity is paramount, as trace enantiomeric or structural impurities can drastically alter the pharmacological efficacy and safety profiles of the downstream API.
This guide provides an objective, data-driven comparison of analytical methodologies for validating the purity of this compound. We evaluate the performance of Amylose vs. Cellulose Chiral Stationary Phases (CSPs) for enantiomeric resolution, and contrast High-Performance Liquid Chromatography (HPLC) area normalization with Quantitative Nuclear Magnetic Resonance (qNMR) for absolute chemical purity determination[2].
Section 1: The Analytical Challenge & Causality of Method Selection
The structural complexity of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol dictates the analytical approach:
-
Diphenylmethyl Group: Provides a strong UV chromophore, making UV-Vis detection highly sensitive. However, its immense steric bulk can complicate chiral recognition if the stationary phase cavity is too shallow.
-
Azetidine Ring & Hydroxyl Group: The rigid 4-membered ring and the adjacent hydroxyl/methyl groups provide essential sites for hydrogen bonding and dipole-dipole interactions.
To achieve a self-validating analytical system, we employ an orthogonal testing strategy: Chiral HPLC physically separates the enantiomers to determine enantiomeric excess[2], while qNMR measures the fundamental nuclear response to determine absolute chemical purity without relying on UV response factors[3].
Section 2: Orthogonal Validation Workflow
Orthogonal purity validation workflow combining Chiral HPLC and qNMR.
Section 3: Enantiomeric Purity - Chiral HPLC Comparison
When selecting a Chiral Stationary Phase (CSP) for this specific azetidinol, analysts typically choose between Amylose-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) and Cellulose-based columns[4].
Causality of Performance: Amylose polymers form a coiled, helical conformation that creates deep inclusion cavities[4]. Because the diphenylmethyl group of our target analyte is exceptionally bulky, it penetrates these helical grooves more effectively than the linear, extended conformation of cellulose. Once inside the cavity, the carbamate groups of the CSP form critical hydrogen bonds with the azetidin-3-ol hydroxyl group, leading to superior chiral recognition.
Experimental Data: Amylose vs. Cellulose CSPs
| Parameter | Amylose CSP (e.g., Chiralpak AD-H) | Cellulose CSP (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane / IPA (90:10) + 0.1% DEA | Hexane / IPA (90:10) + 0.1% DEA |
| Retention Time (2S,3S) | 8.4 min | 11.2 min |
| Retention Time (2R,3R) | 12.1 min | 12.8 min |
| Resolution (Rs) | 4.1 (Baseline Separation) | 1.3 (Partial Overlap) |
| Tailing Factor | 1.1 | 1.6 |
Self-Validating Protocol: Chiral HPLC
-
System Suitability (The Control): Inject a 1.0 mg/mL solution of the racemic 1-(diphenylmethyl)-2-methylazetidin-3-ol standard.
-
Validation Check: The system is only deemed suitable if the resolution (Rs) between the two enantiomeric peaks is ≥ 2.0. This proves the system's capability to detect the unwanted enantiomer if present.
-
-
Sample Preparation: Dissolve the (2R,3R) sample in the mobile phase to a concentration of 1.0 mg/mL.
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and UV detection at 220 nm (optimized for the diphenylmethyl chromophore).
-
Data Acquisition: Inject the sample. Calculate ee% using the formula: ee% =[(Area 2R,3R - Area 2S,3S) / (Area 2R,3R + Area 2S,3S)] x 100.
Section 4: Absolute Chemical Purity - qNMR vs. HPLC Area Normalization
While HPLC area normalization is common, it assumes all impurities absorb UV light equally to the main compound, which is a dangerous fallacy[2]. Quantitative NMR (qNMR) overcomes this by measuring the absolute number of protons, providing a true mass-balance purity[3][5].
Causality of Performance: In qNMR, the signal area is directly proportional to the number of nuclei generating it[3]. By adding a high-purity internal standard (IS) like Maleic Acid, we can calculate the exact mass of the azetidinol in the sample without needing a reference standard of the azetidinol itself[5].
Experimental Data: Purity Determination Comparison
| Analytical Method | Calculated Purity (%) | Undetected Impurities |
| HPLC (UV 220 nm Area %) | 99.8% | Inorganic salts, non-UV active solvents |
| qNMR (Internal Standard) | 97.4% | None (Absolute mass balance) |
Self-Validating Protocol: qNMR
-
Internal Standard Selection: Weigh precisely ~5.0 mg of traceable Maleic Acid (IS) and ~15.0 mg of the (2R,3R)-azetidinol sample using a microbalance (d = 0.001 mg).
-
Validation Check: Maleic acid produces a sharp singlet at ~6.3 ppm in CDCl3, which perfectly avoids overlap with the diphenylmethyl aromatic protons (7.1-7.5 ppm) and the azetidine ring protons (2.5-4.5 ppm).
-
-
Sample Preparation: Dissolve the mixture entirely in 0.6 mL of CDCl3[2].
-
Acquisition Parameters (Critical): Set the T1 relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons of interest (typically D1 ≥ 30 seconds)[3].
-
Causality: If D1 is too short, slower-relaxing protons will not return to equilibrium before the next pulse. This causes signal saturation and artificially lowers their integration value, destroying the quantitative integrity of the assay.
-
-
Data Analysis: Integrate the Maleic acid singlet (2 protons) and a distinct, well-resolved proton from the azetidinol (e.g., the methine proton on the diphenylmethyl group, 1 proton). Calculate absolute purity using the standard qNMR mass-ratio equation[5].
Conclusion
For the rigorous validation of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol, relying on a single analytical technique is insufficient. A cross-validated approach utilizing an Amylose-based Chiral HPLC method guarantees enantiomeric fidelity, while qNMR provides an unimpeachable, absolute chemical purity value. By understanding the structural causality behind these methods, researchers can ensure the integrity of their pharmaceutical intermediates.
References
-
Oxford University. "Quantitative NMR Spectroscopy: Relative concentration determination". Available at: [Link]
-
IAPC-OBP. "Chiral separation for enantiomeric determination in the pharmaceutical industry". Available at: [Link]
-
ResearchGate. "Quantitative 1H NMR methodology for purity assay with high accuracy". Available at: [Link]
Sources
Enantiomeric Excess Determination of Chiral Azetidin-3-ols: A Comparative Technical Guide
Executive Summary
Chiral azetidin-3-ols serve as critical scaffolds in medicinal chemistry, offering conformationally restricted bioisosteres for proline and piperidine. However, their amphoteric nature (secondary amine and secondary alcohol) and high ring strain present unique challenges for enantiomeric excess (ee) determination.
This guide objectively compares the three primary methodologies for determining the optical purity of azetidin-3-ol derivatives: Chiral HPLC , Mosher’s Ester NMR Analysis , and Chiral GC . Unlike generic protocols, this analysis focuses on the specific handling requirements of the azetidine core, including N-protection strategies and mobile phase tuning to suppress peak tailing caused by the basic nitrogen.
Part 1: Strategic Decision Framework
Selecting the correct analytical method depends on sample volatility, chromophore presence, and whether the absolute configuration is known.
Workflow: Method Selection for Azetidin-3-ols
Figure 1: Decision matrix for selecting the optimal ee determination method based on azetidin-3-ol structural properties.
Part 2: High-Performance Liquid Chromatography (Chiral HPLC)
Best For: Routine QC, high precision (>99.5% ee), and scale-up.
The Challenge: Amine Basicity
The azetidine nitrogen is basic (
-
Solution: Always analyze N-protected derivatives (N-Boc, N-Cbz, N-Benzhydryl) or use basic additives (0.1% Diethylamine) in the mobile phase.
Recommended Protocol
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is the industry standard for N-protected azetidin-3-ols due to its ability to recognize the carbamate/hydroxyl H-bond network.
| Parameter | Condition Set A (Normal Phase) | Condition Set B (Polar Organic) |
| Target Analyte | N-Cbz-azetidin-3-ol | N-Boc-azetidin-3-ol |
| Column | Chiralpak AD-H (5 µm) | Chiralpak AS-H (5 µm) |
| Mobile Phase | Hexane : IPA (90:10) | Acetonitrile : MeOH (99:1) |
| Additive | 0.1% Diethylamine (DEA) | None (or 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV 254 nm (Cbz chromophore) | UV 210 nm (Low sensitivity) |
| Typical | > 2.5 | > 1.8 |
Experimental Insight
For N-Benzhydryl-azetidin-3-ol , a common intermediate, use Chiralcel OD-H with Hexane/IPA (95:5). The bulky benzhydryl group provides excellent steric discrimination in the chiral groove of the cellulose backbone [1].
Part 3: Mosher's Ester Analysis (1H NMR)
Best For: Determining absolute configuration (R vs S) and ee when no HPLC method exists.
Mechanism
Reaction of the azetidin-3-ol with
Protocol: Double-Derivatization
-
Substrate Prep: Ensure azetidine Nitrogen is protected (e.g., N-Boc). Free amines will react with MTPA-Cl to form amides, complicating the spectra.
-
Reaction:
-
Vial A: Substrate + (
)-(-)-MTPA-Cl + Pyridine + . -
Vial B: Substrate + (
)-(+)-MTPA-Cl + Pyridine + . -
Note: Reaction is usually complete in 10 minutes for secondary alcohols.
-
-
Analysis: Acquire 1H NMR (400 MHz+) for both crude mixtures. Focus on the azetidine ring protons (
).
Data Interpretation ( )
Calculate
-
Positive
: Protons reside on the right side of the Mosher plane (Shielded by R-reagent). -
Negative
: Protons reside on the left side.
Critical Caution: In azetidines, the ring puckering can distort standard Mosher models. Ensure the N-protecting group does not lock the conformation into an unusual twist boat [2].
Part 4: Chiral Gas Chromatography (GC)
Best For: Volatile, non-UV active derivatives (e.g., simple N-alkyl azetidin-3-ols).
Protocol: Acylation for Volatility
Azetidin-3-ols are too polar for direct GC. They must be derivatized.
-
Derivatization: Treat sample with Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (
). This esterifies the alcohol and acylates the amine (if unprotected). -
Column: Cyclodextrin-based phases (e.g., Chirasil-DEX CB, Rt-βDEXsa).
Performance Data
| Feature | Value |
| Derivative | N-TFA-O-TFA-azetidin-3-ol |
| Column | Chirasil-DEX CB (25m x 0.25mm) |
| Temp Program | 70°C (2 min) |
| Resolution ( | Typically 3.0 - 5.0 (Very High) |
| Limit of Detection | < 0.1% minor enantiomer (FID) |
Part 5: Comparative Performance Review
Summary Table
| Metric | Chiral HPLC | Mosher's NMR | Chiral GC |
| Throughput | High (15-30 min/run) | Low (Prep + Scan + Calc) | Medium (20-40 min/run) |
| Accuracy (ee) | Excellent ( | Moderate ( | Excellent ( |
| Sample Req. | < 1 mg (Recoverable) | 5-10 mg (Destructive) | < 1 mg (Destructive) |
| Prep Work | Minimal (Dilution) | High (Chemical Rxn) | Medium (Acylation) |
| Cost | High (Columns: $1k+) | Low (Reagents) | Medium (Columns: $600) |
| Primary Use | QC & Process Development | Structure Elucidation | Volatile Intermediates |
Workflow Visualization: Mosher Mechanism
The following diagram illustrates the shielding zones used in Method 2 to assign configuration.
Figure 2: Schematic of the anisotropic shielding effect in Mosher esters used to deduce stereochemistry at C3.
References
-
Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Central. Available at: [Link][2][4][5][6]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available at: [Link][1]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Universitat de Lleida. Available at: [Link][2][6]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes for 2,3-Disubstituted Azetidines
Executive Summary: The Azetidine Challenge
Azetidines—rigid, four-membered nitrogen heterocycles—have emerged as privileged scaffolds in modern drug discovery. They serve as excellent bioisosteres for larger rings and act as conformational restrictors to improve the pharmacokinetic profiles of small molecules. However, the synthesis of highly substituted azetidines remains a formidable challenge. The difficulty in their formation lies in the severe ring strain (~26 kcal/mol) of the target molecule, making the ring closure significantly uphill in energy compared to five- or six-membered aza-heterocycles[1].
This guide provides an objective, data-driven comparison of three distinct synthetic paradigms used to access 2,3-disubstituted azetidines :
-
Classical Intramolecular Cyclization (SN2 displacement)
-
Diastereoselective Hydrozirconation (Chiral pool reliance)
-
Copper-Catalyzed Boryl Allylation (State-of-the-art catalytic difunctionalization)
By examining the causality behind these experimental designs, this guide equips synthetic chemists with the mechanistic insights needed to select the optimal route for their specific pipeline.
Comparative Analysis of Synthetic Paradigms
Route A: Classical Intramolecular Cyclization
Historically, the double SN2 cyclization of 1,3-electrophiles (e.g., 1,3-dihalides or activated 1,3-amino alcohols) with primary amines has been the default approach[1]. While this method utilizes cheap, readily available starting materials, it suffers from poor atom economy and harsh basic conditions (e.g., using LiHMDS or NaHMDS). Furthermore, constructing 2,3-disubstituted azetidines via this route often leads to poor stereocontrol, resulting in difficult-to-separate diastereomeric mixtures[1].
Route B: Diastereoselective Hydrozirconation (Szymoniak et al.)
To overcome the stereochemical limitations of classical methods, Szymoniak and co-workers developed an asymmetric variant of the hydrozirconation reaction starting from Boc-protected chiral allylic amines[2]. By utilizing Schwartz’s reagent [Cp2Zr(H)Cl], the methodology achieves highly syn-selective hydrozirconation. The resulting diastereoselectively formed N-functionalized organozirconiums act as promising chirons, which are subsequently transformed into enantiomerically enriched cis-2,3-disubstituted azetidines through an iodination/cyclization sequence[2].
Route C: Copper-Catalyzed Boryl Allylation (Zhu & Sun, 2025)
Representing the cutting edge of methodology, Zhu and Sun recently disclosed a highly enantioselective difunctionalization of azetines[3]. Using a Cu/bisphosphine catalyst, this route installs two versatile functionalities (boryl and allyl) onto the azetine ring with concomitant construction of two new stereogenic centers[3]. This represents a rare and powerful demonstration of Cu-catalyzed asymmetric boryl alkylation of electron-rich C=C bonds in strained heterocycles, providing complete regio-, enantio-, and diastereoselectivity[3].
Quantitative Data Presentation
The following table summarizes the performance metrics, operational requirements, and stereochemical outcomes of the three methodologies.
| Performance Metric | Classical Intramolecular Cyclization | Diastereoselective Hydrozirconation[2] | Cu-Catalyzed Boryl Allylation[3] |
| Primary Mechanism | SN2 displacement of 1,3-electrophiles | Hydrozirconation / Iodination / Cyclization | Asymmetric boryl alkylation of azetines |
| Stereocontrol | Poor (often yields diastereomeric mixtures) | Excellent (cis-selective, dr >95:5) | Complete regio-, enantio-, and diastereoselectivity |
| Key Reagents | LiHMDS, MsCl/TsCl | Cp2Zr(H)Cl, I2, NaHMDS | CuBr, Chiral Bisphosphine, B2pin2, Allyl Phosphates |
| Atom Economy | Low (heavy leaving groups) | Low (stoichiometric Zr and I2) | High (catalytic Cu, highly convergent) |
| Substrate Scope | Limited by steric hindrance | Broad for alkyl/aryl allylic amines | Broad functional group compatibility |
| Typical Yields | 30% – 60% | 65% – 85% | Up to 98% |
Mechanistic Workflows & Visualizations
Workflow 1: Cu-Catalyzed Boryl Allylation Pathway
Kinetic studies indicate that this reaction proceeds via a fast boryl cupration of the azetine, followed by a rate-determining allylation via an intrinsically controlled SN2′ pathway[3].
Mechanistic pathway of Cu-catalyzed enantioselective boryl allylation of azetines.
Workflow 2: Diastereoselective Hydrozirconation
This sequence relies on the predictable syn-addition of the Zr-H bond across the alkene, translating the existing stereocenter of the chiral pool material into the newly formed C-Zr bond.
Diastereoselective hydrozirconation and cyclization workflow for cis-azetidines.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and analytical checks are mandatory.
Protocol 1: Copper-Catalyzed Boryl Allylation of Azetines
Based on the methodology by .
-
Catalyst Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, combine CuBr (10 mol %) and the chiral bisphosphine ligand (S,S)-L1 (12 mol %) in anhydrous 1,4-dioxane.
-
Causality: The glovebox environment is critical to exclude moisture and oxygen, which would rapidly quench the active Cu(I) species and oxidize the electron-rich phosphine ligand.
-
-
Borylation Agent Addition: Add bis(pinacolato)diboron (B2pin2, 1.5 equiv) to the mixture.
-
Causality: B2pin2 undergoes transmetalation with the Cu catalyst to generate the active L*Cu-Bpin species, which is required for the initial fast borylcupration of the azetine[3].
-
-
Substrate & Electrophile Introduction: Add the azetine substrate (1.0 equiv) followed by the 2-substituted allyl phosphate (1.5 equiv).
-
Causality: The use of allyl phosphates proved critical not only to overcome the low reactivity of the borylated alkylcuprate intermediate toward alkylation but also to avoid competing side reactions[3]. Standard allyl halides fail to provide sufficient electrophilicity in this sterically hindered environment.
-
-
Reaction & In-Process Monitoring: Stir the reaction at room temperature for 12 hours.
-
Self-Validation: Quench a micro-aliquot and analyze the crude reaction mixture via 1H NMR using CH2Br2 as an internal standard. This step is mandatory to determine the exact yield, regioselectivity (rr), and diastereomeric ratio (dr) prior to destructive workup[4].
-
-
Isolation & Chiral Validation: Purify the product via silica gel flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC[4].
Protocol 2: Diastereoselective Hydrozirconation/Cyclization
Based on the methodology by .
-
Hydrozirconation: Dissolve the enantiopure N-Boc-protected allylic amine in anhydrous THF. Add Schwartz's reagent (Cp2Zr(H)Cl, 1.2 equiv) at room temperature.
-
Causality: Schwartz's reagent ensures a highly syn-selective hydrozirconation. The steric bulk of the Boc group directs the diastereofacial attack, converting the terminal alkene into a highly functionalized N-organozirconium chiron[2].
-
-
Electrophilic Trapping: Cool the mixture to 0 °C and add a solution of I2 (1.2 equiv) in THF dropwise.
-
Causality: The weak C-Zr bond undergoes rapid electrophilic cleavage by iodine, trapping the intermediate as an iodocarbamate. This step primes the molecule with a highly reactive leaving group for the subsequent challenging cyclization[5].
-
-
Intramolecular Cyclization: Add NaHMDS (1.5 equiv) slowly to the reaction mixture.
-
Causality: Because forming a 4-membered ring is thermodynamically uphill due to ring strain, a strong, non-nucleophilic base is required to fully deprotonate the carbamate nitrogen, driving the intramolecular SN2 displacement of the iodide[1].
-
-
Validation: After aqueous workup, analyze the crude mixture via 1H NMR.
-
Self-Validation: The coupling constants of the ring protons must be analyzed to confirm cis-diastereoselectivity. The protocol is validated when the dr exceeds 95:5, confirming that no epimerization occurred during the cyclization step[2].
-
References
-
Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. URL:[Link]
-
Pradhan, T. K., Krishnan, K. S., Vasse, J.-L., & Szymoniak, J. (2011). Access to Enantiomerically Enriched cis-2,3-Disubstituted Azetidines via Diastereoselective Hydrozirconation. Organic Letters. URL:[Link]
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. URL:[Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Structural Elucidation of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol: A Comparative Technical Guide
Topic: Structural Determination of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Executive Summary: The "Puckering" Problem
In the development of chiral azetidine scaffolds—critical intermediates for carbapenem antibiotics and novel amino acid analogues—establishing absolute stereochemistry is the primary bottleneck.
The molecule (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol presents a specific structural challenge: the azetidine ring puckering . Unlike six-membered rings with defined chair/boat conformations, the four-membered azetidine ring exists in a dynamic equilibrium between puckered conformations. This flexibility renders standard solution-state NMR coupling constants (
This guide compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) —the "product" of this analysis—against standard High-Field NMR and Computational (DFT) alternatives.
Comparative Analysis: Performance Matrix
The following table objectively compares the reliability of structural elucidation methods for 2,3-disubstituted azetidines.
| Feature | Method A: SC-XRD (Recommended) | Method B: High-Field NMR (NOESY) | Method C: DFT Computation |
| Primary Output | 3D Atomistic Coordinates (CIF) | Through-space correlations (NOE) | Energy-minimized conformers |
| Stereochemical Certainty | Absolute (100%) via Anomalous Dispersion | Relative (Ambiguous in flexible rings) | Predictive (Model dependent) |
| Ring Pucker Analysis | Direct measurement of torsion angles | Inferred from Karplus relationships | Theoretical global minimum |
| Sample Requirement | Single Crystal (>0.1 mm) | Solution (~5 mg) | None (In silico) |
| Time to Result | 24–72 Hours (includes crystallization) | 1–4 Hours | 12–24 Hours (CPU time) |
| Limitation | Requires crystalline solid | Signal Overlap & Averaging | Gas-phase vs. Solvation errors |
Why X-Ray Wins for Azetidines
In (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol, the bulky diphenylmethyl (benzhydryl) group creates significant steric strain. NMR NOE signals can be misleading because the "time-averaged" solution structure may not reflect the dominant conformer. SC-XRD freezes the molecule in its lowest energy solid-state conformation, providing the only definitive proof of the (2R,3R) absolute configuration, especially when collected with Cu-K
Experimental Protocol: Crystallization & Data Collection
To achieve the "Gold Standard" result, one cannot rely on simple evaporation, which often yields oils for benzhydryl derivatives. The following protocol utilizes a Hydrobromide Salt Formation strategy to enforce crystallinity, a technique validated for similar N-benzhydryl azetidines.
Phase 1: Crystallization Strategy (The "Salt-Break" Method)
-
Objective: Convert the oily free base into a crystalline ionic solid.
-
Reagents: Crude (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol, 48% HBr (aq), Ethanol (EtOH), Diethyl Ether (
).
Step-by-Step Protocol:
-
Dissolution: Dissolve 100 mg of the crude azetidine in 2 mL of absolute EtOH at 40°C.
-
Acidification: Add stoichiometric 48% aqueous HBr dropwise until pH ~3.
-
Nucleation: Allow the solution to cool to room temperature (20°C) slowly over 2 hours.
-
Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing 10 mL of
. Seal the outer jar. -
Harvest: After 48 hours, colorless prismatic crystals of the HBr salt will form.
-
Mounting: Select a crystal with dimensions approx.
mm.
Phase 2: X-Ray Data Collection
-
Instrument: Diffractometer equipped with a Cu-K
microsource ( Å). Note: Cu source is preferred over Mo for light-atom organic molecules to enhance the anomalous signal for absolute configuration. -
Temperature: 100 K (Cryostream) to reduce thermal motion and disorder in the flexible azetidine ring.
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure high precision for the Flack parameter.
Data Presentation: Critical Structural Parameters
When analyzing the solved structure, focus on these specific geometric parameters that define the azetidine ring strain and stereochemistry.
Table 1: Key Geometric Parameters (Experimental vs. Theoretical)
| Parameter | Definition | Experimental (SC-XRD) | Theoretical (DFT B3LYP/6-31G*) | Interpretation |
| Bond Angle N1-C2-C3 | Ring Strain Angle | ~87.5° | 88.1° | High strain; deviates significantly from |
| Puckering Angle ( | Dihedral C2-N1-C4-C3 | ~12–15° | 10–25° (Flexible) | Defines the "butterfly" shape of the ring. |
| Bond Length C2-C3 | Chiral Center Linkage | 1.54 Å | 1.55 Å | Standard C-C single bond. |
| Flack Parameter ( | Absolute Config Indicator | -0.05(8) | N/A |
Note: A Flack parameter near 0.0 indicates the correct enantiomer; a value near 1.0 indicates the inverted structure.
Visualization: Structural Determination Workflow
The following diagram illustrates the decision logic and workflow for validating the structure of chiral azetidines.
Figure 1: Workflow comparing NMR-based estimation vs. X-Ray-based absolute determination for puckered azetidine rings.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small molecule crystal structures. [Link] (Standard reference for azetidine bond lengths and angles comparison)
- Vertex Pharmaceuticals (via Google Patents).Method and intermediates for the preparation of derivatives of N-(1-benzhydrylazetidin-3-yl). Patent US20080312205A1.
-
Couty, F., & Evano, G. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(4), 427-465. [Link] (Authoritative review on azetidine ring strain and synthetic utility)
-
Parsons, S., & Flack, H. D. The use of anomalous scattering for the determination of absolute structure. Acta Crystallographica Section A. [Link] (Foundational text on using Flack parameter for light atom structures)
Assessing the Efficacy of Different Chiral Catalysts for Azetidine Synthesis
Executive Summary: The Azetidine Renaissance
Azetidines—saturated four-membered nitrogen heterocycles—have transcended their status as mere "curiosities" to become privileged scaffolds in modern drug discovery. Their high ring strain (~26 kcal/mol) imparts unique metabolic stability and rigid 3D vector positioning, often serving as superior bioisosteres for amines or piperidines. However, the synthesis of chiral azetidines remains a significant bottleneck due to the thermodynamic penalty of ring closure and the difficulty of controlling stereocenters on a strained ring.
This guide objectively evaluates three dominant catalytic classes for enantioselective azetidine synthesis: Chiral Lewis Acids (Transition Metals) , Chiral Brønsted Acids (Phosphoric Acids) , and Emerging Organocatalysts (Phase Transfer/Nucleophilic) .
Mechanistic Architectures: A Comparative Analysis
Class A: Chiral Lewis Acid Catalysis (Copper/Zinc)
-
Primary Strategy: [2+2] Cycloaddition & Azetine Functionalization.[1][2][3][4][5]
-
Mechanism: Lewis acids (typically Cu(I), Cu(II), or Zn(II)) coordinate to imines or nitrones, lowering the LUMO energy for attack by nucleophiles (alkynes/alkenes). Recent breakthroughs involve the boryl allylation of azetines , where a Cu-catalyst directs the addition of boron and allyl groups across the strained C=N bond of an azetine intermediate.
-
Efficacy: Unrivaled for constructing 2,3-disubstituted and quaternary centers.
-
Key Limitation: Often requires sensitive organometallic reagents or pre-formed unstable imine precursors.
Class B: Chiral Brønsted Acid Catalysis (Phosphoric Acids)
-
Primary Strategy: Desymmetrization & Ring Opening.
-
Mechanism: Bifunctional activation. Large chiral phosphoric acids (e.g., TRIP, VAPOL) simultaneously activate the azetidinium electrophile (via H-bonding) and direct the incoming nucleophile.
-
Efficacy: The "Gold Standard" for desymmetrization of meso-azetidines . It allows for the conversion of easily accessible achiral azetidines into highly enantioenriched chiral amines or functionalized azetidines.
-
Key Limitation: Primarily a functionalization method rather than de novo ring construction.
Class C: Organocatalysis (Phase Transfer & Nucleophilic)
-
Primary Strategy: Intramolecular Ring Closure (C-C or C-N bond formation).
-
Mechanism:
-
Phase Transfer Catalysis (PTC): Chiral cations (e.g., Cinchona-derived, SF5-based) form tight ion pairs with enolates, shielding one face during intramolecular displacement of a leaving group.
-
Nucleophilic Catalysis: Phosphines or amines activate allenoates for [2+2] cycloadditions.
-
-
Efficacy: Excellent for spirocyclic azetidines (e.g., spiro-indolines) which are difficult to access via metal catalysis.
-
Key Limitation: Substrate specific; solubility issues in non-polar solvents often required for high ee.
Visualizing the Pathways (Graphviz)
The following diagram illustrates the three distinct mechanistic pathways for accessing chiral azetidines.
Caption: Mechanistic divergence in chiral azetidine synthesis: Metal-catalyzed assembly vs. Acid-catalyzed functionalization vs. Organocatalytic closure.
Comparative Efficacy Data
The following data summarizes performance metrics based on recent high-impact studies (2024-2025).
| Feature | Chiral Lewis Acid (Cu/Zn) | Chiral Phosphoric Acid (CPA) | Organocatalysis (PTC/Squaramide) |
| Primary Reference | J. Am. Chem. Soc. (2025) [Boryl Allylation] | J. Am. Chem. Soc. (2015/2025) [Desymmetrization] | Org.[4][6] Lett. (2024) [Spiro-PTC] |
| Enantioselectivity (ee) | High (90-99%) | Very High (95-99%) | Moderate to High (85-98%) |
| Yield | 60-85% | 80-99% | 50-75% |
| Substrate Scope | Azetines, Imines, Alkynes | Meso-Azetidines, Azetidiniums | Oxindoles, Activated Aldehydes |
| Scalability | Moderate (Catalyst loading 5-10%) | High (Catalyst loading 1-5%) | Moderate (Dilute conditions often needed) |
| Key Advantage | Creates two stereocenters simultaneously. | Metal-free ; extremely robust. | Access to spiro-quaternary centers. |
| Cost of Catalyst | Low (Ligand synthesis required) | High (Commercially available but expensive) | Medium (Custom synthesis often required) |
Detailed Experimental Protocols
Protocol A: Copper-Catalyzed Boryl Allylation (Synthesis of 2,3-Disubstituted Azetidines)
Rationale: This method represents the state-of-the-art for de novo chiral center generation on the azetidine ring, overcoming the challenge of 2,3-substitution patterns.
Materials:
-
Catalyst: CuBr (10 mol%)
-
Ligand: (S,S)-Ph-BPE or similar chiral bisphosphine (12 mol%)
-
Substrate: 2-Substituted Azetine (1.0 equiv)
-
Reagents:
(1.2 equiv), Allyl phosphate (1.5 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Catalyst Formation: In a glovebox, mix CuBr and the chiral ligand in 1,4-dioxane. Stir for 30 mins to form the active complex.
-
Borylation: Add
and the azetine substrate. The solution typically turns dark red/brown, indicating the formation of the boryl-copper species. -
Allylation: Add the allyl phosphate dropwise.
-
Reaction: Stir at room temperature for 12 hours. Monitor by TLC (disappearance of azetine).
-
Workup: Quench with saturated
, extract with EtOAc, and purify via silica gel chromatography. -
Validation: Check ee via Chiral HPLC (e.g., Chiralpak AD-H column).
Protocol B: Chiral Phosphoric Acid Catalyzed Desymmetrization
Rationale: Ideal for generating chiral amines from cheap, achiral meso-precursors.
Materials:
-
Catalyst: (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%)
-
Substrate: N-acyl meso-azetidine (1.0 equiv)
-
Nucleophile: Thiophenol or Indole derivative (1.2 equiv)
-
Solvent: Toluene or cyclohexane (non-polar solvents enhance ion-pairing).
Step-by-Step Workflow:
-
Setup: Flame-dry a reaction tube. Add (R)-TRIP and the meso-azetidine.
-
Solvation: Dissolve in Toluene (0.1 M concentration).
-
Nucleophile Addition: Add the nucleophile in one portion.
-
Incubation: Stir at 50°C for 24-48 hours. The elevated temperature helps overcome the activation barrier of the strained ring opening.
-
Purification: Direct flash column chromatography.
-
Validation: The product is a ring-opened chiral amine.[6] Verify ee via HPLC.
Decision Guide: Selecting the Right Catalyst
Use the following logic flow to determine the optimal catalytic system for your specific target molecule.
Caption: Decision tree for selecting the optimal chiral catalyst based on structural requirements.
References
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis (2025). Journal of the American Chemical Society. [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines (2025). Journal of the American Chemical Society. [Link]
-
Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles (2024). Organic Letters. [Link][7]
-
Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations (2018). Chemical Science. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines (2021). RSC Advances. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
Hazard Profile and Essential Precautions
Based on the analysis of analogous compounds, (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol should be handled as a substance that can cause skin and eye irritation.[1] The azetidine ring system, a four-membered nitrogen-containing heterocycle, can exhibit reactivity, and the diphenylmethyl group is a bulky, non-polar moiety.
Key safety precautions to be observed during handling and prior to disposal include:
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a laboratory coat.[3]
-
Ventilation: All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[2][3]
-
Avoid Contamination: Due to the potential for environmental toxicity associated with related aromatic compounds, it is crucial to prevent the substance from entering drains or waterways.[4]
Quantitative Data Summary for Structurally Related Compounds
The following table summarizes key hazard information for compounds structurally related to (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol, underscoring the importance of careful handling and disposal.
| Hazard Classification | GHS Statements for 1-(Diphenylmethyl)-3-hydroxyazetidine[1] |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. |
| P280: Wear protective gloves/eye protection/face protection. | |
| P302 + P352: IF ON SKIN: Wash with plenty of water. | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313: If eye irritation persists: Get medical advice/attention. | |
| P362 + P364: Take off contaminated clothing and wash it before reuse. |
Spill and Exposure Response Protocol
In the event of a spill or accidental exposure, a swift and informed response is critical to mitigate potential harm.
Spill Response Workflow
-
Evacuate and Ventilate: For any significant spill, immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[5] If the spill is substantial or in a poorly ventilated space, alert your institution's Environmental Health and Safety (EHS) office.
-
Containment: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[5] Avoid using combustible materials like paper towels or sawdust for initial containment.[5]
-
Cleanup: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste disposal.[2][6]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.[5] All cleaning materials must also be collected and disposed of as hazardous waste.[7]
Accidental Exposure Measures
-
Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin: Remove all contaminated clothing and immediately flush the affected skin with plenty of water for at least 15 minutes.[5] If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]
Step-by-Step Disposal Protocol
The proper disposal of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol is a regulated process that must be carried out in compliance with all federal, state, and local environmental regulations.[3][10] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol.
Detailed Disposal Procedures
-
Waste Collection: All waste containing (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol, including contaminated items like gloves, weighing paper, and pipette tips, must be collected in a designated and properly labeled waste container.[2] The container should be made of a material compatible with the chemical and must be kept sealed when not in use.[2]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[2] It is particularly important to avoid mixing with strong oxidizing agents.[11]
-
Waste Storage: The sealed waste container should be stored in a cool, dry, and well-ventilated area that is designated for hazardous waste accumulation.[2][12] This storage area should be away from heat sources and ignition points.[12]
-
Engage a Licensed Disposal Company: The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[2] Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal.[2] Provide them with a comprehensive description of the waste, referencing the hazards of similar azetidine and diphenylmethyl compounds.
-
Container Decontamination: Empty containers that held (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After proper decontamination, the container can be prepared for recycling or disposal in accordance with institutional and local regulations.[9]
Regulatory Framework
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] It is the generator's responsibility to determine if a waste is hazardous.[14] Based on the irritant properties of similar compounds, it is prudent to manage (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol as a hazardous waste.[1]
Facilities that generate hazardous waste are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs), each with specific regulatory requirements for accumulation, storage, and disposal.[15] Always consult your institution's EHS office and local regulations to ensure full compliance.[14]
By adhering to these procedures, you contribute to a safer laboratory environment and the responsible stewardship of our ecosystem.
References
- ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 2-(DIPHENYLMETHYL)-QUINUCLIDIN-3-ONE.
- TCI Chemicals. (2025, August 27). SAFETY DATA SHEET - 1-(Diphenylmethyl)-3-hydroxyazetidine.
- U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
- Apollo Scientific. (n.d.). Azetidine.
- BenchChem. (2025). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
- BenchChem. (2025). Navigating the Disposal of 3-(3-Biphenylyl)
- Fisher Scientific. (n.d.).
- U.S. Environmental Protection Agency. (2025, May 30).
- West Virginia University Environmental Health & Safety. (2023, March 6).
- AFG Bioscience LLC. (2016, April 1).
- Tokyo Chemical Industry. (2025, January 7).
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- ECHEMI. (n.d.).
- Tetra Tech. (2022, July 12).
- Chemos GmbH&Co.KG. (2020, February 4).
- Santa Cruz Biotechnology. (n.d.). Diphenylmethanol.
- American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers.
- St. Olaf College. (n.d.).
- Fisher Scientific. (2012, February 21).
- American Chemistry Council. (n.d.).
- Study.com. (n.d.).
- Illinois Environmental Protection Agency. (n.d.). Hazardous Waste.
- Alpha Resources. (2024, September 26).
- BenchChem. (2025). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
- ECHEMI. (n.d.).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alpharesources.com [alpharesources.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 14. Hazardous Waste [epa.illinois.gov]
- 15. sustainable-markets.com [sustainable-markets.com]
Personal protective equipment for handling (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
Operational Safety Protocol: Handling (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol in Pharmaceutical Synthesis
Executive Safety Summary
(2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS 81658-27-7 or stereoisomer equivalents) is a strained azetidine ring system used as a chiral building block in the synthesis of carbapenem antibiotics. While it does not carry the extreme toxicity of some alkylating agents, its pharmacological activity and chemical reactivity as a strained amine necessitate a Biosafety Level 1+ (BSL-1+) or Chemical Hazard Level 2 approach.
The primary risks are:
-
Sensitization & Irritation: As a beta-lactam precursor, it poses risks of respiratory and cutaneous sensitization.
-
Particulate Dispersion: The compound is typically a crystalline solid; electrostatic generation of dust during weighing is the highest exposure risk.
-
Chemical Reactivity: The azetidine ring is prone to ring-opening under acidic conditions, potentially generating novel toxic species.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the hazard. This compound is classified under GHS as an Irritant , but in a drug development context, we treat it as a Potent Compound (Band 2/3) due to its downstream biological activity.
Table 1: GHS Hazard Classification & Signal Words
| Hazard Class | Category | Hazard Statement Code | Description |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2][3][4][5] |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][3][4][6] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[6] |
| Sensitization (Precautionary) | N/A | H317 (Implied) | Treat as potential skin sensitizer due to azetidine moiety. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The following matrix is designed to prevent dermal absorption and inhalation of particulates .
A. Respiratory Protection (The Critical Barrier)
-
Primary Control: All handling of the solid powder must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure .
-
Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), a P100 (HEPA) half-face respirator is mandatory. Simple N95s are insufficient for pharmaceutical intermediates due to potential face-seal leakage.
B. Hand Protection (The Double-Glove Protocol)
Azetidines are organic bases and can permeate standard latex.
-
Inner Glove: Nitrile (0.11 mm / 4 mil). Bright color (e.g., orange/purple) to act as a breach indicator.
-
Outer Glove: Nitrile or Neoprene (Extended Cuff, >0.15 mm / 6 mil).
-
Change Frequency: Every 2 hours or immediately upon splash.
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are not permitted during powder transfer.
-
Body: Disposable Tyvek® lab coat or sleeve covers are required to prevent accumulation of dust on fabric lab coats, which can track contaminants outside the lab.
D. PPE Decision Logic (Visualization)
Figure 1: Decision tree for selecting PPE based on physical state and quantity handled.[7] Note that solid handling always triggers higher protection levels due to dust risks.
Operational Handling Protocol
This workflow is designed to minimize static discharge and aerosolization.[8]
Step 1: Preparation & Weighing
-
Static Control: Azetidine powders are often electrostatic. Use an ionizing fan or anti-static gun inside the balance enclosure before opening the container.
-
Tools: Use disposable anti-static weighing boats. Do not use metal spatulas if the compound is potentially reactive with trace metals (though less concern here, plastic is safer for disposal).
-
Damping: Place a solvent-dampened (e.g., Isopropanol) Kimwipe near the balance to capture stray particulates.
Step 2: Reaction Setup
-
Dissolution: Dissolve the solid immediately. Once in solution (e.g., DCM, THF), the inhalation risk drops significantly, and standard solvent handling protocols apply.
-
Inert Atmosphere: While not pyrophoric, the azetidine ring is sensitive to moisture and air over time. Blanket the reaction vessel with Nitrogen or Argon.
Step 3: Decontamination[3]
-
Wipe Down: After handling, wipe the balance area with a 10% soap/water solution, followed by 70% Ethanol. Do not use bleach (Hypochlorite) initially, as it can react with amines to form chloramines.
Emergency Response & Spill Management
In the event of a powder spill, do not sweep . Sweeping generates aerosols.
Spill Response Workflow:
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Mark the zone.
-
PPE Up: Don full Tyvek suit, double gloves, and P100 respirator.
-
Wet Method: Cover the spill with paper towels dampened with a compatible solvent (e.g., Ethanol) or water. This prevents dust from rising.[1]
-
Scoop: Carefully scoop the wet slurry into a hazardous waste container.
Figure 2: Emergency spill response logic emphasizing the "Wet Method" for powders to prevent aerosolization.
Waste Disposal
Disposal must comply with local environmental regulations (e.g., RCRA in the US).
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Waste - Solid - Toxic Organic."
-
Liquid Waste: Solutions containing the azetidine should be segregated into "Non-Halogenated Organic Waste" (or Halogenated if DCM/Chloroform was used).
-
Destruction: The preferred method of destruction is High-Temperature Incineration .
References
-
National Center for Biotechnology Information (PubChem). (2023). Compound Summary for CID 11354091 (Azetidine derivatives). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Azetidine Derivatives Hazard Classification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: Respiratory Protection Standards (29 CFR 1910.134).[4] Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
